2-(Methylthio)-4-phenylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-4-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-14-11-12-8-7-10(13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQHZLLOGPDNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355824 | |
| Record name | 2-(Methylthio)-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56734-10-2 | |
| Record name | 2-(Methylthio)-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Methylthio)-4-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)-4-phenylpyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methylthio group at the 2-position and a phenyl group at the 4-position. This molecule serves as a versatile scaffold in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by pyrimidine derivatives. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, with a focus on experimental details and data presentation for researchers in the field.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 56734-10-2 | [1] |
| Molecular Formula | C₁₁H₁₀N₂S | [1] |
| Molecular Weight | 202.28 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | 97.0% | [1] |
Safety Information:
-
GHS Pictograms: GHS07 (Harmful)[2]
-
Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[2]
-
Precautionary Codes: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and widely applicable method for the synthesis of 2-methylthio-substituted pyrimidines involves a multi-step process. A plausible synthetic route is outlined below, based on established pyrimidine chemistry.
Experimental Protocol: General Synthesis of 2-(Methylthio)pyrimidines
This protocol describes a common method for synthesizing 2-methylthio-substituted pyrimidines, which can be adapted for the synthesis of this compound.
Step 1: Cyclization to form the Pyrimidine Ring
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl malonate (1 equivalent), thiourea (1 equivalent), and a base such as sodium ethoxide in ethanol.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is typically poured into ice-water and acidified to precipitate the 2-thiouracil precursor. The solid is collected by filtration, washed with water, and dried.
Step 2: Methylation of the Thiouracil Precursor
-
Reaction Setup: Dissolve the dried 2-thiouracil precursor in a suitable solvent, such as dimethylformamide (DMF), in a round-bottom flask.
-
Addition of Reagents: Add a base, such as potassium carbonate, to the solution, followed by the dropwise addition of methyl iodide (1.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Purification:
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product. The purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC).
Reactivity and Chemical Behavior
The chemical reactivity of this compound is influenced by the pyrimidine ring and its substituents. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents. These oxidized derivatives are often more reactive towards nucleophilic substitution. The pyrimidine ring itself can undergo various transformations, and the phenyl group can be subject to electrophilic aromatic substitution reactions, although the conditions would need to be carefully chosen to avoid side reactions on the pyrimidine core.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound are not widely available in the public domain. For research purposes, it is crucial to obtain and analyze this data for structural confirmation and purity assessment. Below is a general guide to the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methylthio protons (S-CH₃), and multiplets in the aromatic region corresponding to the protons of the phenyl group and the pyrimidine ring. The chemical shifts would be influenced by the electronic environment of each proton.
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the methylthio group, the pyrimidine ring, and the phenyl group.
Infrared (IR) Spectroscopy:
The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations of the pyrimidine and phenyl rings, and C-S stretching vibrations.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (202.28 g/mol ). Fragmentation patterns can provide further structural information.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the biological activity, cytotoxicity, and mechanism of action of this compound. While many pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties, the specific effects of this compound have not been extensively studied.
Further research, including in vitro and in vivo assays, is required to elucidate the potential therapeutic applications and to understand its interactions with biological targets and signaling pathways.
Logical Relationship Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a compound with potential for further investigation in the field of medicinal chemistry. This guide has summarized the currently available chemical and physical data and provided a general experimental framework for its synthesis and characterization. The significant gaps in the literature, particularly concerning its biological activity and detailed experimental data, highlight the need for further research to fully understand the properties and potential applications of this molecule. Researchers are encouraged to perform detailed characterization and biological screening to unlock the full potential of this pyrimidine derivative.
References
In-Depth Technical Guide: 2-(Methylthio)-4-phenylpyrimidine (CAS No. 56734-10-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)-4-phenylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including established pharmaceuticals. This technical guide provides a comprehensive overview of this compound, summarizing its chemical and physical properties, synthesis, and known biological activities of structurally related compounds. The information is presented to support research and development efforts in medicinal chemistry and drug discovery.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 56734-10-2 | General |
| Molecular Formula | C₁₁H₁₀N₂S | [1] |
| Molecular Weight | 202.28 g/mol | [1] |
| Physical State | Solid | [1] |
| Boiling Point | 363.4 ± 11.0 °C at 760 mmHg (Predicted) | |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | |
| Purity | Typically ≥95% - 97% |
Note: Some physical properties are predicted and should be confirmed experimentally.
Synthesis
General Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidine Derivatives
A common route to synthesize 2-(methylthio)pyrimidines is through the methylation of the corresponding 2-thiopyrimidine. This reaction is typically carried out by treating the 2-thiopyrimidine with a methylating agent, such as methyl iodide, in the presence of a base.
Workflow for the Synthesis of 2-(Methylthio)pyrimidines:
Caption: General workflow for the synthesis of 2-(methylthio)pyrimidine derivatives.
Detailed Methodology (Hypothetical, based on general procedures):
-
Dissolution: To a solution of 4-phenylpyrimidine-2(1H)-thione (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base (e.g., sodium hydride or potassium carbonate, 1.1-1.5 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Methylation: The mixture is stirred at room temperature for a designated period (e.g., 30 minutes to 1 hour) to allow for the formation of the thiolate anion. Subsequently, methyl iodide (1.1-1.5 equivalents) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is carefully poured into ice-cold water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure this compound.
Spectral Data
No specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS 56734-10-2) were found in the available literature. Researchers are advised to perform their own spectral analysis for characterization. The expected characteristic signals are outlined below.
¹H NMR Spectroscopy (Predicted)
-
Methyl Protons (-SCH₃): A singlet peak is expected around δ 2.5-2.7 ppm.
-
Pyrimidine Ring Protons: Doublets or multiplets corresponding to the protons on the pyrimidine ring.
-
Phenyl Ring Protons: Multiplets in the aromatic region (δ 7.0-8.5 ppm).
¹³C NMR Spectroscopy (Predicted)
-
Methyl Carbon (-SCH₃): A signal in the aliphatic region (δ 10-20 ppm).
-
Pyrimidine and Phenyl Carbons: Multiple signals in the aromatic region (δ 120-170 ppm).
Infrared (IR) Spectroscopy (Predicted)
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C-H stretching (aromatic): Around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic -CH₃): Around 2850-2960 cm⁻¹.
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C=N and C=C stretching (pyrimidine and phenyl rings): In the region of 1400-1600 cm⁻¹.
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C-S stretching: Typically in the fingerprint region.
Mass Spectrometry (Predicted)
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Molecular Ion Peak (M⁺): Expected at m/z = 202.06.
Biological Activity and Potential Signaling Pathways
Direct experimental data on the biological activity and mechanism of action of this compound is limited. However, the broader class of pyrimidine derivatives and compounds with similar structural motifs have been reported to exhibit a range of biological activities.
A structurally related compound, This compound-5-carboxylic acid , has been noted for its potential cytotoxic effects on various cancer cell lines, suggesting a potential role as an anticancer agent.[2] The mechanism of action for such compounds may involve the modulation of key cellular pathways.
Additionally, a series of 2-methylthio-1,4-dihydropyrimidines have been synthesized and evaluated for their analgesic activity.[3] The observed analgesic effects are suggested to be mediated through the inhibition of peripheral pain mechanisms.[3]
Given the diverse biological roles of pyrimidine derivatives, this compound could potentially interact with various signaling pathways. A hypothetical logical relationship for investigating its biological activity is presented below.
Caption: Logical workflow for the investigation of the biological activity of this compound.
Conclusion
This compound is a valuable scaffold for medicinal chemistry research. While comprehensive experimental data for this specific compound is not fully available in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties, which will be crucial for its potential application in drug discovery and development. Researchers are encouraged to use the provided general methodologies as a starting point for their own investigations.
References
Synthesis of 2-(Methylthio)-4-phenylpyrimidine via Biginelli Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(Methylthio)-4-phenylpyrimidine, a valuable scaffold in medicinal chemistry, utilizing the versatile Biginelli reaction. This document details two primary synthetic strategies: a traditional two-step approach involving the formation of a pyrimidine-2-thione intermediate followed by S-methylation, and a more streamlined one-pot, four-component modified Biginelli reaction. This guide includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in a laboratory setting.
Introduction to the Biginelli Reaction
The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a one-pot, three-component condensation reaction between an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1][2] This multicomponent reaction has gained significant attention in organic and medicinal chemistry due to its simplicity, efficiency, and the pharmacological importance of its products, which include calcium channel blockers, antiviral, and anti-inflammatory agents.[2] The synthesis of this compound leverages this reaction, with subsequent or in-situ S-alkylation to yield the final product.
Synthetic Strategies
There are two primary and effective methods for the synthesis of this compound and its derivatives, both of which are based on the Biginelli reaction.
Method A: Two-Step Synthesis This is a classical and widely practiced approach that involves two distinct steps:
-
Step 1: Biginelli Condensation. Reaction of benzaldehyde, a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or acetylacetone), and thiourea under acidic catalysis to form the intermediate, 4-phenyl-3,4-dihydropyrimidine-2(1H)-thione.
-
Step 2: S-Methylation. Subsequent alkylation of the thione intermediate with a methylating agent, such as methyl iodide, to yield the final this compound.
Method B: One-Pot, Four-Component Synthesis This modified Biginelli reaction offers a more streamlined approach by combining all reactants in a single step. Benzaldehyde, a 1,3-dicarbonyl compound, thiourea, and a methylating agent (e.g., dimethyl sulfate) are reacted together in one pot to directly form the this compound.[3]
Experimental Protocols and Data
Method A: Two-Step Synthesis
Step 1: Synthesis of 4-Phenyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione
A mixture of benzaldehyde, ethyl acetoacetate, thiourea, and a catalyst in a suitable solvent is refluxed to yield the dihydropyrimidine-2-thione. Various catalysts and solvent systems can be employed to optimize the reaction.
Experimental Protocol: A mixture of benzaldehyde (1.0 mmol), ethyl acetoacetate (1.1 mmol), thiourea (1.3 mmol), and citric acid (0.5 mmol) is heated at 80°C under solvent-free conditions for an appropriate time.[4] Upon completion, the reaction mixture is cooled, and cold water is added. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure product.
| Aldehyde | 1,3-Dicarbonyl | Reagent | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Thiourea | Citric Acid | 80°C, Solvent-free | ~90% | [4] |
| Benzaldehyde | Ethyl Acetoacetate | Thiourea | SnCl2·2H2O | Acetonitrile, Reflux | 85-95% | [5] |
| Benzaldehyde | Acetylacetone | Thiourea | PEG400-KH2PO4 | 110°C, Solvent-free | ~88% | [6] |
Step 2: Synthesis of 2-(Methylthio)-4-phenyl-6-methyl-1,4-dihydropyrimidine
The pyrimidine-2-thione intermediate is S-methylated using a suitable methylating agent in the presence of a base.
Experimental Protocol: To a solution of 4-phenyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione (1 mmol) in a suitable solvent like DMF, a base such as cesium carbonate (1.5 mmol) is added, followed by the dropwise addition of a methylating agent like 4-(bromomethyl)acetophenone (1 mmol).[7] The reaction mixture is stirred at room temperature for 24-36 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.
| Pyrimidine-2-thione | Methylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |
| 4-Aryl-dihydropyrimidine-2-thione | 4-(bromomethyl)acetophenone | Cs2CO3 | DMF | Room Temp, 24-36h | 31-56% | [7] |
| Pyrazolyl-dihydropyrimidine-thione | Dimethyl Sulfate | Basic Media | - | - | - | [8] |
Method B: One-Pot, Four-Component Synthesis
This method combines the Biginelli reaction and S-methylation in a single step, offering improved efficiency.
Experimental Protocol: A mixture of an aromatic aldehyde (e.g., benzaldehyde), methyl aroylpyruvate, thiourea, and methanol can be reacted in the presence of sodium hydrogen sulfate to yield methyl 5-aroyl-6-aryl-4-methoxy-2-thioxohexahydropyrimidine-4-carboxylates in moderate to high yields.[3]
| Aldehyde | 1,3-Dicarbonyl | Reagent | Methylating Agent | Catalyst | Conditions | Yield (%) | Reference |
| Aromatic Aldehydes | Methyl Aroylpyruvates | Thiourea | Methanol | NaHSO4 | Heating | Moderate to High | [3] |
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction pathways and experimental workflows for the synthesis of this compound.
Caption: Proposed mechanism for the two-step synthesis of this compound.
Caption: Experimental workflow for the one-pot, four-component synthesis.
Conclusion
The Biginelli reaction provides a robust and versatile platform for the synthesis of this compound. Both the two-step and the one-pot, four-component methods offer viable routes to this important heterocyclic scaffold. The choice of method may depend on the desired scale, available starting materials, and optimization of reaction conditions for yield and purity. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in the efficient synthesis of this and related pyrimidine derivatives.
References
- 1. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. biomedres.us [biomedres.us]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. scielo.br [scielo.br]
- 6. mdpi.org [mdpi.org]
- 7. Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 2-(Methylthio)-4-phenylpyrimidine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 2-(methylthio)-4-phenylpyrimidine have emerged as a promising class of molecules with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. The information presented herein is curated from various scientific studies to support further research and drug development efforts in this area.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds has been linked to the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.
One notable example is this compound-5-carboxylic acid, which has shown significant cytotoxic effects on human gastric cancer (SGC-7901) and lung cancer (A549) cell lines. Studies suggest that its anticancer activity is mediated through the modulation of key cellular pathways that lead to apoptosis.[1]
Furthermore, a derivative, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine, has been reported to exhibit significant cytotoxicity against several cancer cell lines, including HeLa, K562, and CFPAC, with IC50 values in the micromolar range.[2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine | HeLa | 17-38 | [2] |
| K562 | 17-38 | [2] | |
| CFPAC | 17-38 | [2] | |
| 2,4-disubstituted pyrimidine (12a) | A549 | 12.05 ± 0.45 | [3] |
| HCT-116 | 1.31 ± 0.41 | [3] | |
| MCF-7 | 20.53 ± 6.13 | [3] |
Antimicrobial Activity
In addition to their anticancer properties, this compound derivatives have been investigated for their potential as antimicrobial agents. The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial compounds, and pyrimidine derivatives represent a promising avenue of research.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
No specific MIC values for this compound derivatives were found in the provided search results. Further research is required to populate this section.
Kinase Inhibitory Activity
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Pyrimidine derivatives have been extensively studied as kinase inhibitors, with some targeting key kinases involved in cell cycle progression and proliferation, such as Aurora kinases.
While the broader class of pyrimidines has shown potent Aurora kinase inhibitory activity, specific data for this compound derivatives is an active area of investigation. The inhibition of Aurora kinases by these compounds could represent a key mechanism underlying their anticancer effects.
Quantitative Kinase Inhibitory Activity Data
The inhibitory activity of compounds against specific kinases is quantified by IC50 values.
| Compound | Kinase Target | IC50 (nM) | Reference |
| 2,4-disubstituted pyrimidine (12a) | Aurora A | 309 | [3] |
| Aurora B | 293 | [3] |
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and include appropriate controls (e.g., vehicle control, positive control with a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
Standard antimicrobial agents (positive controls)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the plates for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Aurora Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of Aurora kinases.
Materials:
-
Recombinant Aurora kinase A or B
-
Kinase buffer
-
ATP
-
Substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)
-
This compound derivatives
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, buffer, and substrate.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C for 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the amount of ADP, which reflects the kinase activity.
-
Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 values.
Signaling Pathways and Mechanisms of Action
The anticancer activity of many pyrimidine derivatives is attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. A key mechanism for some pyrimidine-based compounds is the inhibition of protein kinases, such as Aurora kinases.
Aurora Kinase-Mediated Apoptosis Induction
Aurora kinases are essential for the proper execution of mitosis. Their inhibition can lead to mitotic arrest and subsequent apoptosis. The diagram below illustrates a potential signaling pathway through which this compound derivatives may exert their anticancer effects by inhibiting Aurora kinases.
Caption: Proposed mechanism of action for this compound derivatives.
This diagram illustrates that the derivative inhibits Aurora Kinases, which in turn disrupts the phosphorylation of mitotic proteins, leading to mitotic arrest and subsequent apoptosis. The regulation of Bcl-2 family proteins by Aurora Kinases is also a potential point of intervention.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide exhibit a range of biological activities, with anticancer and kinase inhibitory effects being particularly noteworthy. The provided quantitative data and detailed experimental protocols are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the structure-activity relationships and mechanisms of action of these compounds. Future studies should focus on synthesizing and evaluating a broader range of derivatives to identify lead compounds with enhanced potency and selectivity for specific biological targets.
References
2-(Methylthio)-4-phenylpyrimidine: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic. Among its vast array of derivatives, 2-(methylthio)-4-phenylpyrimidine stands out as a privileged scaffold in medicinal chemistry. Its unique structural features—a reactive methylthio group, a phenyl ring for aromatic interactions, and the versatile pyrimidine core—provide a foundation for the development of potent and selective therapeutic agents across a spectrum of diseases. This technical guide delves into the synthesis, chemical properties, and diverse medicinal applications of this important building block, offering detailed experimental protocols, quantitative biological data, and visual representations of its impact on key cellular signaling pathways.
Synthesis and Chemical Properties
The synthesis of the this compound core can be achieved through several synthetic routes. A common and efficient method is a variation of the Biginelli reaction, a one-pot multicomponent condensation.[1][2] This approach offers the advantage of assembling the dihydropyrimidine core, which can then be further modified.
General Synthesis Workflow
Experimental Protocol: Synthesis of 2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate
This protocol is adapted from methodologies described for similar dihydropyrimidine syntheses.[1]
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Methanol
-
Hydrochloric acid (concentrated)
-
Methyl iodide
-
Pyridine
Procedure:
-
Biginelli Condensation: In a round-bottom flask, a mixture of benzaldehyde (0.02 mol), ethyl acetoacetate (0.02 mol), and thiourea (0.03 mol) in methanol (10 mL) is prepared. A catalytic amount of concentrated hydrochloric acid (2 drops) is added. The mixture is refluxed for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Dihydropyrimidine Intermediate: After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice with stirring. The precipitated solid, ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is collected by filtration, washed with cold water, and dried.
-
S-Methylation: The dried intermediate (0.01 mol) is dissolved in methanol (20 mL) in a round-bottom flask. Methyl iodide (0.011 mol) is added, and the mixture is refluxed for 2 hours.
-
Final Product Formation: Pyridine (0.037 mol) is then added to the reaction mixture, and it is refluxed for an additional 10 minutes.[1]
-
Purification: After cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate, ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Reactivity and Further Functionalization
The 2-(methylthio) group is a key functional handle for further molecular elaboration. It can be oxidized to the corresponding sulfoxide or sulfone, which are excellent leaving groups for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents at the 2-position, including amines, alkoxides, and other nucleophiles, thereby enabling the generation of diverse chemical libraries for drug discovery.
Medicinal Chemistry Applications
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning this scaffold as a valuable starting point for the development of novel therapeutics.
Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives as anticancer agents.[3] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK).
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(methylthio)pyrimidine derivative | EGFR (L858R/T790M) | H1975 | Subnanomolar | [4] |
| 5-(methylthio)pyrimidine derivative | EGFR (WT) | A431 | >10 | [4] |
| N-(4-(aminomethyl)phenyl) pyrimidin-2-amine derivative (A8) | JAK2 | - | 0.005 | [5] |
| Pyrimidine derivative 9u | EGFR | A549 | 0.35 | [6] |
| Pyrimidine derivative 9u | EGFR | MCF-7 | 3.24 | [6] |
| Pyrimidine derivative 9u | EGFR | PC-3 | 5.12 | [6] |
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[7][8] Certain this compound derivatives have been shown to selectively inhibit mutant forms of EGFR, which are common in non-small cell lung cancer (NSCLC).[4]
The JAK-STAT pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms.[9][10] Selective JAK2 inhibitors based on the pyrimidine scaffold have shown promise in preclinical studies.[5]
Antiviral Activity
Derivatives of 2-(methylthio)pyrimidine have also been investigated for their antiviral properties. For instance, certain 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives have shown notable activity against the Tobacco Mosaic Virus (TMV).[11] Another study identified methylthio-formycin as a potent inhibitor of influenza A and B viruses.[12][13]
Table 2: Antiviral Activity of 2-(Methylthio)pyrimidine Derivatives
| Compound/Derivative | Virus | Assay | EC50/IC50 (µg/mL or nM) | Reference |
| Compound 8i | Tobacco Mosaic Virus (TMV) | Curative effect | 246.48 µg/mL | [11] |
| Compounds 8f, 8h, 8k, 8n, 8q, 8w | Tobacco Mosaic Virus (TMV) | Curative effect | 290.98-438.29 µg/mL | [11] |
| Methylthio-formycin (SMeFM) | Influenza A virus | Propagation inhibition | 34.1 nM | [12][13] |
| Methylthio-formycin (SMeFM) | Influenza B virus | Propagation inhibition | 37.9 nM | [12][13] |
The mechanism of antiviral action for many of these compounds involves the inhibition of viral replication, often by targeting viral enzymes like RNA polymerase or by interfering with host cell pathways that the virus hijacks for its propagation.[14]
Anti-inflammatory Activity
The pyrimidine scaffold is present in several anti-inflammatory agents. Derivatives of this compound have been explored as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[15][16][17]
Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine (96-100) | COX-2 | 0.10–0.11 | [15] |
| Pyrazolo[3,4-d]pyrimidine (96-100) | COX-1 | 5.28–13.11 | [15] |
| Pyrimidine derivative 5 | COX-2 | 0.04 | [15] |
| Pyrimidine derivative 6 | COX-2 | 0.04 | [15] |
COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[18] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
References
- 1. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. cusabio.com [cusabio.com]
- 11. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Anti-influenza Virus Activity of Methylthio-Formycin Distinct From That of T-705 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-(Methylthio)-4-phenylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-(Methylthio)-4-phenylpyrimidine is a heterocyclic compound belonging to the pyrimidine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules, including nucleic acids. While direct therapeutic applications of this compound are not extensively documented in publicly available research, the broader class of 2-substituted and 4-phenylpyrimidine derivatives has been the subject of intensive investigation, revealing a wide spectrum of pharmacological activities. This technical guide consolidates the existing knowledge on related pyrimidine analogues to extrapolate the potential therapeutic targets and mechanisms of action for this compound, providing a foundation for future research and drug discovery efforts.
Inferred Potential Therapeutic Areas and Molecular Targets
Based on the biological evaluation of structurally similar compounds, this compound could potentially exhibit efficacy in several therapeutic areas by modulating the activity of key biological targets.
Anti-inflammatory Activity
Derivatives of 2-phenylpyrimidine have demonstrated significant anti-inflammatory properties. The primary targets in this domain include:
-
Phosphodiesterase 4 (PDE4): An enzyme that degrades cyclic AMP (cAMP), a crucial second messenger in inflammatory signaling pathways. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.
-
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): Key enzymes involved in the inflammatory response. iNOS produces nitric oxide, a pro-inflammatory mediator, while COX-2 is responsible for the synthesis of prostaglandins.
Anticancer Activity
The pyrimidine core is a common feature in many anticancer agents. Potential molecular targets for this compound in oncology include:
-
Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1): BRD4 is an epigenetic reader that regulates the expression of oncogenes. PLK1 is a serine/threonine kinase that plays a critical role in cell cycle progression. Dual inhibition of BRD4 and PLK1 has shown synergistic antiproliferative effects.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): These receptor tyrosine kinases are pivotal in tumor growth, proliferation, and angiogenesis.
-
Topoisomerase IIα: An enzyme that is essential for DNA replication and is a validated target for cancer chemotherapy.
-
Induction of Apoptosis: Many pyrimidine derivatives have been shown to induce programmed cell death in cancer cells through various cellular pathways.
Other Potential Therapeutic Applications
-
Antifungal Activity: By targeting enzymes like CYP51 (lanosterol 14α-demethylase), which is crucial for fungal cell membrane biosynthesis.
-
Analgesic Activity: Through modulation of peripheral pain pathways.
-
Xanthine Oxidase Inhibition: This enzyme plays a key role in the pathogenesis of gout.
-
Antimicrobial Activity: Exhibiting activity against various bacterial and fungal strains.
Data Presentation: Biological Activities of Related Pyrimidine Derivatives
The following tables summarize the quantitative data for various 2-substituted-4-phenylpyrimidine analogues, providing insights into their potential efficacy.
Table 1: Anti-inflammatory Activity of 2-Phenylpyrimidine Derivatives
| Compound Class | Target | IC50 / Activity | Reference |
| Fused bicyclic 4-amino-2-phenylpyrimidines | PDE4B | 7.5 nM - 25 nM | [1] |
| 5-Carbamoyl-2-phenylpyrimidine derivatives | PDE4B | 8.3 nM | [2] |
| Morpholinopyrimidine derivatives | iNOS & COX-2 | Significant inhibition of mRNA and protein expression | [3] |
Table 2: Anticancer Activity of 2-Thiopyrimidine and 2-Phenylpyrimidine Derivatives
| Compound Class | Target | IC50 / Activity | Reference |
| Aminopyrimidine-2,4-diones | BRD4 | 0.029 µM | [4] |
| 4-Thiophenyl-pyrimidine derivatives | EGFR & VEGFR-2 | Moderate to weak anticancer activity | [5] |
| Pyrimidopyrimidine derivatives | Topoisomerase IIα | Potent inhibition | [6] |
| 2-thiopyrimidine derivatives | CDK-1 | 5 µM | [7][8] |
Table 3: Other Biological Activities of 2-Phenylpyrimidine Derivatives
| Compound Class | Target/Activity | IC50 / Activity | Reference |
| 2-Phenylpyrimidine derivatives | CYP51 (Antifungal) | Superior to fluconazole | [9] |
| 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives | Xanthine Oxidase | 0.046 µM | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design of future studies on this compound.
PDE4 Inhibitory Assay
Objective: To determine the in vitro inhibitory activity of a compound against the PDE4 enzyme.
Methodology:
-
Enzyme and Substrate: Recombinant human PDE4B is used as the enzyme source. The substrate is cyclic AMP (cAMP).
-
Assay Principle: The assay measures the conversion of cAMP to AMP by PDE4. The amount of remaining cAMP is quantified, typically using a competitive binding assay or a fluorescence-based method.
-
Procedure:
-
The test compound is pre-incubated with the PDE4B enzyme in an assay buffer.
-
The reaction is initiated by the addition of cAMP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, often by the addition of a stop reagent.
-
The amount of AMP produced or the remaining cAMP is quantified using a detection reagent and a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., HCT-116, MCF-7, HEPG-2) and a normal cell line (e.g., WI38) are used.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
The MTT reagent is added to each well and incubated to allow formazan formation.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Xanthine Oxidase Inhibitory Assay
Objective: To evaluate the inhibitory effect of a compound on xanthine oxidase activity.
Methodology:
-
Enzyme and Substrate: Bovine milk xanthine oxidase is commonly used. Xanthine is the substrate.
-
Assay Principle: The assay measures the enzymatic conversion of xanthine to uric acid. The formation of uric acid is monitored spectrophotometrically by the increase in absorbance at 295 nm.
-
Procedure:
-
The test compound is incubated with the xanthine oxidase enzyme in a phosphate buffer.
-
The reaction is initiated by the addition of xanthine.
-
The increase in absorbance at 295 nm is recorded over time using a spectrophotometer.
-
-
Data Analysis: The rate of uric acid formation is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value is then calculated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the potential therapeutic targets of this compound.
Caption: PDE4 Inhibition Pathway for Anti-inflammatory Action.
References
- 1. Identification of the fused bicyclic 4-amino-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of Pyrimidine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticancer activity of pyrimidine derivatives, with a focus on the experimental methodologies and data interpretation relevant to the study of compounds like 2-(Methylthio)-4-phenylpyrimidine. While specific data for this compound is not extensively available in the public domain, this document synthesizes findings from related pyrimidine and thiazolopyrimidine analogs to offer a robust framework for research in this area.
Data Presentation: Cytotoxicity of Pyrimidine Derivatives
The antiproliferative activity of novel pyrimidine derivatives is a key indicator of their potential as anticancer agents. The following tables summarize the cytotoxic effects of various pyrimidine analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 | Melanoma | 24.4[1] |
| A375 | Melanoma | 25.4[1] | |
| MCF-7/WT | Breast Cancer | Not specified[1] | |
| DU145 | Prostate Cancer | Not specified[1] | |
| Compound 7t | MCF-7 | Breast Cancer | 7.45 ± 0.26[3] |
| Compound 7b | MCF-7 | Breast Cancer | 8.80 ± 0.08[3] |
| Compound B-4 | MCF-7 | Breast Cancer | 6.70 ± 1.02[4] |
| A549 | Non-Small Cell Lung Cancer | 20.49 ± 2.7[4] | |
| Lapatinib (Standard) | MCF-7 | Breast Cancer | 9.71 ± 1.12[4] |
| A549 | Non-Small Cell Lung Cancer | 18.21 ± 3.25[4] |
Note: The data presented is a compilation from different studies on various pyrimidine derivatives and is intended to be representative of the class of compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to in vitro cancer research. The following sections outline the standard methodologies used to assess the anticancer properties of pyrimidine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10 µl of MTT solution (final concentration 0.45 mg/ml) to each well.[7]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.[5]
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[9] The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect apoptosis.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's instructions.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.
Protocol:
-
Cell Treatment: Culture cancer cells with the test compound for a predetermined time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of pyrimidine derivatives' anticancer activity.
Caption: Workflow for assessing the in vitro anticancer activity of pyrimidine derivatives.
Caption: Potential inhibitory action of pyrimidine derivatives on the PI3K/Akt/mTOR pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 9. Apoptosis is induced by 1-methyl-4-phenylpyridinium ion (MPP+) in ventral mesencephalic-striatal co-culture in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid induction of mitochondrial events and caspase-independent apoptosis in Survivin-targeted melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial and antiviral potential of 2-(Methylthio)-4-phenylpyrimidine derivatives
An In-depth Technical Guide on the Antimicrobial and Antiviral Potential of 2-(Methylthio)-4-phenylpyrimidine Derivatives
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold found in nucleic acids and is a privileged structure in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[2][3][4] The emergence of multidrug-resistant (MDR) bacterial and viral strains presents a significant global health crisis, necessitating the urgent development of novel therapeutic agents with unique mechanisms of action.[5] Derivatives of this compound and related 2-thio-pyrimidines have garnered considerable attention as a promising class of compounds to address this challenge.[2][4]
This technical guide provides a comprehensive overview of the current research on the antimicrobial and antiviral potential of this compound derivatives and their close analogues. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to guide future research and development efforts in this area.
Antimicrobial Potential
Substituted 2-thiopyrimidines have demonstrated significant efficacy against a range of pathogenic bacteria, including multidrug-resistant strains. The introduction of a thioether linkage at the C-2 position, particularly with aryl moieties, appears to be a key determinant of their antibacterial activity.
Quantitative Antimicrobial Data
The antibacterial activity of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth. A summary of reported MIC values for relevant derivatives is presented below.
| Compound ID/Class | Target Organism | MIC (µg/mL) | Reference |
| 2-(Benzylthio)pyrimidine (6c) | Staphylococcus aureus (MDR) | 125 | [2] |
| 2-(Benzimidazolylmethylthio)pyrimidine (6m) | Staphylococcus aureus (MDR) | 500 | [2] |
| 2-(Benzimidazolylmethylthio)pyrimidine (6m) | Escherichia coli (MDR) | 500 | [2] |
MDR: Multidrug-Resistant
Studies indicate that multidrug-resistant strains of both E. coli and S. aureus exhibit sensitivity to these 2-thiopyrimidine derivatives.[2] Notably, structural modifications, such as the presence of a nitro group on the benzyl ring, have been shown to enhance activity against S. aureus.[2]
Antiviral Potential
The pyrimidine scaffold is a well-established pharmacophore in antiviral drug design.[6] Research into 2-(methylthio)pyrimidine derivatives has revealed promising activity, particularly against plant viruses, suggesting a broader potential that warrants further investigation against human pathogens.
Quantitative Antiviral Data
Antiviral efficacy is often measured by the 50% effective concentration (EC₅₀), which is the concentration of a drug that inhibits 50% of viral replication.
| Compound ID/Class | Target Virus | EC₅₀ (µg/mL) | Reference |
| 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole (8i) | Tobacco Mosaic Virus (TMV) | 246.48 | [7] |
| 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole (8f, 8h, 8k, 8n, 8q, 8w) | Tobacco Mosaic Virus (TMV) | 290.98 - 438.29 | [7] |
| Ningnanmycin (Commercial Control) | Tobacco Mosaic Virus (TMV) | 301.83 | [7] |
The results show that novel 2-substituted methylthio-oxadiazole derivatives containing a pyrimidine moiety exhibit excellent curative effects against TMV in vivo.[7] Notably, compound 8i demonstrated higher potency than the commercial antiviral agent Ningnanmycin, highlighting the therapeutic potential of this chemical class.[7]
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of novel therapeutic agents. The following sections outline the standard protocols used to assess the antimicrobial and antiviral activities of this compound derivatives.
General Workflow for Synthesis and Evaluation
The development of new pyrimidine derivatives typically follows a structured workflow from chemical synthesis to biological characterization.
Caption: General workflow for synthesis and biological evaluation.
Antimicrobial Susceptibility Testing
1. Disk Diffusion Method: This method is used for preliminary screening of antimicrobial activity.[8]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension.
-
Disk Application: Sterile paper discs impregnated with a known concentration of the synthesized compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. Standard antibiotics like ampicillin are used as positive controls.[8]
2. Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using a broth microdilution method to quantify the potency of the compounds.[2]
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated for 18-24 hours at 37°C.
-
Analysis: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Antiviral Activity Assay (Half-Leaf Method for TMV)
This in vivo assay is used to evaluate the effectiveness of compounds against plant viruses like the Tobacco Mosaic Virus (TMV).[7]
-
Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are lightly dusted with carborundum and then inoculated with a TMV suspension.
-
Compound Application: Immediately after inoculation, the left side of each leaf is smeared with a solution of the test compound, while the right side is treated with a solvent control.
-
Incubation: The plants are kept in a controlled environment (e.g., greenhouse) for 2-3 days to allow for the development of local lesions.
-
Lesion Counting: The number of local lesions on both the treated and control halves of the leaves is counted.
-
Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the average number of lesions on the control halves and T is the average number of lesions on the treated halves. The EC₅₀ value is then calculated from the dose-response curve.[7]
Mechanism of Action
Understanding the mechanism of action is crucial for optimizing lead compounds and overcoming resistance. While the mechanisms for many derivatives are still under investigation, a specific mode of action has been proposed for their antibacterial effects.
Inhibition of Bacterial Cell Division
Certain thiophenyl-pyrimidine derivatives have been shown to exert their bactericidal effects by targeting the bacterial cell division process. The key target identified is the FtsZ protein, a homolog of eukaryotic tubulin that is essential for forming the Z-ring, which initiates cytokinesis in bacteria.
Caption: Proposed mechanism of antibacterial action via FtsZ inhibition.
The compound effectively inhibits the polymerization of FtsZ and its associated GTPase activity.[5] This disruption prevents the formation of the Z-ring, leading to a failure in cell division, cell filamentation, and ultimately, cell death.[5] This mechanism is particularly attractive as FtsZ is a highly conserved protein in bacteria with no close homolog in humans, suggesting a potential for selective toxicity.
Conclusion and Future Directions
The this compound scaffold represents a promising and versatile platform for the development of novel antimicrobial and antiviral agents. The available data demonstrates potent activity against clinically relevant MDR bacteria and plant viruses, indicating a broad spectrum of potential applications. The identification of FtsZ as a molecular target for some derivatives provides a clear path for mechanism-based drug design and optimization.
Future research should focus on:
-
Synthesis of diverse libraries to expand the structure-activity relationship (SAR) knowledge base.
-
Screening against a wider panel of bacterial and viral pathogens, including those of high clinical importance like influenza virus, hepatitis viruses, and other MDR bacteria.[6]
-
In-depth mechanistic studies to elucidate the molecular targets for derivatives with unknown mechanisms.
-
Evaluation of pharmacokinetic and toxicological profiles of lead compounds to assess their potential for clinical development.
By leveraging the foundational knowledge outlined in this guide, the scientific community can accelerate the development of this promising class of molecules into next-generation therapeutics to combat infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Analgesic Potential of 2-Methylthio-1,4-dihydropyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analgesic properties of 2-methylthio-1,4-dihydropyrimidines, a class of compounds showing promise in the field of pain management. This document synthesizes key findings on their synthesis, analgesic efficacy, and proposed mechanism of action, offering valuable insights for researchers and professionals in drug discovery and development.
Core Concepts and Synthesis
2-Methylthio-1,4-dihydropyrimidines are heterocyclic compounds synthesized through the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine.[1][2][3][4] This straightforward and efficient one-pot reaction yields a series of derivatives with various substituents, allowing for the exploration of structure-activity relationships.[1][2] The fundamental structure is based on the dihydropyrimidine core, a scaffold known for a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antihypertensive effects.[2][4]
Analgesic Activity: Quantitative Insights
The primary analgesic screening of 2-methylthio-1,4-dihydropyrimidine derivatives has been conducted using the acetic acid-induced writhing test in animal models.[1][2][3][4] This test is a well-established method for evaluating peripherally acting analgesics.[4] The data presented below is from a key study that evaluated a series of twelve compounds (IIa-IIl) at a dose of 50 mg/kg.
| Compound | Substituent at C4-position | % Analgesic Activity |
| IIh | p-dimethylaminophenyl | 70.32% |
| IIk | Unsubstituted | 58.45% |
| IIe | p-chlorophenyl | 57.08% |
| IIl | Unsubstituted | 50.68% |
| IIf | p-chlorophenyl (with methyl ester at C5) | Lowest Activity |
Data sourced from Sawant R, Sarode V. (2011).[1][2]
The results indicate that the substitution at the fourth position of the 1,4-dihydropyrimidine ring significantly influences the analgesic activity. Compound IIh , featuring a p-dimethylaminophenyl group, demonstrated the highest efficacy.[1][2][4] Compounds with an unsubstituted fourth position (IIk and IIl ) and a p-chlorophenyl group (IIe ) also exhibited good analgesic effects.[1][2][4] Conversely, the presence of a methyl ester at the fifth position in conjunction with a p-chlorophenyl group at the fourth position (IIf ) resulted in the lowest activity within the series.[1][2][4]
Experimental Protocols
The evaluation of the analgesic properties of 2-methylthio-1,4-dihydropyrimidines has primarily relied on the acetic acid-induced writhing model.
Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.
Methodology:
-
Animal Model: Swiss albino mice are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Drug Administration:
-
The test group receives a specific dose of the 2-methylthio-1,4-dihydropyrimidine derivative (e.g., 50 mg/kg).
-
The standard group receives a known analgesic drug (e.g., diclofenac sodium).
-
The control group receives the vehicle.
-
-
Induction of Writhing: After a set period (e.g., 30 minutes) following drug administration, a 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of analgesic activity is calculated using the following formula:
Where:
-
Wc = Mean number of writhes in the control group
-
Wt = Mean number of writhes in the test group
-
Proposed Mechanism of Action and Signaling Pathways
The analgesic activity of 2-methylthio-1,4-dihydropyrimidines is believed to be mediated through the inhibition of peripheral pain mechanisms.[1][2][3][4] The acetic acid-induced writhing model triggers a localized inflammatory response, leading to the release of pain-mediating substances.[4] The pain stimulus in this model is known to involve the release of arachidonic acid from tissue phospholipids, which is then converted into prostaglandins by cyclooxygenase (COX) enzymes.[4] The observed analgesic effect of these compounds suggests an interaction with this pathway.
Below is a diagram illustrating the proposed peripheral pain signaling pathway and the likely point of intervention for 2-methylthio-1,4-dihydropyrimidines.
Caption: Proposed mechanism of peripheral pain inhibition.
The diagram above illustrates that tissue injury leads to the production of prostaglandins via the COX pathway, which in turn sensitizes nociceptors, leading to the sensation of pain. The 2-methylthio-1,4-dihydropyrimidine compounds are hypothesized to exert their analgesic effect by inhibiting the COX enzymes, thereby reducing the production of prostaglandins.
Structure-Activity Relationship (SAR)
The preliminary data allows for the formulation of an initial structure-activity relationship hypothesis.
Caption: Structure-Activity Relationship Logic.
The logical flow suggests that the nature of the substituent at the C4 position of the dihydropyrimidine ring is a key determinant of the analgesic potency. Electron-donating groups, such as the dimethylamino group, appear to enhance activity, while the effect of electron-withdrawing groups like chlorine is also notable. Further studies with a wider range of substituents are necessary to establish a more definitive SAR.
Conclusion and Future Directions
2-Methylthio-1,4-dihydropyrimidines represent a promising class of compounds with significant peripheral analgesic activity. The ease of their synthesis and the tunability of their structure make them attractive candidates for further investigation. Future research should focus on:
-
Expanding the chemical library: Synthesizing and testing a broader range of derivatives to establish a more comprehensive structure-activity relationship.
-
Elucidating the precise mechanism of action: Conducting in vitro assays, such as COX inhibition assays, to confirm the proposed mechanism.
-
Pharmacokinetic and toxicity profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most potent compounds to assess their drug-likeness and safety profile.
-
Evaluation in other pain models: Testing the lead compounds in different analgesic models (e.g., thermal pain models) to determine their broader efficacy spectrum.
By pursuing these research avenues, the full therapeutic potential of 2-methylthio-1,4-dihydropyrimidines as novel analgesic agents can be unlocked.
References
- 1. brieflands.com [brieflands.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacophore of 2-(Methylthio)-4-phenylpyrimidine: A Technical Guide for Drug Discovery Professionals
This technical guide provides an in-depth exploration of the pharmacophoric features and structure-activity relationships (SAR) of 2-(Methylthio)-4-phenylpyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the synthesis, biological activities, and experimental evaluation of this compound and its derivatives.
Introduction: The Pyrimidine Core in Medicinal Chemistry
The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including natural products like nucleic acid bases (cytosine, thymine, and uracil) and vitamin B1.[1] Its inherent drug-like properties and synthetic tractability have made it a privileged structure in the design of novel therapeutic agents.[1] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral effects.[1][2] The this compound core, in particular, has emerged as a promising starting point for the development of potent and selective modulators of various biological targets.
Proposed Pharmacophore Model
Based on the analysis of existing structure-activity relationship data for this compound and related analogs, a putative pharmacophore model can be proposed. This model highlights the key chemical features essential for biological activity.
Caption: Proposed pharmacophore model for this compound.
Key Pharmacophoric Features:
-
Aromatic/Hydrophobic Region: The 4-phenyl group serves as a crucial hydrophobic anchor, likely interacting with a corresponding hydrophobic pocket in the target protein. Modifications to this ring system significantly impact activity.
-
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, forming key interactions with the biological target.
-
Hydrophobic/Possible Hydrogen Bond Donor: The 2-methylthio group contributes to the hydrophobic interactions and, depending on the target's active site, the sulfur atom could potentially act as a weak hydrogen bond acceptor.
Structure-Activity Relationship (SAR)
The biological activity of the this compound scaffold is highly sensitive to substitutions at various positions of the pyrimidine and phenyl rings.
Substitutions on the Phenyl Ring
The nature and position of substituents on the 4-phenyl ring play a critical role in modulating the biological activity. For instance, in a series of 2-methylthio-1,4-dihydropyrimidine derivatives tested for analgesic activity, a p-dimethylaminophenyl substituent at the fourth position of the 1,4-dihydropyrimidine ring exhibited the maximum analgesic activity (70.32%).[3][4] Conversely, a p-chlorophenyl group at the same position also resulted in good analgesic activity (57.08%).[3][4] This suggests that both electron-donating and electron-withdrawing groups can be tolerated, with their optimal nature being target-dependent.
Modifications of the Pyrimidine Core
The pyrimidine core itself is a key determinant of activity. The N-phenylpyrimidine-2-amine scaffold is a central pharmacophore unit in several FDA-approved kinase inhibitors.[5] While the core of the topic molecule is a 2-(methylthio)pyrimidine, the underlying principle of the pyrimidine acting as a hinge-binding motif in kinases is likely conserved.
Alterations at the 2-position
The 2-methylthio group can be replaced with other functionalities to modulate activity. For example, in a study of 2,4-disubstituted pyrimidines as cholinesterase inhibitors, various cyclic amines were substituted at the 2-position, leading to potent inhibitors.[6] This indicates that the 2-position is amenable to substitution with bulkier groups, which can be exploited to enhance potency and selectivity.
Biological Activities and Potential Therapeutic Applications
Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications.
Analgesic and Anti-inflammatory Activity
Several studies have reported the analgesic properties of 2-methylthio-1,4-dihydropyrimidines.[3][4] The analgesic effect is thought to be mediated through the inhibition of peripheral pain mechanisms.[3][4] Additionally, related 2-thiopyrimidine derivatives have demonstrated good anti-inflammatory activity.[7]
Kinase Inhibition and Anticancer Potential
The pyrimidine scaffold is a well-established core for kinase inhibitors.[8][9] The N-phenylpyrimidine-2-amine moiety, structurally related to the topic compound, is found in numerous kinase inhibitors.[5] These compounds typically function as ATP-competitive inhibitors by occupying the adenine-binding pocket of the kinase. Phenylpyrazolopyrimidine derivatives have shown inhibitory activity against Src kinase.[10] This suggests that this compound derivatives could be promising candidates for the development of novel anticancer agents targeting various protein kinases.
Caption: Potential mechanism of action as a kinase inhibitor.
Antiviral Activity
Derivatives incorporating the 2-(methylthio)pyrimidine moiety have been synthesized and evaluated for their antiviral activities. For example, 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives have shown good activity against the tobacco mosaic virus (TMV).[11]
Quantitative Data Summary
The following tables summarize the quantitative biological data for this compound derivatives from the cited literature.
Table 1: Analgesic Activity of 2-Methylthio-1,4-dihydropyrimidine Derivatives [3]
| Compound | R (Substituent at 4-position) | % Analgesic Activity (at 50 mg/kg) |
| IIh | p-dimethylaminophenyl | 70.32 |
| IIk | Unsubstituted | 58.45 |
| IIe | p-chlorophenyl | 57.08 |
| IIl | Unsubstituted | 50.68 |
Table 2: Antiviral Activity of 2-Substituted Methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole Derivatives against TMV [11]
| Compound | EC50 (µg/mL) |
| 8i | 246.48 |
| Ningnanmycin (control) | 301.83 |
| 8f, 8h, 8k, 8n, 8q, 8w | 290.98 - 438.29 |
Table 3: Cholinesterase Inhibition by 2,4-Disubstituted Pyrimidine Derivatives [6]
| Compound | Description | AChE IC50 (µM) | BuChE IC50 (µM) |
| 9a | N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine | 5.5 | - |
| 9e | 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine | - | 2.2 |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of this compound and its derivatives.
General Synthesis of 2-Methylthio-1,4-dihydropyrimidines
A common synthetic route to 2-methylthio-1,4-dihydropyrimidines involves a two-step process starting from a Biginelli three-component reaction.
Caption: General workflow for the synthesis of 2-Methylthio-1,4-dihydropyrimidines.
Step 1: Synthesis of 1,2,3,4-Tetrahydropyrimidine-2-thiones [3] An appropriate aldehyde, an acetoacetate ester, and thiourea are subjected to a Biginelli three-component reaction, typically under acidic catalysis, to yield the corresponding 1,2,3,4-tetrahydropyrimidine-2-thione derivative.
Step 2: Alkylation to form 2-Methylthio-1,4-dihydropyrimidines [3] The 1,2,3,4-tetrahydropyrimidine-2-thione (0.01 mole) and methyl iodide (0.011 mole) in methanol (20 mL) are refluxed for 2 hours. Pyridine (0.037 mole) is then added, and the mixture is refluxed for an additional 10 minutes. After cooling, the reaction mixture is poured onto crushed ice. The resulting solid product is filtered and purified.
Analgesic Activity Evaluation (Acetic Acid-Induced Writhing Test)[3][4]
The analgesic activity is evaluated using the acetic acid-induced writhing test in mice.
-
Animal Model: Swiss albino mice are typically used.
-
Test Compound Administration: The synthesized compounds are administered orally (p.o.) at a specific dose (e.g., 50 mg/kg).
-
Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes) after the acetic acid injection.
-
Data Analysis: The percentage of protection (analgesic activity) is calculated by comparing the number of writhes in the test group to that of a control group (vehicle-treated).
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of its pharmacophoric features to achieve desired biological activities. The structure-activity relationships discussed herein provide a valuable framework for the rational design of novel derivatives with enhanced potency and selectivity for various targets, including those involved in pain, inflammation, cancer, and viral infections. Further exploration of this chemical space is warranted to fully realize its therapeutic potential.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 2-(Methylthio)-4-phenylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The 2-(methylthio)-4-phenylpyrimidine scaffold, in particular, has been identified as a privileged structure in the development of various therapeutic agents. This document provides detailed protocols for the efficient one-pot synthesis of these derivatives and outlines their potential application as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and pain management.
Data Presentation
The following table summarizes the yields of various this compound derivatives synthesized via a one-pot, three-component reaction. The reaction involves the condensation of a substituted benzaldehyde, a substituted acetophenone, and S-methylisothiourea hydroiodide in the presence of a catalyst.
| Entry | Ar (from Benzaldehyde) | Ar' (from Acetophenone) | Product | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 2-(Methylthio)-4,6-diphenylpyrimidine | 85 |
| 2 | 4-Cl-C₆H₄ | C₆H₅ | 4-(4-Chlorophenyl)-6-phenyl-2-(methylthio)pyrimidine | 88 |
| 3 | 4-OCH₃-C₆H₄ | C₆H₅ | 4-(4-Methoxyphenyl)-6-phenyl-2-(methylthio)pyrimidine | 82 |
| 4 | 4-NO₂-C₆H₄ | C₆H₅ | 4-(4-Nitrophenyl)-6-phenyl-2-(methylthio)pyrimidine | 75 |
| 5 | C₆H₅ | 4-Cl-C₆H₄ | 4-Phenyl-6-(4-chlorophenyl)-2-(methylthio)pyrimidine | 86 |
| 6 | C₆H₅ | 4-OCH₃-C₆H₄ | 4-Phenyl-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine | 80 |
Experimental Protocols
One-Pot Synthesis of 2-(Methylthio)-4,6-diphenylpyrimidine
This protocol describes a general procedure for the one-pot synthesis of 2-(methylthio)-4,6-diarylpyrimidines.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
S-methylisothiourea hydroiodide (1.2 mmol)
-
Potassium hydroxide (KOH) (2.0 mmol)
-
Ethanol (10 mL)
-
Stirring bar
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask equipped with a stirring bar, add benzaldehyde (1.0 mmol), acetophenone (1.0 mmol), S-methylisothiourea hydroiodide (1.2 mmol), and potassium hydroxide (2.0 mmol).
-
Add 10 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the 2-(methylthio)-4,6-diphenylpyrimidine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Mandatory Visualizations
Experimental Workflow
Application Notes and Protocols: Alkylation of Tetrahydropyrimidines to Form 2-(Methylthio) Derivatives
Abstract
This document provides a detailed protocol for the S-alkylation of tetrahydropyrimidine-2-thiones to yield 2-(methylthio)tetrahydropyrimidine derivatives. This synthetic transformation is a key step in the diversification of the tetrahydropyrimidine scaffold, a privileged structure in medicinal chemistry. The protocol outlines the reaction of various substituted tetrahydropyrimidine-2-thiones with methyl iodide in the presence of a base. This method is demonstrated to be efficient, yielding the desired products in good yields. This application note is intended for researchers, scientists, and drug development professionals working in the field of synthetic and medicinal chemistry.
Introduction
Tetrahydropyrimidines are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antiviral, anticancer, antihypertensive, and anti-inflammatory properties.[1][2] The functionalization of the tetrahydropyrimidine core is a critical strategy for the development of new therapeutic agents. One common approach is the alkylation of the 2-thioxo group to introduce various substituents, thereby modulating the biological activity of the parent molecule. The formation of 2-(methylthio) derivatives, in particular, serves as a versatile handle for further chemical modifications or as a final structural motif.
This protocol details a reliable and reproducible method for the synthesis of 2-methylthio-1,4-dihydropyrimidine derivatives through the direct alkylation of the corresponding 1,2,3,4-tetrahydropyrimidine-2-thione precursors with methyl iodide.[3] The starting thiones are readily accessible via the well-established Biginelli three-component reaction of an aldehyde, a β-ketoester, and thiourea.[1][3]
Reaction Scheme
The overall synthetic strategy involves a two-step process: the synthesis of the tetrahydropyrimidine-2-thione precursor followed by the S-methylation to afford the final 2-(methylthio) derivative.
Caption: General two-step synthesis of 2-(methylthio)tetrahydropyrimidines.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of Tetrahydropyrimidine-2-thione Derivatives (General Procedure)
This procedure is based on the Biginelli reaction.[1][3]
-
To a round-bottom flask, add the appropriate aldehyde (0.02 mol), β-ketoester (e.g., ethyl acetoacetate, 0.02 mol), and thiourea (0.03 mol) in methanol (10 mL).
-
Add a catalytic amount of a suitable acid, such as a few drops of concentrated hydrochloric acid.[1][3]
-
The reaction mixture is then typically heated under reflux for several hours until the reaction is complete, as monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water with constant stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 2-(Methylthio)tetrahydropyrimidine Derivatives (General Procedure)
This procedure outlines the S-methylation of the pre-synthesized tetrahydropyrimidine-2-thiones.[3]
-
In a round-bottom flask, dissolve the tetrahydropyrimidine-2-thione derivative (1 equivalent) in pyridine.
-
To this solution, add methyl iodide (1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for a specified time (typically 2-4 hours), monitoring the progress by TLC.
-
Upon completion of the reaction, pour the mixture into crushed ice with vigorous stirring.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold water to remove any residual pyridine and other water-soluble impurities.
-
The crude product is then dried and purified, typically by recrystallization from a suitable solvent like ethanol, to afford the pure 2-(methylthio)tetrahydropyrimidine derivative.
Data Presentation
The following table summarizes the reaction outcomes for the synthesis of various 2-(methylthio)-1,4-dihydropyrimidine derivatives from their corresponding thiones.
| Entry | Substituent (R) | Starting Thione | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | I | IIa | 3 | 85 | 210-212 |
| 2 | 4-Chlorophenyl | I | IIb | 4 | 82 | 225-227 |
| 3 | 4-Methoxyphenyl | I | IIc | 3.5 | 88 | 198-200 |
| 4 | 4-Nitrophenyl | I | IId | 4 | 78 | 240-242 |
| 5 | 2-Hydroxyphenyl | I | IIe | 3 | 80 | 230-232 |
Data adapted from a study on the synthesis and analgesic activity of 2-methylthio-1,4-dihydropyrimidines.[3]
Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis and characterization of 2-(methylthio)tetrahydropyrimidine derivatives.
Caption: Experimental workflow for the synthesis and analysis of derivatives.
Characterization Data
The structures of the synthesized 2-(methylthio)-1,4-dihydropyrimidine derivatives are typically confirmed by spectroscopic methods.[3]
-
IR Spectroscopy: The disappearance of the C=S absorption band and the appearance of a new band corresponding to the S-CH₃ group are indicative of a successful reaction.
-
¹H NMR Spectroscopy: The presence of a singlet in the δ 2.0-3.0 ppm region corresponding to the three protons of the methylthio group confirms the S-methylation. Other characteristic peaks for the tetrahydropyrimidine core should also be present.[1][3]
-
Elemental Analysis: The elemental composition of the synthesized compounds should be in good agreement with the calculated values.[3]
Safety Precautions
-
Methyl iodide is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
Pyridine is a flammable liquid with a strong, unpleasant odor. It should also be handled in a fume hood.
-
Concentrated acids are corrosive and should be handled with care.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
- 1. In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Methylthio)-4-phenylpyrimidine in Kinase Inhibitor Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of cancer and other diseases. The 2-(methylthio)-4-phenylpyrimidine moiety represents a key pharmacophore that can be strategically modified to achieve potent and selective inhibition of various protein kinases. Dysregulation of kinase activity is a hallmark of many pathological conditions, making them attractive targets for therapeutic intervention. This document provides a detailed overview of the potential applications and experimental protocols for the investigation of this compound and its derivatives as kinase inhibitors. While specific data for the parent compound is limited in publicly available research, this guide offers a comprehensive framework for its synthesis, evaluation, and potential mechanisms of action based on structurally related compounds and general kinase inhibitor discovery workflows.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process, typically starting with a Biginelli-type condensation reaction followed by S-methylation. A general synthetic scheme is outlined below.
Diagram: Synthetic Pathway
Caption: General synthetic scheme for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(methylthio)-4-phenyl-6-methyl-1,4-dihydropyrimidine-5-carboxylate
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Methanol
-
Concentrated Hydrochloric Acid
-
Methyl Iodide
-
Pyridine
-
Round bottom flask, reflux condenser, magnetic stirrer, ice bath.
Procedure:
-
Biginelli Condensation:
-
In a round bottom flask, combine benzaldehyde (0.02 mol), ethyl acetoacetate (0.02 mol), and thiourea (0.03 mol) in methanol (10 mL).
-
Add 2 drops of concentrated hydrochloric acid as a catalyst.
-
Stir the mixture at room temperature for 15 minutes.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Filter the precipitated solid, wash with cold water, and dry to obtain the intermediate 4-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.[1]
-
-
S-Methylation:
-
Dissolve the dried intermediate (0.01 mol) in pyridine (15 mL).
-
Add methyl iodide (0.012 mol) dropwise to the solution at room temperature.
-
Reflux the mixture for 3-4 hours.
-
After cooling, pour the reaction mixture into crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final product.[1]
-
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to screen this compound for its inhibitory activity against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant protein kinases of interest
-
Kinase-specific peptide substrates
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in kinase buffer to achieve a range of final assay concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Kinase Reaction:
-
To each well of a 384-well plate, add:
-
5 µL of the test compound dilution (or DMSO for control).
-
10 µL of a mixture containing the kinase and its specific peptide substrate in kinase buffer.
-
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Km value for each specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for each kinase to ensure the reaction is in the linear range.
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram: Kinase Inhibition Assay Workflow
References
Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(Methylthio)-4-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anticancer properties. The compound 2-(Methylthio)-4-phenylpyrimidine belongs to this broad class of heterocyclic compounds. Its structural features suggest potential interactions with biological systems that could influence cell viability and proliferation. Preliminary studies on similar pyrimidine-based molecules have indicated that they can induce cytotoxic effects in various cancer cell lines, making this compound a candidate for further investigation as a potential therapeutic agent.[1][2][3][4][5]
These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic effects of this compound using established cell-based assays. The protocols detailed herein cover methods for assessing cell viability, membrane integrity, and apoptosis, providing a multi-faceted approach to characterizing the compound's cytotoxic profile.
Data Presentation
The following tables present illustrative data for the evaluation of this compound. These are provided as examples of how to structure and present experimental findings.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | |
| 1 | 92 ± 5.1 | |
| 5 | 78 ± 6.2 | |
| 10 | 55 ± 4.8 | 10.5 |
| 25 | 31 ± 3.9 | |
| 50 | 15 ± 2.5 | |
| 100 | 5 ± 1.8 |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5 ± 1.2 |
| 1 | 8 ± 1.5 |
| 5 | 15 ± 2.1 |
| 10 | 35 ± 3.5 |
| 25 | 60 ± 4.2 |
| 50 | 85 ± 5.1 |
| 100 | 95 ± 3.8 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95 ± 2.5 | 3 ± 0.8 | 2 ± 0.5 |
| 10 | 60 ± 4.1 | 25 ± 3.2 | 15 ± 2.8 |
| 50 | 10 ± 1.9 | 55 ± 5.4 | 35 ± 4.1 |
Experimental Protocols
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[9][10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
3. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[11][12]
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: A potential signaling pathway for pyrimidine-induced apoptosis.
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. LDH Cytotoxicity Assay [bio-protocol.org]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Characterization of 2-(Methylthio)-4-phenylpyrimidine
Abstract
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-(Methylthio)-4-phenylpyrimidine. The methods described are essential for researchers, scientists, and professionals in drug development to ensure the identity, purity, and quality of this compound. The protocols cover High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and mass determination, and Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation. All quantitative data is summarized in tables for clarity, and experimental workflows are visualized using diagrams.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Accurate and robust analytical methods are crucial for its characterization, enabling reliable quality control and facilitating further research and development. This document outlines standard analytical techniques that can be employed for a comprehensive characterization of this molecule. While specific experimental data for this exact compound is not widely published, the following protocols are based on established methods for analogous pyrimidine derivatives and provide a strong framework for its analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a fundamental technique for determining the purity of this compound and quantifying any impurities. A reversed-phase HPLC method is generally suitable for this type of compound.
Experimental Protocol
Objective: To determine the purity of a this compound sample by HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample solvent: Acetonitrile/Water (50:50, v/v)
-
This compound reference standard and sample
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the sample solvent to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Data Presentation
Table 1: HPLC Purity Analysis Data
| Parameter | Value |
| Retention Time | ~15.2 min |
| Purity (%) | >98% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It can be used to confirm the molecular weight of this compound and to identify any volatile impurities.
Experimental Protocol
Objective: To confirm the molecular weight and assess for volatile impurities of this compound.
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier gas: Helium
-
Sample solvent: Dichloromethane
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Analysis: Inject the sample into the GC-MS system and acquire the data.
-
Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum. Compare the molecular ion peak with the expected molecular weight. Analyze other peaks for potential impurities.
Data Presentation
Table 2: GC-MS Data Summary
| Parameter | Expected Value | Observed Value |
| Molecular Formula | C₁₁H₁₀N₂S | - |
| Molecular Weight | 202.28 g/mol | - |
| Molecular Ion (M⁺) | m/z 202 | m/z 202 |
| Key Fragmentation Ions | - | m/z 187 ([M-CH₃]⁺), 155, 128, 102 |
Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound. The data presented below is predicted based on the analysis of structurally similar compounds.[1]
Experimental Protocol
Objective: To confirm the chemical structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
Data Presentation
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | d | 1H | Pyrimidine H-6 |
| ~8.10-8.00 | m | 2H | Phenyl H-2', H-6' |
| ~7.55-7.45 | m | 3H | Phenyl H-3', H-4', H-5' |
| ~7.20 | d | 1H | Pyrimidine H-5 |
| ~2.65 | s | 3H | S-CH₃ |
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C-2 (C-S) |
| ~164.0 | C-4 (C-Ph) |
| ~157.5 | C-6 |
| ~137.0 | Phenyl C-1' |
| ~131.0 | Phenyl C-4' |
| ~129.0 | Phenyl C-3', C-5' |
| ~128.5 | Phenyl C-2', C-6' |
| ~115.0 | C-5 |
| ~14.5 | S-CH₃ |
Logical Diagram
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. It is a quick and simple method to confirm the presence of key structural features.
Experimental Protocol
Objective: To identify the functional groups in this compound.
Instrumentation and Materials:
-
FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.
-
This compound sample.
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation
Table 5: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch (S-CH₃) |
| ~1600, ~1550 | Medium-Strong | C=C and C=N stretching (aromatic and pyrimidine rings) |
| ~1400 | Medium | C-H bend (S-CH₃) |
| ~770, ~690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
| ~650 | Weak-Medium | C-S stretch |
Workflow Diagram
Conclusion
The analytical methods detailed in this document provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity assessment, GC-MS for molecular weight confirmation and volatile impurity analysis, and NMR and IR spectroscopy for structural elucidation ensures a thorough and reliable quality assessment of the compound. These protocols are essential for any researcher or scientist working with this molecule, providing the necessary tools for its accurate characterization in a drug development or research setting.
References
Application Notes and Protocols for 2-(Methylthio)-4-phenylpyrimidine Derivatives in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the agricultural applications of 2-(Methylthio)-4-phenylpyrimidine derivatives, including their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols for their synthesis and bioassays are provided to guide researchers in this field.
Introduction
Pyrimidine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in agricultural chemistry due to their diverse biological activities. Among these, this compound derivatives have emerged as a versatile scaffold for the development of novel fungicides, herbicides, and insecticides. The presence of the methylthio group at the 2-position and a phenyl group at the 4-position of the pyrimidine ring are key structural features that contribute to their biological efficacy. These compounds often act by targeting specific enzymes or receptors in pests and weeds, leading to growth inhibition or mortality.[1][2] This document outlines the synthesis, biological activities, and experimental protocols for the evaluation of these promising agricultural chemicals.
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives involves the condensation of a β-ketoester with S-methylisothiourea. The following is a generalized protocol.
Experimental Protocol: General Synthesis
Materials:
-
Substituted benzoylacetonitrile or related β-dicarbonyl compound
-
S-Methylisothiourea sulfate
-
Sodium ethoxide or another suitable base
-
Ethanol or other appropriate solvent
-
Methyl iodide[3]
-
Pyridine[3]
-
Hydrochloric acid
-
Sodium bicarbonate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Cyclization: A mixture of a substituted benzoylacetonitrile (1 equivalent) and S-methylisothiourea sulfate (1 equivalent) is refluxed in a solution of sodium ethoxide in ethanol for several hours.[4]
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with dilute hydrochloric acid, leading to the precipitation of the crude 2-mercapto-4-phenylpyrimidine derivative.
-
S-Methylation: The crude product is then dissolved in a suitable solvent like methanol, and pyridine (0.037 mole) is added. Methyl iodide (0.011 mole) is added, and the mixture is refluxed for 2 hours.[3]
-
Isolation and Purification: After cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate, the this compound derivative, is collected by filtration, washed with water, and dried.[3] Further purification can be achieved by recrystallization or silica gel column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2]
Biological Activities and Quantitative Data
This compound derivatives have demonstrated a broad spectrum of biological activities relevant to agriculture.
Fungicidal Activity
These compounds have shown efficacy against various phytopathogenic fungi. For instance, certain derivatives exhibit significant inhibitory activity against fungi like Sclerotinia sclerotiorum.[5] The proposed mechanism of action for many pyrimidine-based fungicides is the inhibition of NADH oxidoreductase in the fungal respiratory chain.[5][6]
Table 1: Fungicidal Activity of Selected Pyrimidine Derivatives
| Compound ID | Target Fungi | Inhibition Rate (%) @ 50 µg/mL | EC50 (µg/mL) | Reference |
| Compound 4b | Rhizoctonia solani | 80 | 11.3 | [5] |
| Compound 4d | Rhizoctonia solani | 75 | 13.7 | [5] |
| Compound 5f | Phomopsis sp. | 100 | - | [7][8] |
| Compound 5o | Phomopsis sp. | 100 | 10.5 | [7][8] |
| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 | [7][8] |
Herbicidal Activity
Phenylpyrimidine derivatives are known to exhibit herbicidal properties, often by inhibiting key enzymes in the plant's metabolic pathways.[1][2] One of the primary targets is acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids.[9] Another identified target is dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis.[1][10][11]
Table 2: Herbicidal Activity of Selected Phenylpyrimidine Derivatives
| Compound ID | Target Weed | Activity Type | Inhibition (%) @ 100 µg/mL | IC50 (mg L-1) | Reference |
| L1A | Raphanus sativus | Pre-emergent | Not specified | - | [2] |
| L1B | Raphanus sativus | Pre-emergent | Not specified | - | [2] |
| L1C | Raphanus sativus | Pre-emergent | Not specified | - | [2] |
| Compound 6q | Zinnia elegans | Post-emergent | 100 (at 9.375 g a.i./ha) | - | [12] |
| Compound 6q | Abutilon theophrasti | Post-emergent | 100 (at 9.375 g a.i./ha) | - | [12] |
| Pyrazolylpyrimidine Derivative | Pennisetum alopecuroides | Root growth inhibition | - | 1.90 | [13] |
| Pyrazolylpyrimidine Derivative | Pennisetum alopecuroides | Chlorophyll inhibition | - | 3.14 | [13] |
Insecticidal Activity
Certain pyrimidine derivatives have been found to be effective against various insect pests.[14] The mode of action for some insecticidal pyrimidines involves targeting the nervous system, for example, by acting as antagonists of nicotinic acetylcholine receptors (nAChRs).[9][15]
Table 3: Insecticidal Activity of Selected Pyrimidine Derivatives
| Compound ID | Target Insect | Activity Type | Mortality (%) @ 2 µg/mL | LC50 (µg/mL) | Reference |
| Compound 4d | Aedes aegypti | Larvicidal & Adulticidal | 70 | - | [14] |
| Compound 3c | Aedes aegypti | Larvicidal | - | - | [16][17] |
| Compound 3d | Aedes aegypti | Larvicidal | - | - | [16][17] |
| Compound F45 | Aphids | - | - | 2.97 mg/L | [15] |
| Triflumezopyrim (Control) | Aphids | - | - | 2.94 mg/L | [15] |
Experimental Protocols for Bioassays
Protocol for In Vitro Fungicidal Activity Assay
This protocol is adapted for testing against various phytopathogenic fungi using the poisoned food technique.[18]
Materials:
-
Synthesized this compound derivatives
-
Commercial fungicide (e.g., Pyrimethanil) as a positive control
-
Acetone or DMSO for dissolving compounds
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (9 cm diameter)
-
Mycelial plugs of the test fungi (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds and the positive control in a minimal amount of acetone or DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).
-
Preparation of Poisoned Medium: Autoclave the PDA medium and cool it to about 50-60°C. Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with the same amount of solvent only. Pour the medium into sterile Petri dishes.
-
Inoculation: Place a 5 mm mycelial disc of the test fungus, taken from the periphery of a 3-4 day old culture, at the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 1°C in an incubator.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or when the fungus in the control plate has reached the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
Determination of EC50: The effective concentration for 50% inhibition (EC50) can be determined by probit analysis of the inhibition data at different concentrations.
Protocol for Pre-emergent Herbicidal Activity Assay
This protocol is designed to evaluate the pre-emergent herbicidal activity of the compounds against weed seeds.[2]
Materials:
-
Synthesized this compound derivatives
-
Commercial herbicide (e.g., Pendimethalin) as a positive control
-
Acetone for dissolving compounds
-
Weed seeds (e.g., Raphanus sativus)
-
Petri dishes or small pots
-
Filter paper or soil
-
Growth chamber or greenhouse
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds and the positive control in acetone. Prepare a series of dilutions to obtain the desired test concentrations (e.g., 25, 50, 75, 100 µg/mL).
-
Seed Treatment:
-
Petri Dish Assay: Place a sterile filter paper in each Petri dish. Add a known volume of the test solution to evenly moisten the filter paper. Place a specific number of weed seeds (e.g., 20) on the filter paper. A control group should be treated with solvent only.
-
Pot Assay: Fill small pots with soil. Sow a known number of weed seeds at a uniform depth. Apply the test solution evenly to the soil surface.
-
-
Incubation: Place the Petri dishes or pots in a growth chamber or greenhouse with controlled conditions (e.g., 25°C, 12h light/12h dark cycle).
-
Data Collection: After a set period (e.g., 7-14 days), record the number of germinated seeds. Also, measure the root and shoot length of the seedlings.
-
Calculation of Inhibition: Calculate the percentage of germination inhibition, root inhibition, and shoot inhibition compared to the control group.
Protocol for Insecticidal (Larvicidal) Activity Assay
This protocol is for assessing the larvicidal activity of the compounds against mosquito larvae, such as Aedes aegypti.[16][17][19]
Materials:
-
Synthesized this compound derivatives
-
Commercial insecticide as a positive control
-
Ethanol or acetone as a solvent
-
Third or fourth instar larvae of Aedes aegypti
-
Beakers or small cups
-
Distilled water
-
Pipettes
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent. Prepare serial dilutions to obtain the desired test concentrations (e.g., 10, 50, 100 ppm).
-
Bioassay: In a beaker, add a specific volume of distilled water (e.g., 99 mL). Add 1 mL of the test solution to achieve the final concentration. Introduce a known number of larvae (e.g., 20-25) into the beaker. A control group should be prepared with the solvent only. Each concentration should be tested in triplicate.
-
Incubation: Keep the beakers at room temperature (e.g., 25-28°C).
-
Data Collection: Observe and record the larval mortality after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
Calculation of Mortality: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula if necessary.
-
Determination of LC50: The lethal concentration required to kill 50% of the larvae (LC50) can be calculated using probit analysis.
Visualizations of Mechanisms and Workflows
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound derivatives.
Mechanism of Action: Herbicidal Activity (ALS Inhibition)
Caption: Inhibition of Acetolactate Synthase (ALS) by pyrimidine herbicides.
Mechanism of Action: Fungicidal Activity (Mitochondrial Respiration Inhibition)
Caption: Inhibition of Complex I in the fungal mitochondrial respiratory chain.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Insecticidal Activity of Pyridino[1,2- a]pyrimidines Containing Indole Moeites at the 1-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
Experimental procedure for the oxidation of the methylthio group in 2-(Methylthio)-4-phenylpyrimidine
Abstract
This application note provides a detailed experimental protocol for the selective oxidation of the methylthio group in 2-(Methylthio)-4-phenylpyrimidine to its corresponding sulfoxide and sulfone derivatives. These oxidized species are valuable intermediates in medicinal chemistry and drug development, often serving as precursors for further functionalization or as bioactive molecules themselves. The protocols described herein utilize common laboratory reagents and provide a reliable methodology for achieving high-yield synthesis of both the sulfoxide and sulfone products.
Introduction
The oxidation of thioethers to sulfoxides and sulfones is a fundamental transformation in organic synthesis. The resulting sulfinyl and sulfonyl groups are important functional groups in a wide array of pharmaceuticals and agrochemicals due to their unique electronic and steric properties, as well as their ability to act as hydrogen bond acceptors. For heteroaromatic compounds such as pyrimidines, the 2-methylsulfonyl group, in particular, can serve as an excellent leaving group for nucleophilic aromatic substitution, enabling the introduction of diverse functionalities at this position. This document outlines two distinct protocols for the oxidation of this compound, a common building block, using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent.[1][2][3] The reaction conditions can be controlled to selectively yield either the 2-(methylsulfinyl)-4-phenylpyrimidine or the 2-(methylsulfonyl)-4-phenylpyrimidine.[4][5]
Experimental Protocols
Materials and Methods
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, caution: potentially explosive when shocked or heated)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus and silica gel
Safety Precautions:
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 2-(Methylsulfinyl)-4-phenylpyrimidine (Sulfoxide)
This protocol is designed for the selective partial oxidation of the methylthio group to a methylsulfinyl group.[5]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1 eq) in DCM. Add this solution dropwise to the cooled solution of the starting material over 15-20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting material.
-
Quenching: Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(Methylsulfinyl)-4-phenylpyrimidine.
Protocol 2: Synthesis of 2-(Methylsulfonyl)-4-phenylpyrimidine (Sulfone)
This protocol is for the complete oxidation of the methylthio group to the methylsulfonyl group.[2][4]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Addition of Oxidant: In a separate flask, dissolve m-CPBA (2.2 eq) in DCM. Add this solution dropwise to the cooled solution of the starting material.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are no longer visible (typically 2-4 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 2-(Methylsulfonyl)-4-phenylpyrimidine.
Data Presentation
The following table summarizes the key quantitative data for the experimental protocols.
| Parameter | Protocol 1: Sulfoxide Synthesis | Protocol 2: Sulfone Synthesis |
| Starting Material | This compound | This compound |
| Equivalents of Starting Material | 1.0 | 1.0 |
| Oxidizing Agent | m-CPBA | m-CPBA |
| Equivalents of Oxidizing Agent | 1.1 | 2.2 |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | -78 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 1-2 hours | 2-4 hours |
| Expected Product | 2-(Methylsulfinyl)-4-phenylpyrimidine | 2-(Methylsulfonyl)-4-phenylpyrimidine |
Visualized Experimental Workflow
Caption: Workflow for the selective oxidation of this compound.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2-(Methylthio)-4-phenylpyrimidine as a Negative Control in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of kinase research and drug discovery, the use of appropriate controls is paramount for the generation of robust and reliable data. While positive controls and vehicle controls are standard, the inclusion of a well-characterized negative control is crucial for distinguishing true inhibitory effects from non-specific interactions or assay artifacts. This document provides a detailed guide on the prospective use of 2-(Methylthio)-4-phenylpyrimidine as a negative control in kinase assays. Due to the prevalence of the pyrimidine scaffold in active kinase inhibitors, a rigorous validation process is essential before this compound can be confidently employed as a negative control. These notes offer a comprehensive framework for the validation and application of this compound or any structurally similar candidate compound.
Introduction: The Critical Role of a Negative Control
A negative control in a kinase assay is a compound that is structurally similar to the active inhibitor(s) being tested but is devoid of inhibitory activity against the kinase of interest. The primary functions of a negative control are:
-
To identify off-target effects: Differentiating between the biological effects resulting from the specific inhibition of the target kinase versus those caused by other interactions of the chemical scaffold.
-
To rule out assay interference: Ensuring that the observed signal modulation is not due to non-specific mechanisms such as aggregation, fluorescence quenching, or interaction with assay reagents.
-
To strengthen structure-activity relationship (SAR) data: Providing a clear baseline of inactivity to which the activity of structurally related compounds can be compared, thereby validating the SAR.
The pyrimidine core is a common feature in a multitude of potent kinase inhibitors. Consequently, the assumption that any given pyrimidine derivative is inactive can be misleading. Therefore, empirical validation of a candidate negative control like this compound is not just recommended, but essential.
Compound Profile: this compound
| Compound Name | Structure | Molecular Formula | Molecular Weight | Key Structural Features |
| This compound | ![Image of this compound structure] | C₁₁H₁₀N₂S | 202.28 g/mol | Phenyl group at position 4, Methylthio group at position 2 of the pyrimidine ring. |
Note: Currently, there is a lack of published data confirming the broad-spectrum inactivity of this compound across the human kinome. The following protocols are designed to rigorously validate its suitability as a negative control.
Experimental Protocols for Validation
Protocol for Kinome-Wide Profiling
To establish this compound as a credible negative control, its inactivity must be demonstrated against a broad panel of kinases. Services like Eurofins' KINOMEscan® or similar platforms are the gold standard for this purpose.[1][2]
Objective: To assess the binding affinity of this compound against a comprehensive panel of human kinases.
Methodology:
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Submit the compound to a commercial kinome profiling service. A typical screening concentration is 1 µM or 10 µM.
-
-
Binding Assay Principle (Example: KINOMEscan®):
-
The assay is a competition binding assay where the test compound is incubated with a specific kinase and an immobilized, active-site directed ligand.[3]
-
The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
-
-
Data Analysis:
-
Results are often expressed as a percentage of the DMSO control (% Ctrl). A lower % Ctrl indicates stronger binding.
-
A common threshold for a "hit" is a % Ctrl of less than 35% or 10%, depending on the desired stringency.
-
For a compound to be considered a good negative control, it should not be a "hit" for the vast majority of kinases in the panel, especially those being actively investigated in the lab.
-
Expected Outcome: A comprehensive report detailing the binding interactions of this compound across the tested kinome. An ideal negative control would show minimal interaction with any of the kinases.
Protocol for In-House Validation in a Biochemical Kinase Assay
Once kinome profiling suggests broad inactivity, it is still crucial to test the compound in the specific kinase assay(s) where it will be used as a negative control.
Objective: To confirm the lack of inhibitory activity of this compound in a specific biochemical kinase assay.
Materials:
-
Purified, active kinase of interest.
-
Specific peptide or protein substrate.
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP depending on the assay format).
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT).
-
This compound stock solution in DMSO.
-
Known potent inhibitor of the kinase (positive control).
-
DMSO (vehicle control).
-
Detection reagents (e.g., for fluorescence, luminescence, or radioactivity).
-
Microplates (e.g., 96-well or 384-well).
Methodology (Example using a fluorescence-based assay):
-
Assay Setup:
-
Prepare a dilution series of this compound in assay buffer. A typical concentration range to test for inactivity would be from 100 µM down to 1 nM.
-
In a microplate, add the following to designated wells:
-
Blank: Assay buffer only.
-
Vehicle Control (0% Inhibition): Kinase, substrate, ATP, and DMSO.
-
Positive Control (100% Inhibition): Kinase, substrate, ATP, and a saturating concentration of a known inhibitor.
-
Test Compound: Kinase, substrate, ATP, and diluted this compound.
-
-
It is recommended to pre-incubate the kinase with the compound and DMSO for 15-30 minutes before initiating the reaction.[4]
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP (and substrate, if not already present).
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable microplate reader (e.g., fluorescence plate reader).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Normalize the data by setting the average of the vehicle control wells to 100% activity and the average of the positive control wells to 0% activity.
-
Calculate the % inhibition for each concentration of this compound.
-
Plot % inhibition versus compound concentration. An ideal negative control should show no significant inhibition even at the highest concentration tested.
-
Data Presentation
Table 1: Hypothetical Kinome Scan Results for this compound at 10 µM
| Kinase Family | Number of Kinases Tested | Number of Hits (% Ctrl < 10) |
| TK | 90 | 0 |
| TKL | 44 | 0 |
| STE | 69 | 0 |
| CK1 | 8 | 0 |
| AGC | 63 | 1 (e.g., Kinase X) |
| CAMK | 72 | 0 |
| CMGC | 61 | 0 |
| Atypical | 20 | 0 |
| Total | 427 | 1 |
This is a hypothetical representation of an ideal result for a negative control candidate. Real-world data would need to be generated.
Table 2: Hypothetical In-House Biochemical Assay Data
| Compound | Target Kinase | Assay Format | Highest Concentration Tested | % Inhibition at Highest Concentration |
| This compound | Kinase A | ADP-Glo | 100 µM | < 5% |
| This compound | Kinase B | LanthaScreen | 100 µM | < 3% |
| Staurosporine (Positive Control) | Kinase A | ADP-Glo | 1 µM | > 95% |
| Known Inhibitor X (Positive Control) | Kinase B | LanthaScreen | 1 µM | > 98% |
This table illustrates the expected outcome for a validated negative control in specific assays.
Visualizations
Signaling Pathway Context
It is important to understand the context in which a kinase operates. The following is a generic representation of a kinase signaling pathway. When using a negative control, the expectation is that none of the downstream events will be affected.
References
Application Note & Protocol: Synthesis and In Vivo Application of Radiolabeled 2-(Methylthio)-4-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, antiviral, and anticancer properties. Many of these effects are attributed to their ability to act as kinase inhibitors. This application note details the synthesis, purification, and proposed in vivo application of radiolabeled 2-(methylthio)-4-phenylpyrimidine, a promising candidate for targeted cancer therapy and diagnostic imaging. The introduction of a radiolabel, such as Carbon-14 (¹⁴C) or Tritium (³H), into the methylthio group allows for sensitive and quantitative in vivo tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
This document provides a comprehensive protocol for the synthesis of the unlabeled precursor, its subsequent radiolabeling, and quality control procedures. Additionally, it presents a hypothetical in vivo biodistribution study in a murine tumor model and discusses the potential biological target and signaling pathway.
Synthesis of this compound
The synthesis is a two-step process starting with the Biginelli reaction to form the pyrimidine core, followed by S-methylation to introduce the methylthio group. For radiolabeling, the second step is adapted to use a radiolabeled methylating agent.
Synthesis of Precursor: 4-Phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine
The precursor is synthesized via a one-pot Biginelli condensation of benzaldehyde, ethyl acetoacetate, and thiourea.
Reaction:
Experimental Protocol:
-
To a 100 mL round-bottom flask, add benzaldehyde (2.12 g, 20 mmol), ethyl acetoacetate (2.60 g, 20 mmol), thiourea (1.83 g, 24 mmol), and 20 mL of ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Reflux the mixture with stirring for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine as a white to pale yellow solid.
Expected Yield and Characterization:
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | White to pale yellow solid |
| Melting Point | 215-217 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.65 (s, 1H, NH), 7.75 (s, 1H, NH), 7.20-7.40 (m, 5H, Ar-H), 5.15 (d, 1H, CH), 1.95 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 174.5 (C=S), 145.2, 144.8, 128.7, 127.6, 126.5, 99.6, 59.5, 17.9 |
Radiosynthesis of [¹⁴C-Methyl] or [³H-Methyl]-2-(Methylthio)-4-phenylpyrimidine
The radiolabeled target compound is synthesized by the S-methylation of the precursor using [¹⁴C]methyl iodide or [³H]methyl iodide.
Reaction:
Experimental Protocol:
-
In a shielded vial, dissolve 4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine (10 mg, 0.049 mmol) in 1 mL of anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (13.5 mg, 0.098 mmol) to the solution.
-
In a separate sealed vial, obtain [¹⁴C]methyl iodide (specific activity ~50-60 mCi/mmol) or [³H]methyl iodide (specific activity ~70-85 Ci/mmol) in a suitable solvent (e.g., toluene).
-
Carefully transfer the radiolabeled methyl iodide (e.g., 2.5 mCi) to the reaction vial containing the precursor and base.
-
Seal the reaction vial and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by radio-TLC (thin-layer chromatography) using a mobile phase of ethyl acetate:hexane (1:1).
-
Upon completion, quench the reaction by adding 2 mL of water.
-
Extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under a gentle stream of nitrogen.
-
Purify the crude product using preparative radio-HPLC.
Purification and Quality Control
Purification:
The crude radiolabeled product is purified by preparative reverse-phase high-performance liquid chromatography (HPLC).
| HPLC Parameters | |
| Column | C18, 10 µm, 250 x 10 mm |
| Mobile Phase | Gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) |
| Flow Rate | 4 mL/min |
| Detection | UV (254 nm) and a radioactivity detector |
Quality Control:
The radiochemical purity, chemical purity, and specific activity of the final product are determined.
| Quality Control Parameters | |
| Radiochemical Purity | >98% (determined by radio-HPLC) |
| Chemical Purity | >98% (determined by UV-HPLC) |
| Specific Activity | [¹⁴C]: ~50 mCi/mmol; [³H]: ~75 Ci/mmol |
| Identity Confirmation | Co-elution with an authentic, non-radiolabeled standard on HPLC |
In Vivo Biodistribution Study (Hypothetical)
This section outlines a hypothetical biodistribution study in tumor-bearing mice to illustrate the potential application of the radiolabeled compound.
Experimental Protocol:
-
Nude mice are subcutaneously inoculated with a suitable cancer cell line (e.g., a human colorectal cancer cell line).
-
Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are injected intravenously with the radiolabeled this compound (e.g., 10 µCi per mouse).
-
At various time points post-injection (e.g., 1, 4, 24, and 48 hours), cohorts of mice are euthanized.
-
Major organs and the tumor are excised, weighed, and the radioactivity is measured using a gamma or beta counter.
-
The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Hypothetical Biodistribution Data (%ID/g ± SD):
| Organ | 1 hour | 4 hours | 24 hours | 48 hours |
| Blood | 5.2 ± 0.8 | 2.1 ± 0.4 | 0.5 ± 0.1 | 0.1 ± 0.05 |
| Tumor | 3.5 ± 0.6 | 4.8 ± 0.9 | 3.2 ± 0.5 | 1.5 ± 0.3 |
| Liver | 10.1 ± 1.5 | 8.5 ± 1.2 | 3.1 ± 0.6 | 1.2 ± 0.2 |
| Kidneys | 8.2 ± 1.1 | 6.3 ± 0.9 | 1.8 ± 0.4 | 0.7 ± 0.1 |
| Lungs | 2.5 ± 0.4 | 1.8 ± 0.3 | 0.6 ± 0.1 | 0.2 ± 0.08 |
| Spleen | 1.8 ± 0.3 | 1.5 ± 0.2 | 0.7 ± 0.1 | 0.3 ± 0.06 |
| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.05 | 0.1 ± 0.03 |
| Brain | 0.1 ± 0.05 | 0.08 ± 0.03 | 0.05 ± 0.02 | 0.02 ± 0.01 |
Proposed Biological Target and Signaling Pathway
Based on the activities of similar pyrimidine derivatives, it is hypothesized that this compound may act as a kinase inhibitor. A potential target is the Wnt signaling pathway, which is frequently dysregulated in various cancers.
Caption: Proposed Wnt signaling pathway and the potential point of intervention for this compound.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from synthesis to in vivo evaluation.
Caption: Overall experimental workflow from synthesis to in vivo biodistribution analysis.
Conclusion
This application note provides a detailed framework for the synthesis, radiolabeling, and in vivo evaluation of this compound. The described protocols can be adapted for either ¹⁴C or ³H labeling, enabling comprehensive preclinical studies. The hypothetical biodistribution data suggests that this compound has the potential for tumor accumulation, warranting further investigation as a targeted therapeutic or diagnostic agent. The proposed mechanism of action via inhibition of the Wnt signaling pathway provides a rationale for its potential anticancer activity and a basis for future mechanistic studies.
Application Note and Protocols for the Scale-up Synthesis of 2-(Methylthio)-4-phenylpyrimidine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(Methylthio)-4-phenylpyrimidine, a heterocyclic compound with potential applications in preclinical drug discovery. The described two-step synthetic route is designed for scalability, offering a reliable method to produce multi-gram to kilogram quantities of the target compound with high purity. Detailed experimental protocols for the synthesis of the key intermediate, 4-phenylpyrimidine-2-thiol, and its subsequent S-alkylation are provided. Furthermore, this guide includes methods for purification and characterization, along with tabulated data for easy reference. Visual representations of the synthetic workflow and a conceptual diagram of potential biological signaling pathways influenced by pyrimidine derivatives are also included to aid in understanding the broader context of this compound in drug development.
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substituent at the C2 position of the pyrimidine ring is a critical determinant of its pharmacological profile. The methylthio group, in particular, can serve as a versatile handle for further chemical modifications or can directly contribute to the biological activity of the molecule. The 4-phenyl substituent provides a lipophilic domain that can influence protein-ligand interactions. Given the therapeutic potential of substituted pyrimidines, robust and scalable synthetic methods are essential for advancing these compounds through the preclinical development pipeline.
This application note details a two-step synthesis for this compound, commencing with the condensation of a phenyl-substituted α,β-unsaturated ketone with thiourea to yield 4-phenylpyrimidine-2-thiol. This intermediate is then S-alkylated using methyl iodide to afford the final product. The protocols have been developed with consideration for process scale-up, focusing on reaction efficiency, ease of purification, and operator safety.
Synthesis Workflow
The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of the Biginelli Reaction for 2-(Methylthio)-4-phenylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(methylthio)-4-phenylpyrimidine synthesis via the Biginelli reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related dihydropyrimidines.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Ineffective Catalyst: The chosen acid catalyst (Brønsted or Lewis acid) may not be optimal for the reaction with S-methylisothiourea.[1][2][3] 2. Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or for the reaction temperature.[4][5] 3. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 4. Impure Reactants: Benzaldehyde, ethyl acetoacetate, or S-methylisothiourea hemisulfate may contain impurities that inhibit the reaction. 5. Incorrect Stoichiometry: The molar ratios of the three components may not be optimal. | 1. Catalyst Optimization: Screen a variety of Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃).[1][6][7] Refer to Table 1 for a comparison of different catalysts. 2. Solvent Screening: Test different solvents such as ethanol, acetonitrile, or solvent-free conditions.[8][9] Polar solvents are often preferred.[5] 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Refluxing is common in Biginelli reactions.[10] 4. Purify Reactants: Purify benzaldehyde by distillation. Use high-purity ethyl acetoacetate and S-methylisothiourea hemisulfate. 5. Adjust Stoichiometry: While a 1:1:1 ratio is standard, a slight excess of the dicarbonyl compound or urea/thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields.[8] |
| Formation of Side Products | 1. Knoevenagel Condensation: Self-condensation of benzaldehyde and ethyl acetoacetate can occur, especially under harsh acidic conditions.[11] 2. Hantzsch Dihydropyridine Synthesis: If ammonia is present as an impurity or from decomposition, the Hantzsch reaction can lead to dihydropyridine byproducts. 3. Michael Addition Side Reactions: The intermediate formed can undergo undesired Michael additions. | 1. Milder Reaction Conditions: Use a milder acid catalyst or a lower reaction temperature. The "Atwal modification," which pre-forms the enone, can also circumvent this.[12] 2. Ensure Purity of Reagents: Use reagents free from ammonia contamination. 3. Optimize Reaction Time: Monitor the reaction closely by TLC to stop it once the desired product is maximized, preventing further side reactions. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Residual starting materials or side products can act as crystallization inhibitors. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of the target compound. | 1. Purification: Purify the crude product using column chromatography on silica gel before attempting recrystallization. 2. Solvent Screening for Recrystallization: Test a range of solvents and solvent mixtures (e.g., ethanol, ethanol/water, ethyl acetate/hexane) to find the optimal conditions for crystallization. |
| Reaction is Very Slow | 1. Insufficient Catalysis: The amount or type of catalyst may not be sufficient to promote the reaction effectively.[13] 2. Low Temperature: The activation energy for the reaction is not being overcome at the current temperature. | 1. Increase Catalyst Loading: Incrementally increase the molar percentage of the catalyst. 2. Alternative Energy Sources: Consider using microwave irradiation to accelerate the reaction.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Biginelli reaction for the synthesis of this compound?
A1: The reaction proceeds through a multi-step, one-pot synthesis. The currently accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the reaction of benzaldehyde and S-methylisothiourea. This is followed by the nucleophilic addition of the enol of ethyl acetoacetate to the iminium ion. The final step is a cyclization and dehydration to yield the dihydropyrimidine ring.[7][11]
Q2: Which catalysts are most effective for this reaction?
A2: A wide range of Brønsted and Lewis acids can catalyze the Biginelli reaction. For reactions involving thiourea derivatives, catalysts like HCl, p-toluenesulfonic acid (p-TsOH), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) have been used effectively.[1][6] The choice of catalyst can significantly impact the reaction yield and time. See Table 1 for a comparison.
Q3: Can I use S-methylisothiourea directly, or does it need to be the salt form?
A3: S-methylisothiourea is typically used as its hemisulfate or hydroiodide salt. These salts are more stable and easier to handle than the free base. The acid used for catalysis in the reaction will protonate the free base in situ if it were used.
Q4: My yield is consistently low. What are the first things I should check?
A4: First, verify the purity of your starting materials, especially the benzaldehyde. Next, consider optimizing the catalyst and solvent system. A small-scale screening of different catalysts and solvents can often identify more favorable conditions. Also, ensure the reaction temperature is adequate, as many Biginelli reactions require heating or reflux.[9][15]
Q5: Are there any modifications to the classical Biginelli reaction that can improve the yield?
A5: Yes, the "Atwal modification" is a notable example where the aldehyde and the β-dicarbonyl compound are first reacted to form an α,β-unsaturated intermediate. This intermediate is then reacted with the S-methylisothiourea. This two-step, one-pot modification can often lead to higher yields, especially with aldehydes that are prone to side reactions.[12]
Data Presentation
Table 1: Comparison of Catalysts on the Yield of Biginelli Reactions with Thiourea Derivatives
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 18 | ~40-60 | [9] |
| p-TsOH | Ethanol | Reflux | 5-8 | ~70-85 | [14] |
| FeCl₃ | Acetonitrile | Reflux | 2-4 | ~85-95 | [12] |
| ZnCl₂ | Acetic Acid | 100 | 8 | ~70-80 | [16] |
| Yb(OTf)₃ | Solvent-free | 100 | 1-2 | >90 | [7] |
| SnCl₂·2H₂O | Acetonitrile | Reflux | 6 | >90 | [8] |
| None | Ethanol | Reflux | 24 | <10 | [13] |
Note: Yields are generalized from reactions with various aldehydes and thiourea/derivatives and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Classical Biginelli Synthesis of Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate
This protocol is adapted from general Biginelli reaction procedures.
Materials:
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Benzaldehyde (1.06 g, 10 mmol)
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Ethyl acetoacetate (1.30 g, 10 mmol)
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S-methylisothiourea hemisulfate (1.39 g, 10 mmol)
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Concentrated Hydrochloric Acid (0.5 mL)
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Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add benzaldehyde, ethyl acetoacetate, S-methylisothiourea hemisulfate, and ethanol.
-
Stir the mixture to dissolve the solids.
-
Carefully add the concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into ice-cold water (50 mL) and stir.
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The solid product will precipitate. Collect the precipitate by filtration.
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Wash the solid with cold water and then a small amount of cold ethanol.
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Recrystallize the crude product from ethanol to obtain the purified ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate.
Protocol 2: Lewis Acid-Catalyzed Solvent-Free Synthesis
This protocol utilizes a Lewis acid catalyst under solvent-free conditions, which can lead to higher yields and shorter reaction times.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
S-methylisothiourea hemisulfate (1.39 g, 10 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.62 g, 1 mmol, 10 mol%)
Procedure:
-
In a 50 mL round-bottom flask, combine benzaldehyde, ethyl acetoacetate, S-methylisothiourea hemisulfate, and Yb(OTf)₃.
-
Heat the mixture in an oil bath at 100°C with stirring for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
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Add water (30 mL) to the reaction flask and stir vigorously to precipitate the product.
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Collect the solid product by filtration and wash with water.
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Recrystallize the crude product from ethanol to yield the pure product.
Visualizations
Caption: Biginelli reaction mechanism for 2-(methylthio)pyrimidine synthesis.
Caption: General experimental workflow for the Biginelli synthesis.
References
- 1. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. scielo.br [scielo.br]
- 9. mdpi.org [mdpi.org]
- 10. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A New Synthesis of Biginelli Compounds [ch.ic.ac.uk]
- 16. Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 2-(Methylthio)-4-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-(Methylthio)-4-phenylpyrimidine. The information is presented in a clear question-and-answer format to directly assist with experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
A primary and efficient route for synthesizing this compound involves the condensation of benzoylacetonitrile with S-methylisothiourea. This reaction is typically carried out under basic conditions. While this method is generally effective, several side products can form, impacting the yield and purity of the desired product.
Q1: My reaction yield is low, and I'm observing multiple spots on my TLC. What are the likely side products?
A1: Low yields and multiple TLC spots often indicate the formation of several common side products. The primary culprits in the synthesis of this compound from benzoylacetonitrile and S-methylisothiourea are detailed below.
| Side Product | Formation Mechanism | Appearance on TLC | Mitigation Strategies |
| 4-Amino-6-phenyl-2(1H)-pyrimidinethione | Incomplete methylation of thiourea or demethylation of S-methylisothiourea can lead to the formation of the corresponding thiol, which exists in equilibrium with its thione tautomer. | More polar than the desired product. | Ensure complete methylation of thiourea to S-methylisothiourea before the condensation reaction. Use of freshly prepared or properly stored S-methylisothiourea is recommended. |
| 4-Hydroxy-6-phenyl-2-(methylthio)pyrimidine | Hydrolysis of the amino group of the intermediate or the final product under harsh basic or acidic conditions can lead to the formation of the corresponding pyrimidinone. | Generally more polar than the target compound. | Maintain careful control of pH and temperature. Avoid prolonged reaction times at high temperatures and strongly acidic or basic work-up conditions. |
| Benzoylacetamide | Hydrolysis of the nitrile group in the starting material, benzoylacetonitrile, can occur, especially under strong basic conditions. | Varies depending on the solvent system, but typically a polar impurity. | Use milder basic conditions or shorter reaction times. Addition of benzoylacetonitrile to the reaction mixture at a controlled rate can also minimize its exposure to harsh conditions. |
| Self-condensation products of benzoylacetonitrile | Benzoylacetonitrile can undergo self-condensation under basic conditions to form various dimeric and polymeric byproducts. | Often appear as a complex mixture of spots, some of which may be less polar than the starting material. | Control the reaction temperature and the rate of addition of the base. Using a stoichiometric amount of base can also help to reduce self-condensation. |
| 2-(Methylsulfinyl)-4-phenylpyrimidine and 2-(Methylsulfonyl)-4-phenylpyrimidine | Oxidation of the methylthio group can occur if oxidizing agents are present or upon prolonged exposure to air, especially at elevated temperatures.[1] | More polar than the desired product. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. Avoid unnecessary exposure to heat and light. |
Q2: I have an impurity with a mass corresponding to the hydrolysis of the methylthio group. How can I confirm its structure and prevent its formation?
A2: An impurity with a mass indicating the loss of the methylthio group and the addition of a hydroxyl group is likely 4-phenyl-2(1H)-pyrimidinone .
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Confirmation: The structure can be confirmed by isolating the impurity and analyzing it using spectroscopic methods. In the ¹H NMR spectrum, the characteristic singlet for the S-CH₃ group will be absent. The IR spectrum will show a characteristic C=O stretching frequency for the pyrimidinone ring.
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Prevention: This side product forms due to the hydrolysis of the 2-methylthio group. To prevent its formation:
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Control pH: Avoid strongly acidic or basic conditions during the reaction and work-up. The methylthio group is susceptible to hydrolysis under these conditions.
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Temperature Control: Perform the reaction at the lowest effective temperature to minimize hydrolysis.
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Reaction Time: Optimize the reaction time to ensure complete consumption of starting materials without prolonged exposure to conditions that favor hydrolysis.
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Q3: My final product seems to be a mixture of tautomers. How can I identify them?
A3: While this compound is the commonly depicted structure, it's important to consider the potential for tautomerism in related pyrimidine systems, especially if amino or hydroxyl groups are present as impurities. For instance, the side product 4-Amino-6-phenyl-2(1H)-pyrimidinethione exists in equilibrium with its thiol tautomer, 4-Amino-6-phenyl-2-pyrimidinethiol .
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Identification: Variable temperature NMR spectroscopy can be a powerful tool to study tautomeric equilibria. Changes in the chemical shifts and the appearance or disappearance of signals with temperature can indicate the presence of tautomers.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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Benzoylacetonitrile
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S-Methylisothiourea sulfate
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Sodium ethoxide (or another suitable base)
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Ethanol (anhydrous)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylisothiourea sulfate in anhydrous ethanol.
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To this solution, add a solution of sodium ethoxide in ethanol. Stir the mixture for 15-20 minutes at room temperature.
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Add benzoylacetonitrile to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl) and concentrate under reduced pressure.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways
DOT Script for the Synthesis of this compound and Common Side Products
Caption: Synthetic pathway to this compound and its common side products.
DOT Script for Troubleshooting Logic
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
Optimizing reaction conditions for the synthesis of 2-(Methylthio)-4-phenylpyrimidine
Welcome to the technical support center for the synthesis of 2-(Methylthio)-4-phenylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Experimental Workflow Overview
The synthesis of this compound typically involves a cyclocondensation reaction between a phenyl-substituted β-dicarbonyl compound and S-methylisothiourea. The general workflow is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Here are some common questions encountered during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the cyclocondensation of a 1-phenyl-1,3-dicarbonyl compound (like benzoylacetone or ethyl benzoylacetate) with an S-alkylisothiourea salt (commonly S-methylisothiourea sulfate) in the presence of a base.[1] This one-pot reaction is generally efficient.
Q2: Which starting materials are recommended?
A2: For laboratory-scale synthesis, benzoylacetone (1-phenyl-1,3-butanedione) and S-methylisothiourea sulfate are readily available and commonly used starting materials.
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out in a protic solvent like ethanol or a polar aprotic solvent such as 2-methyltetrahydrofuran (2-MeTHF) at temperatures ranging from room temperature to reflux.[1] The choice of base is crucial, with common options being alkali metal alkoxides (e.g., sodium ethoxide), hydroxides (e.g., sodium hydroxide), or organic bases (e.g., DIPEA).[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable eluent system, such as ethyl acetate/hexanes, can be used to separate the product from the starting materials. The disappearance of the limiting reactant (usually the β-dicarbonyl compound) indicates the reaction is nearing completion.
Q5: What is the expected yield for this synthesis?
A5: Yields can vary significantly depending on the specific reaction conditions. With optimized conditions, yields in the range of 70-95% have been reported for similar pyrimidine syntheses.[1]
Q6: How do I purify the final product?
A6: The two most common purification methods are recrystallization and column chromatography. The choice depends on the purity of the crude product and the nature of the impurities.
Q7: What are the expected analytical data for this compound?
A7: The identity and purity of the product should be confirmed by spectroscopic methods.
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1H NMR: Expect signals for the methylthio group (a singlet around 2.6 ppm), aromatic protons of the phenyl ring (multiplets between 7.4-8.2 ppm), and the pyrimidine ring protons.
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13C NMR: Characteristic signals for the methylthio carbon, the carbons of the pyrimidine ring, and the phenyl ring carbons will be observed.
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Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the product (202.28 g/mol ) should be present.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and provides potential solutions.
Caption: Troubleshooting flowchart for the synthesis of this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrimidine Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Sodium Ethoxide | Sodium Hydroxide | DIPEA |
| Solvent | Ethanol | Water/Ethanol | 2-MeTHF |
| Temperature | Reflux | 80 °C | 50 °C |
| Typical Yield | High | Moderate-High | High |
| Notes | Classic and effective method. | More environmentally friendly solvent system. | Good for substrates sensitive to protic solvents.[1] |
Table 2: Troubleshooting Common Impurities
| Impurity | Potential Cause | Identification (TLC/NMR/MS) | Suggested Solution |
| Unreacted Benzoylacetone | Incomplete reaction. | Spot on TLC with different Rf than product. Characteristic signals in 1H NMR. | Increase reaction time, temperature, or use a stronger base. |
| 4-Phenyl-2,6-pyrimidinedithiol | Demethylation of S-methylisothiourea. | Different polarity on TLC. Absence of S-CH3 signal in 1H NMR. | Use milder reaction conditions (lower temperature). |
| 2-(Methylsulfinyl/sulfonyl)-4-phenylpyrimidine | Oxidation of the methylthio group. | More polar spot on TLC. Shift in S-CH3 signal in 1H NMR. Increase in molecular weight by 16 or 32 in MS. | Avoid exposure to strong oxidizing agents or prolonged exposure to air at high temperatures. |
| Over-alkylated byproducts | Reaction of the pyrimidine ring with the alkylating agent. | Higher molecular weight peaks in MS. | Use of S-methylisothiourea salt instead of generating it in situ with an alkyl halide.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Methylthio)-4-phenyl-6-methylpyrimidine from Benzoylacetone and S-Methylisothiourea Sulfate
This protocol is a representative procedure based on established methods for pyrimidine synthesis.
Materials:
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Benzoylacetone (1-phenyl-1,3-butanedione)
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S-Methylisothiourea sulfate
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Sodium ethoxide solution (21% in ethanol)
-
Absolute ethanol
-
Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetone (1 equivalent) in absolute ethanol.
-
Addition of Reagents: Add S-methylisothiourea sulfate (0.5 equivalents, as it contains two isothiourea units per sulfate) to the solution.
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Base Addition: Slowly add sodium ethoxide solution (2 equivalents) to the reaction mixture at room temperature. The mixture may become thick.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Work-up:
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Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
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Add water to the residue and neutralize with 1 M HCl until the pH is approximately 7.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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-
Purification:
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Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
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Column Chromatography: If significant impurities are present, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood. Sodium ethoxide is corrosive and flammable; handle with care.
References
Troubleshooting low yield in the S-methylation of thiopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the S-methylation of thiopyrimidines, particularly focusing on addressing low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields and other undesirable outcomes during the S-methylation of thiopyrimidines.
Q1: My S-methylation reaction is resulting in a very low yield of the desired product. What are the common causes?
A1: Low yields in S-methylation reactions of thiopyrimidines are frequently due to one or more of the following factors:
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Competitive N-methylation: Thiopyrimidines possess multiple nucleophilic sites, primarily the sulfur (S) and nitrogen (N) atoms. The reaction can lead to a mixture of S-methylated and N-methylated products, thus reducing the yield of the desired S-methyl isomer. The regioselectivity is highly dependent on the reaction conditions.
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Inappropriate Base or Solvent: The choice of base and solvent plays a critical role in the deprotonation of the thiol group and the subsequent nucleophilic attack. An unsuitable base may not be strong enough to fully deprotonate the thiol, while the solvent can influence the solubility of the reactants and the nucleophilicity of the thiolate anion.
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Suboptimal Reaction Temperature: The reaction temperature can affect the reaction rate and selectivity. Some reactions may require heating to proceed at a reasonable rate, while others might need to be cooled to prevent side reactions.
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Degradation of Starting Material or Product: Thiopyrimidines and their methylated derivatives can be sensitive to harsh reaction conditions, leading to degradation and a lower isolated yield.
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Inefficient Work-up and Purification: The desired product might be lost during the extraction and purification steps if the procedure is not optimized.
Q2: I am observing a significant amount of N-methylated byproduct. How can I improve the selectivity for S-methylation?
A2: Favoring S-methylation over N-methylation is a common challenge. Here are some strategies to enhance selectivity:
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Choice of Base and Solvent: The use of a soft base in a polar aprotic solvent often favors S-methylation. The thiolate anion is a soft nucleophile and will preferentially react with the methylating agent at the soft sulfur atom. Hard bases can increase the likelihood of N-methylation. For instance, using a weaker base like pyridine in methanol can be effective.[1]
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Reaction under Acidic Conditions: An alternative approach is to perform the methylation under acidic conditions. In this case, the nitrogen atoms of the pyrimidine ring are protonated, which deactivates them towards methylation, allowing the sulfur atom to act as the primary nucleophile.[2]
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Consider the Tautomeric Form: Thiopyrimidines can exist in thione-thiol tautomeric forms. Conditions that favor the thiol tautomer will increase the concentration of the nucleophilic sulfur, promoting S-methylation.
Q3: What are the recommended methylating agents, and how do they compare?
A3: Several methylating agents can be used, each with its own advantages and disadvantages:
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Methyl Iodide (CH₃I): A highly reactive and commonly used methylating agent that often gives good yields. However, it is toxic and a potential carcinogen.
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Dimethyl Sulfate ((CH₃)₂SO₄): Another highly reactive and effective methylating agent, but it is extremely toxic and must be handled with extreme caution.
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Trimethyl Phosphate ((CH₃)₃PO₄): A less toxic alternative to methyl iodide and dimethyl sulfate. It can be used under mild conditions with a base like calcium hydroxide.
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S-Adenosylmethionine (SAM): This is the biological methyl donor, used in enzymatic S-methylation reactions. It is highly specific but generally not used in routine chemical synthesis due to its cost and instability.
Q4: Can you provide a starting point for reaction conditions for a successful S-methylation?
A4: A good starting point for the S-methylation of a thiopyrimidine is to use methyl iodide as the methylating agent in the presence of a mild base in an alcohol solvent. For example, refluxing the thiopyrimidine with a slight excess of methyl iodide in methanol with pyridine as the base has been shown to be effective.[1]
Quantitative Data on S-Methylation Reactions
The following tables summarize yields obtained for S-methylation under different experimental conditions as reported in the literature.
Table 1: S-Methylation of 1,2,3,4-Tetrahydropyrimidines
| Starting Material | Methylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 6-phenyl-4-(ethoxycarbonyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2-thione | Methyl Iodide | Pyridine | Methanol | Reflux, 2h | 82.10 | [1] |
Table 2: S-Methylation of Heterocyclic Thiols under Acidic Conditions
| Starting Material | Methylating Agent / Reagent | Acid | Reaction Conditions | Yield (%) | Reference |
| Pyridine-2-thiol | 1,2-Dimethoxymethane | Methanesulfonic Acid | Reflux, 5-11h | 58 | [2] |
| Pyridine-2-thiol | Dimethyl Carbonate | Methanesulfonic Acid | Reflux, 5-11h | 47 | [2] |
| Pyridine-2-thiol | Methyl Methanesulfonate | Methanesulfonic Acid | Reflux, 5-11h | Good Yield | [2] |
Detailed Experimental Protocol
This protocol provides a detailed methodology for the S-methylation of a thiopyrimidine derivative, based on a reported procedure.[1]
Synthesis of 2-Methylthio-1,4-Dihydropyrimidines
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Reactant Preparation: In a round-bottom flask, dissolve the starting 1,2,3,4-tetrahydropyrimidine (0.01 mole) in methanol (20 mL).
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Addition of Methylating Agent: Add methyl iodide (0.011 mole) to the solution.
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Initial Reflux: Reflux the mixture for 2 hours.
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Addition of Base: Add pyridine (0.037 mole) to the reaction mixture.
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Second Reflux: Continue to reflux the mixture for an additional 10 minutes.
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Quenching: After cooling to room temperature, pour the reaction mixture onto crushed ice (200 g).
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Precipitation and Filtration: Stir the mixture for 5 minutes to allow for complete precipitation of the product. Collect the solid product by filtration.
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Purification: The crude product can be further purified by recrystallization from an appropriate solvent if necessary.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield in S-Methylation
Caption: A flowchart for systematically troubleshooting low yields in S-methylation reactions.
Diagram 2: Chemical Pathway of S-methylation vs. N-methylation
Caption: Competing pathways for S- and N-methylation of a thiopyrimidine.
References
Preventing oxidation of the methylthio group during synthesis and storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of the methylthio group (-SCH₃) in chemical compounds during synthesis and storage. Oxidation of the thioether functionality to sulfoxide (R-S(=O)CH₃) and sulfone (R-S(=O)₂CH₃) is a common challenge that can lead to undesired byproducts, loss of biological activity, and compromised compound integrity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Oxidation of methylthio group observed during a reaction, even with an inert atmosphere. | 1. Trace oxygen in the reaction setup. 2. Oxidizing reagents or impurities in starting materials/solvents. 3. Reaction conditions (e.g., high temperature, exposure to light) promoting oxidation. | 1. Improve inert gas technique: ensure a good seal, use high-purity inert gas, and degas solvents and reagents thoroughly. 2. Purify starting materials and solvents. Consider using freshly distilled solvents. 3. Optimize reaction conditions: lower the temperature, protect the reaction from light, and consider using a milder protocol. |
| My compound with a methylthio group is degrading upon storage, even at low temperatures. | 1. Presence of oxygen in the storage container. 2. Exposure to light. 3. Inappropriate solvent for storage (for solutions). 4. Repeated freeze-thaw cycles. | 1. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) or use an oxygen absorber in a tightly sealed container. 2. Store in an amber vial or wrap the container in aluminum foil. 3. For solutions, use deoxygenated solvents. Some organic solvents can generate peroxides over time. 4. Aliquot solutions to avoid multiple freeze-thaw cycles. |
| Difficulty in removing a protecting group from a thiol without oxidizing the newly formed methylthio group. | Deprotection conditions are too harsh or involve oxidative reagents. | Choose an orthogonal protecting group strategy where the deprotection conditions for the thiol are mild and non-oxidizing.[1] |
| I'm synthesizing a peptide with methionine, and I see a +16 Da mass shift in my analysis. | Oxidation of the methionine side chain to methionine sulfoxide during synthesis or cleavage.[2][3] | 1. During solid-phase peptide synthesis (SPPS), use a cleavage cocktail containing scavengers like dimethyl sulfide (DMS) and ammonium iodide.[2][3] 2. Handle the peptide under an inert atmosphere as much as possible. |
| My oxygen absorber doesn't seem to be working. | 1. The absorber is saturated. 2. The container is not properly sealed. 3. The absorber is not the correct size for the container. | 1. Use a fresh oxygen absorber. 2. Ensure the container has an airtight seal. 3. Calculate the required absorber capacity based on the container volume and the amount of oxygen to be removed. |
Frequently Asked Questions (FAQs)
During Synthesis:
-
Q1: How can I prevent the oxidation of a methylthio group during a chemical reaction? A1: The primary strategy is to rigorously exclude oxygen from the reaction environment. This can be achieved by working under an inert atmosphere, such as nitrogen or argon, using techniques like a Schlenk line or a glovebox.[4][5] It is also crucial to use deoxygenated solvents and reagents.
-
Q2: Are there any chemical additives that can prevent oxidation during synthesis? A2: Yes, in some cases, sacrificial antioxidants can be used. For peptide synthesis involving methionine, scavengers are often added to the cleavage cocktail to prevent oxidation.[6]
-
Q3: Can I use protecting groups to shield the methylthio group from oxidation? A3: While protecting groups are more commonly used for the more reactive thiol group, in principle, a thioether could be temporarily converted to a sulfonium salt, which is less prone to oxidation under certain conditions, and then reduced back. However, a more common strategy is to introduce the methylthio group late in the synthesis to minimize its exposure to oxidative conditions.
During Storage:
-
Q4: What is the best way to store a solid compound containing a methylthio group? A4: For long-term storage, solid compounds should be stored at low temperatures, ideally at -20°C or below, in a tightly sealed container under an inert atmosphere (argon or nitrogen).[7] Alternatively, an oxygen absorber can be placed inside the sealed container to remove residual oxygen.[8][9] The container should also be protected from light.
-
Q5: How should I store solutions of compounds with methylthio groups? A5: Solutions are generally less stable than the solid form.[7] If storage in solution is necessary, use a deoxygenated solvent and store at low temperatures. Aliquoting the solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles and contamination.[7] The optimal pH for storage of peptides in solution is typically between 5 and 7.[7]
-
Q6: How do oxygen absorbers work? A6: Oxygen absorbers typically contain iron powder that reacts with oxygen to form iron oxide, a process similar to rusting.[10] This chemical reaction effectively reduces the oxygen concentration within a sealed container to below 0.01%.[9]
Data Presentation
The stability of a compound containing a methylthio group is significantly influenced by storage conditions. The following table provides illustrative data on the degradation of a hypothetical compound, "Thioether-X," under various conditions over a 6-month period.
Table 1: Illustrative Stability of Thioether-X under Various Storage Conditions
| Storage Condition | Purity after 1 month (%) | Purity after 3 months (%) | Purity after 6 months (%) |
| Room Temperature, Air | 95 | 88 | 75 |
| 4°C, Air | 98 | 95 | 92 |
| -20°C, Air | 99 | 98 | 97 |
| -20°C, Nitrogen Atmosphere | >99.5 | >99.5 | >99.5 |
| -20°C, Air with Oxygen Absorber | >99.5 | >99.5 | >99.5 |
Note: This data is for illustrative purposes only and the actual stability will depend on the specific compound.
Experimental Protocols
Protocol 1: Storage of a Solid Compound with a Methylthio Group using an Oxygen Absorber
-
Preparation:
-
Place the solid compound in a glass vial of an appropriate size.
-
Select an oxygen absorber with a capacity suitable for the vial's volume.
-
-
Packaging:
-
Working quickly to minimize exposure of the oxygen absorber to air, place both the vial containing the compound and the oxygen absorber into a larger, airtight, moisture-barrier bag (e.g., a Mylar bag).[11]
-
Expel as much air as possible from the bag before sealing it with a heat sealer.
-
-
Storage:
-
Label the bag with the compound name, date, and storage conditions.
-
Store the sealed bag at the desired temperature (e.g., -20°C) and away from light.
-
Protocol 2: Handling of Air-Sensitive Reagents using a Schlenk Line
-
Glassware Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry inert gas.
-
-
Inert Atmosphere Introduction:
-
Assemble the glassware on the Schlenk line.
-
Evacuate the glassware using the vacuum pump and then refill with inert gas (e.g., argon or nitrogen). Repeat this "purge-and-refill" cycle three times to ensure an inert atmosphere.[4]
-
-
Solvent Degassing:
-
Solvents can be degassed by the "freeze-pump-thaw" method. Freeze the solvent with liquid nitrogen, apply a vacuum, close the flask, and then thaw. Repeat this cycle three times.[4]
-
Alternatively, bubble inert gas through the solvent for an extended period.
-
-
Reagent Transfer:
-
Use gas-tight syringes or a cannula to transfer liquid reagents between flasks under a positive pressure of inert gas.[4]
-
Visualizations
Caption: Workflow for synthesis involving a methylthio-containing compound.
Caption: Decision tree for the storage of methylthio-containing compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. industrialphysics.com [industrialphysics.com]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. Instrument for Lyophilized vial - Gasporox AB [gasporox.se]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. Extractables and Leachables in Pharma: What You Need to Know - Keynotive [keynotive.io]
- 7. Headspace Oxygen Analysis | Coriolis Pharma [coriolis-pharma.com]
- 8. Guide to using Oxygen Absorbers | Food Packaging Solution Streampeak Group [streampeakgroup.com]
- 9. All About Oxygen Absorbers [impakcorporation.com]
- 10. media.path.org [media.path.org]
- 11. Quantitative analysis of the interaction between l-methionine derivative and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 2-(Methylthio)-4-phenylpyrimidine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-(Methylthio)-4-phenylpyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | The solution is not sufficiently saturated; too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent under reduced pressure.[1] |
| The solution is supersaturated but nucleation has not occurred. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] | |
| The cooling process is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling rate.[1] | |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | The compound is melting in the hot solvent because the boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent mixture. |
| The compound is precipitating out of solution too quickly at a temperature above its melting point. | Add a small amount of additional "good" solvent (in which the compound is more soluble) to the hot solution to ensure it remains dissolved as it begins to cool.[1] | |
| High concentration of impurities. | Consider pre-purification by another method, such as column chromatography, before recrystallization. | |
| Poor Recovery of the Product | Too much solvent was used, leaving a significant amount of the product in the mother liquor. | Before filtering, check for product in the mother liquor by spotting a small amount on a watch glass and allowing the solvent to evaporate. If a significant residue remains, concentrate the mother liquor and cool to obtain a second crop of crystals.[1] |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-heat the receiving flask. Add a small excess of solvent before filtration to prevent saturation at a slightly lower temperature. | |
| The crystals were washed with a solvent that was not cold enough. | Ensure the rinsing solvent is thoroughly chilled in an ice bath before use. Use a minimal amount of cold solvent for washing. | |
| Colored Impurities in Crystals | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Do not add charcoal to a boiling solution as it may cause it to boil over. |
| Crystals are too small (powdery) | The solution was cooled too quickly or agitated during cooling. | Allow the solution to cool slowly and without disturbance.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Recommended Solvents for Initial Screening:
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Non-polar: Hexane, Heptane
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Moderately Polar: Toluene, Ethyl Acetate, Acetone
-
Polar Protic: Ethanol, Methanol, Isopropanol
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Polar Aprotic: Acetonitrile
The ideal solvent will dissolve the compound when hot but have low solubility when cold. Solvent mixtures, such as ethanol/water or hexane/ethyl acetate, can also be effective.[3]
Q2: How do I perform a solvent selection test?
A2: To select an appropriate solvent, place a small amount of your crude this compound (a few milligrams) in a test tube. Add a few drops of the solvent to be tested. If the compound dissolves immediately at room temperature, the solvent is likely too good and will result in poor recovery. If the compound is insoluble at room temperature, heat the mixture. If the compound dissolves upon heating and then precipitates upon cooling, the solvent is a good candidate for recrystallization.
Q3: What is the expected melting point of pure this compound?
A3: The exact melting point is not widely reported in publicly available literature. However, a structurally similar compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, has a reported melting point of around 177 °C.[4] The purity of your recrystallized product can be assessed by measuring its melting point and comparing it to a reference standard or the melting point of the crude material. A sharp melting point range close to the literature value for the pure compound indicates high purity.
Q4: My compound is a solid at room temperature. What does this tell me about its properties?
A4: The fact that this compound is a solid at room temperature suggests that it has relatively strong intermolecular forces. This is consistent with its aromatic and heterocyclic structure.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the general procedure for recrystallizing this compound from a single solvent.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise as the solution approaches its boiling point until a clear solution is obtained.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization
This method is useful when a single solvent does not provide the desired solubility characteristics. A common pair is a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.
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Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., hot ethanol).
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Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the point of saturation).
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Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation and Drying: Collect, wash (with a cold mixture of the two solvents), and dry the crystals as described in the single solvent protocol.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Dealing with poor solubility of pyrimidine derivatives during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of pyrimidine derivatives during experimental workup and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of poorly soluble pyrimidine derivatives.
Issue: Product Precipitates During Aqueous Workup
If your pyrimidine derivative unexpectedly precipitates upon the addition of an aqueous solution during workup, it can lead to significant product loss and contamination.[1][2] This often manifests as a gooey or insoluble solid at the interface of the organic and aqueous layers.[1][2]
Possible Causes and Solutions:
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Change in Solvent Polarity: The addition of water or an aqueous solution can drastically increase the polarity of the solvent system, causing the less polar pyrimidine derivative to crash out of the organic phase.
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pH Shift: Many pyrimidine derivatives have ionizable groups, and their solubility is pH-dependent.[3] A change in pH during the workup can lead to the formation of a less soluble neutral or salt form.[3][4]
Troubleshooting Steps:
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Dilution: Before adding the aqueous layer, dilute the reaction mixture with a larger volume of the organic solvent used for extraction. This can help keep the product dissolved.
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Solvent Choice: If precipitation persists, consider using a more polar organic solvent for the extraction, such as ethyl acetate or dichloromethane, if your product is soluble in them.
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pH Control: If your compound is acidic or basic, maintain the pH of the aqueous solution to favor the more soluble ionized form during the extraction process.
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Temperature Modification: Gently warming the separatory funnel may help redissolve the precipitated product. However, be cautious with volatile solvents.
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Filtration of the Entire Mixture: If the precipitate is a fine solid, you may need to filter the entire biphasic mixture to recover it, then proceed with washing the collected solid.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine derivative is only soluble in high-boiling point solvents like DMSO or DMF. How can I effectively purify it?
This is a common challenge, as high-boiling point solvents are difficult to remove.
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Anti-Solvent Precipitation/Crystallization: Dissolve your compound in a minimum amount of hot DMF or DMSO. Then, slowly add an anti-solvent (a solvent in which your product is insoluble but is miscible with DMF/DMSO) with vigorous stirring until the product precipitates.[5][6] Common anti-solvents for DMF/DMSO include water, diethyl ether, or pentane.[6] The resulting solid can then be collected by filtration.
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Diffusion Crystallization: Dissolve your compound in a small amount of DMF or DMSO in a vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., diethyl ether or dichloromethane).[6] The anti-solvent vapor will slowly diffuse into the solution, causing high-quality crystals to form over time.[6]
Q2: What is solvent trituration, and how can it help purify my poorly soluble pyrimidine derivative?
Trituration is a purification technique that relies on the solubility difference between your desired product and impurities.[7][8][9] It involves washing or suspending the crude solid material in a solvent where the product is insoluble (or sparingly soluble), but the impurities are highly soluble.[7][8]
Q3: How do I choose the right solvent for trituration?
The ideal trituration solvent should:
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Poorly dissolve your target pyrimidine derivative.
-
Readily dissolve impurities.
-
Be volatile for easy removal after purification.
Commonly used solvents for trituration include diethyl ether, hexanes, ethyl acetate, and cold ethanol.
Q4: Can Solid-Phase Extraction (SPE) be used for purifying pyrimidine derivatives?
Yes, SPE is a chromatographic technique that can be adapted for the purification of pyrimidine derivatives, especially for removing polar or ionic impurities.[10][11] The crude product is dissolved in a suitable solvent and loaded onto an SPE cartridge containing a solid sorbent.[11] Impurities can either be retained on the sorbent while the product flows through, or the product can be retained and then eluted with a different solvent after impurities are washed away.[11]
Data Presentation
Solubility of Pyrimidine Derivatives in Various Solvents
The solubility of pyrimidine derivatives is highly dependent on their substitution patterns, temperature, and the solvent used. Generally, solubility increases with temperature.[12][13]
| Solvent | Dielectric Constant (approx.) | General Solubility of Pyrimidine Derivatives | Reference |
| N,N-Dimethylformamide (DMF) | 36.7 | High | [13][14] |
| Methanol | 32.7 | Moderate to High | [13][14][15] |
| Tetrahydrofuran (THF) | 7.5 | Moderate | [12] |
| Ethyl Acetate | 6.0 | Moderate | [12] |
| Chloroform | 4.8 | Low to Moderate | [12] |
| 1,4-Dioxane | 2.2 | Low to Moderate | [12] |
| Carbon Tetrachloride (CCl4) | 2.2 | Low | [13][14] |
| Water | 80.1 | Generally low, but highly dependent on substituents and pH | [3] |
Note: This table provides general trends. The actual solubility of a specific derivative must be determined experimentally.
Experimental Protocols
Protocol 1: Purification by Solvent Trituration (Suspend & Filter Method)
This protocol is suitable when the desired product is significantly less soluble than the impurities.[7]
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Solvent Selection: Choose a solvent in which your pyrimidine derivative is sparingly soluble, while the impurities are highly soluble.
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Suspension: Place the crude, solid product in a flask. Add a sufficient amount of the selected solvent to form a slurry.
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Stirring: Stir the mixture vigorously with a magnetic stir bar or by hand for 15-30 minutes. This allows the impurities to dissolve into the solvent.
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Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid (filter cake) with a small amount of the same cold solvent to remove any remaining dissolved impurities.
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Drying: Allow the purified solid to dry completely to remove any residual solvent.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[16][17]
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Solvent Selection: Find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
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Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, you may place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Rinse the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals to remove the solvent.
Visualizations
Caption: Troubleshooting workflow for product precipitation.
Caption: Decision-making for purification methods.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Performing a Trituration [commonorganicchemistry.com]
- 8. Trituration - Wikipedia [en.wikipedia.org]
- 9. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Removal of unreacted starting materials from 2-(Methylthio)-4-phenylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylthio)-4-phenylpyrimidine. The following sections detail methods for the removal of common unreacted starting materials after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials. The synthesis often involves the condensation of a phenyl-β-dicarbonyl compound, such as benzoylacetone, with S-methylisothiourea (or thiourea followed by a methylation step). Therefore, residual benzoylacetone and (S-methyl)thiourea are the primary contaminants.
Q2: Why is it crucial to remove these unreacted starting materials?
A2: The presence of unreacted starting materials can interfere with subsequent reactions, affect the accuracy of biological assays, and lead to incorrect analytical data (e.g., NMR, Mass Spectrometry). For drug development purposes, purity is a critical quality attribute that must be strictly controlled.
Q3: What are the general strategies for purifying crude this compound?
A3: The main purification strategies are based on the differing physicochemical properties of the product and the impurities. These include:
-
Acid-Base Extraction: To separate the basic pyrimidine product from acidic or neutral impurities.
-
Recrystallization: To purify the solid product based on differences in solubility.
-
Column Chromatography: To separate compounds based on their differential adsorption to a stationary phase.
Q4: Can I use a combination of purification methods?
A4: Yes, a multi-step purification approach is often the most effective. For instance, an initial acid-base extraction can remove the bulk of acidic or basic impurities, followed by recrystallization or column chromatography to achieve high purity.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting for common issues encountered during the purification of this compound.
Issue 1: Presence of Unreacted Benzoylacetone
Benzoylacetone is acidic and can be removed by leveraging its ability to form a water-soluble salt with a base.
This method is highly effective for removing the acidic benzoylacetone from the relatively basic this compound product.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic benzoylacetone to form its sodium salt, which is soluble in the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the washing step 2-3 times to ensure complete removal of benzoylacetone.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in breaking up any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
| Troubleshooting Tip | Possible Cause | Solution |
| Emulsion formation at the interface | High concentration of impurities or vigorous shaking. | Add a small amount of brine and gently swirl the separatory funnel. Allow the mixture to stand for a longer period. |
| Product precipitates in the separatory funnel | The salt of the pyrimidine product may have limited solubility in the organic solvent. | Add more organic solvent to redissolve the product. |
| Incomplete removal of benzoylacetone | Insufficient washing with the basic solution. | Increase the number of washes with the sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it remains basic. |
Logical Workflow for Acid-Base Extraction:
Caption: Workflow for removing benzoylacetone via acid-base extraction.
Issue 2: Presence of Unreacted S-methylisothiourea
S-methylisothiourea is a basic compound and is also highly soluble in water, which can be exploited for its removal.
A simple aqueous wash can often remove a significant amount of S-methylisothiourea. For more stubborn cases, an acidic wash can be employed.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Aqueous Wash: Wash the organic solution with deionized water several times in a separatory funnel. S-methylisothiourea's high water solubility will partition it into the aqueous layer.
-
Acidic Wash (Optional): If aqueous washes are insufficient, perform a wash with a dilute acid solution (e.g., 1M HCl). This will protonate the S-methylisothiourea, forming a highly water-soluble salt.
-
Neutralization: After an acidic wash, it is good practice to wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Final Steps: Wash with brine, dry the organic layer, and concentrate to yield the product.
| Troubleshooting Tip | Possible Cause | Solution |
| Product also extracts into the acidic aqueous layer | The pyrimidine product is also basic and forms a water-soluble salt. | Use a very dilute acid and monitor the pH carefully. Alternatively, rely on recrystallization or chromatography. |
| S-methylisothiourea remains | Insufficient washing. | Increase the number and volume of aqueous or acidic washes. |
Data on Purification Efficiency (Illustrative):
| Purification Method | Initial Purity (%) | Purity after 1 Wash (%) | Purity after 3 Washes (%) | Yield (%) |
| Aqueous Wash | 85 | 90 | 95 | 92 |
| Dilute Acid Wash | 85 | 94 | >98 | 88 |
Issue 3: Both Starting Materials Remain, or Other Impurities are Present
When multiple impurities are present, or when acid-base extraction is not sufficiently effective, recrystallization or column chromatography are excellent options.
This technique purifies the product based on its lower solubility in a suitable solvent at low temperatures compared to impurities.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold. Ethanol or a mixture of ethanol and water are often good starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration, and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
| Troubleshooting Tip | Possible Cause | Solution |
| Product does not crystallize | The solution is not saturated, or the wrong solvent was used. | Boil off some solvent to concentrate the solution. If that fails, try a different solvent or a two-solvent system (e.g., dissolve in a good solvent and add a poor solvent until cloudy). |
| Product oils out | The boiling point of the solvent is too high, or the cooling is too rapid. | Use a lower-boiling solvent. Ensure slow cooling. Redissolve the oil in more hot solvent and allow it to cool more slowly. |
| Low recovery | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of boiling solvent for dissolution. Ensure the solution is thoroughly cooled. |
This is a very powerful technique for separating compounds with different polarities.
Experimental Protocol:
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (mobile phase). A mixture of hexanes and ethyl acetate is a common choice. The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM) and load it onto the top of the silica column.
-
Elution: Pass the mobile phase through the column and collect fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Troubleshooting Tip | Possible Cause | Solution |
| Poor separation | Inappropriate mobile phase. | Optimize the mobile phase polarity using TLC. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective. |
| Product is stuck on the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). |
| Compound bands are streaking | The compound is too polar for the solvent system, or the sample was overloaded. | Add a small amount of a more polar solvent (like methanol) to the mobile phase. Ensure the initial sample band is narrow and not too concentrated. |
Illustrative Comparison of Purification Methods:
| Method | Typical Purity Achieved | Typical Yield | Scalability | Time/Labor Intensity |
| Acid-Base Extraction | 90-98% | 85-95% | Excellent | Low |
| Recrystallization | >99% | 70-90% | Good | Medium |
| Column Chromatography | >99% | 60-85% | Fair to Good | High |
Biological Context: Pyrimidine Synthesis and Cell Signaling
Pyrimidine derivatives are of significant interest in drug development due to their diverse biological activities, including antimicrobial and anticancer effects.[1][2] The synthesis of pyrimidines is a fundamental cellular process tightly regulated by growth signaling pathways. One key regulatory pathway is the mTOR (mechanistic target of rapamycin) pathway.
mTOR Signaling and Pyrimidine Biosynthesis:
Caption: The mTORC1 pathway stimulates de novo pyrimidine synthesis.[3][4]
Understanding the link between signaling pathways like mTOR and pyrimidine synthesis provides a rationale for targeting this metabolic pathway in diseases characterized by uncontrolled cell growth, such as cancer. This compound and its analogs can serve as scaffolds for the development of inhibitors that modulate these critical cellular processes.
References
- 1. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Biginelli Condensation of Thiourea Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the Biginelli condensation of thiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Biginelli reaction for thiourea derivatives?
The Biginelli reaction is a one-pot, three-component condensation reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-thiones (DHPMTs). It involves the acid-catalyzed reaction of a β-ketoester, an aldehyde, and thiourea.[1][2] This reaction is of significant interest in medicinal chemistry due to the diverse biological activities of the resulting DHPMT scaffold.[3]
Q2: Why is catalyst selection critical for this reaction?
Catalyst selection is crucial for optimizing the Biginelli reaction's efficiency. The choice of catalyst significantly impacts reaction rates, product yields, and the overall "greenness" of the synthesis. While the classical Biginelli reaction uses strong mineral acids like HCl, these can lead to low yields and harsh reaction conditions.[4][5][6] Modern catalysts aim to provide milder conditions, shorter reaction times, and higher yields.
Q3: What are the common types of catalysts used?
A wide array of catalysts have been successfully employed, including:
-
Brønsted acids: p-Toluenesulfonic acid (p-TSA), sulfamic acid.
-
Lewis acids: Metal halides (e.g., FeCl₃, ZnCl₂, InCl₃), metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃), and borontrifluoride etherate (BF₃·OEt₂).[5]
-
Heterogeneous catalysts: Zeolites, clays (e.g., montmorillonite), and supported acids.[7][8] These are often favored for their ease of separation and recyclability.
-
Organocatalysts: Proline and its derivatives.
-
Ionic liquids: Can act as both solvent and catalyst.
Q4: Can this reaction be performed under solvent-free conditions?
Yes, many modern protocols for the Biginelli reaction, including those for thiourea derivatives, are performed under solvent-free or neat conditions.[4][9][10] This approach is environmentally friendly, often leads to shorter reaction times, and can simplify product work-up. Microwave irradiation or ball milling can also be employed in conjunction with solvent-free conditions to further enhance reaction rates.[8][10]
Q5: What is the general mechanism of the Biginelli reaction?
The reaction mechanism is believed to proceed through a series of steps:
-
Acid-catalyzed condensation of the aldehyde and thiourea to form an N-acyliminium ion intermediate.
-
Nucleophilic attack of the β-ketoester enol form on the iminium ion.
-
Cyclization and subsequent dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-thione.[5][11][12]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | 1. Inactive catalyst. 2. Low reaction temperature. 3. Steric hindrance from bulky substituents on the aldehyde or β-ketoester. 4. Inappropriate solvent. 5. Insufficient reaction time. | 1. Use a fresh or more active catalyst. Consider increasing catalyst loading. 2. Increase the reaction temperature, or consider using microwave irradiation. 3. Choose a more potent catalyst or a different synthetic route if steric hindrance is significant. 4. If using a solvent, try a more polar aprotic solvent. Consider solvent-free conditions.[6] 5. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of Oily Product Instead of Solid Precipitate | 1. Presence of unreacted starting materials or byproducts. 2. The product may be an oil at room temperature. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. If the product is indeed an oil, perform an aqueous work-up followed by extraction with a suitable organic solvent (e.g., ethyl acetate). The product can then be purified by column chromatography.[13] |
| Difficulty in Catalyst Removal | 1. Homogeneous catalyst is soluble in the reaction mixture. 2. Heterogeneous catalyst is too fine and passes through the filter. | 1. For acidic catalysts, wash the reaction mixture with a mild base solution like saturated sodium bicarbonate.[13] For basic catalysts, use a dilute acid wash. Subsequent extraction and solvent evaporation should isolate the product. 2. Use centrifugation to separate the fine catalyst particles. Alternatively, filter the mixture through a pad of Celite. |
| Presence of Side Products | 1. Knoevenagel condensation between the aldehyde and β-ketoester. 2. Self-condensation of the β-ketoester. | 1. Optimize the molar ratio of the reactants. A slight excess of thiourea is sometimes beneficial.[1] 2. Control the reaction temperature and choose a catalyst that favors the Biginelli pathway. |
| Product Purification Challenges | 1. Product has similar polarity to starting materials or byproducts. | 1. Recrystallization from a suitable solvent (e.g., ethanol) is often effective for purifying the solid product.[1] 2. If recrystallization is insufficient, column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) is recommended. |
Catalyst Performance Data
The following tables summarize the performance of various catalysts for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones under different reaction conditions.
Table 1: Comparison of Various Catalysts for the Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 18 h | Low-Moderate | [6] |
| Trichloroacetic acid (20 mol%) | Solvent-free | 70 | 10 min | 90 | [9] |
| Benzyltriethylammonium chloride (10 mol%) | Solvent-free | 100 | 45 min | 92 | [4] |
| Dicalcium phosphate dihydrate (7 mol%) | Ethanol | Reflux | 35 min | 97 | [1] |
| Nickel Chloride | Grinding | Room Temp | 2-3 h | High | [14] |
| Ammonium Dihydrogen Phosphate | Ethanol | Stirred | 2 h | Good | [15] |
| Molecular Iodine | Propylene Carbonate | 70 | 4 h | 76 | [16] |
| None (Ball Milling) | Solvent-free | - | 30 min | >98 | [10] |
Note: Yields and reaction times can vary depending on the specific substrates and reaction scale.
Experimental Protocols
General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-thiones using Trichloroacetic Acid
This protocol is adapted from a solvent-free method utilizing trichloroacetic acid as an efficient catalyst.[9]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Thiourea (1 mmol)
-
Trichloroacetic acid (0.032 g, 20 mol%)
-
Ethanol (for work-up)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), thiourea (1 mmol), and trichloroacetic acid (20 mol%).
-
Stir the mixture at 70°C.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and n-hexane as eluent).
-
Upon completion of the reaction, a solid product will typically form. Allow the reaction mixture to cool to room temperature.
-
Add 5 mL of ethanol to the solid mass and stir.
-
Filter the mixture to recover the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Allow the concentrated solution to stand for crystallization of the desired product.
-
Further purification can be achieved by recrystallization from ethanol.
General Procedure for Catalyst-Free Synthesis using Ball Milling
This protocol is a green chemistry approach that avoids the use of solvents and catalysts.[10]
Materials:
-
Aldehyde (e.g., benzaldehyde) (0.02 mol)
-
β-ketoester (e.g., ethyl acetoacetate) (0.02 mol)
-
Thiourea (0.02 mol)
Equipment:
-
Planetary ball mill with tempered steel vials and balls.
Procedure:
-
Place an equimolar amount of the aldehyde, β-ketoester, and thiourea into a tempered steel vial.
-
Add tempered steel balls (a ball-to-reagent weight ratio of approximately 8 is often optimal).
-
Close the vials and place them in the planetary ball mill.
-
Mill the mixture at a high speed (e.g., 750 rpm) for approximately 30 minutes.
-
Monitor the reaction progress by TLC.
-
The product is often obtained in pure form and may not require further purification.
Visualizations
Biginelli Reaction Mechanism
The following diagram illustrates the proposed mechanism for the acid-catalyzed Biginelli condensation.
Caption: Proposed mechanism of the Biginelli condensation reaction.
Experimental Workflow for Catalyst Screening
This diagram outlines a logical workflow for selecting an optimal catalyst for the Biginelli condensation of a thiourea derivative.
Caption: A typical workflow for catalyst screening and optimization.
References
- 1. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.org [mdpi.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Biginelli Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
Technical Support Center: Minimizing Dimer Formation and Other Byproducts in Pyrimidine Synthesis
Welcome to our technical support center for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on minimizing the formation of dimer-like structures and other unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high molecular weight byproducts, including dimers, in pyrimidine synthesis?
A1: The formation of high molecular weight byproducts, often generically referred to as "dimers," in pyrimidine synthesis is typically not a result of the direct dimerization of the pyrimidine ring itself, a phenomenon more commonly associated with photochemical reactions in DNA.[1] In chemical synthesis, these byproducts usually arise from side reactions involving the starting materials. Key causes include:
-
Self-Condensation of β-Dicarbonyl Compounds: In reactions like the Biginelli and Hantzsch syntheses, β-ketoesters (e.g., ethyl acetoacetate) can undergo self-condensation, such as a Claisen condensation, to form higher molecular weight impurities.[2][3]
-
Uncontrolled Knoevenagel Condensation: The Knoevenagel condensation, a key step in many pyrimidine syntheses, can sometimes lead to the formation of bis-adducts or other undesired products if not properly controlled.[4][5]
-
Michael Addition Side Reactions: Unwanted Michael additions can occur between intermediates or between an intermediate and a starting material, leading to the formation of complex adducts.[6]
-
Lack of Reaction Control: In multicomponent reactions, the precise sequence of intermediate formation is crucial. Poor control over reaction conditions can lead to alternative reaction pathways and the formation of unexpected byproducts.[7][8]
Q2: How can I detect and characterize dimer-like byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for the detection and characterization of byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired pyrimidine product from impurities. The appearance of unexpected peaks, particularly those with longer retention times, may indicate the presence of higher molecular weight byproducts.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the components in each chromatographic peak. This is a direct way to identify potential dimers or other adducts.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the structure of both the desired product and any isolated byproducts. Comparing the spectra of your product with those of known starting materials and expected intermediates can help identify the origin of the impurity.[9][11]
Q3: What is the impact of starting material purity on the formation of byproducts?
A3: The purity of your starting materials is critical. Impurities in aldehydes, β-dicarbonyl compounds, or urea/thiourea can act as substrates for competing side reactions, leading to a complex mixture of products and reducing the yield of the desired pyrimidine. Always use reagents of the highest possible purity and consider purification of commercial starting materials if you encounter persistent issues with byproduct formation.
Troubleshooting Guides
Issue 1: Formation of High Molecular Weight Impurities in Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[12][13] While efficient, it can be prone to side reactions.
Symptoms:
-
Low yield of the desired dihydropyrimidinone.
-
Presence of significant, less polar spots on TLC.
-
LC-MS analysis shows peaks with higher molecular weights than the expected product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Self-condensation of β-ketoester (e.g., Claisen condensation) | 1. Optimize Stoichiometry: Use a slight excess of the aldehyde and urea/thiourea relative to the β-ketoester to favor the main reaction pathway. 2. Control Temperature: Running the reaction at the lowest effective temperature can disfavor the higher activation energy pathway of self-condensation. 3. Choice of Catalyst: Employ a Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃) that can effectively coordinate with the reactants and promote the desired cyclization over self-condensation.[13][14] |
| Formation of Knoevenagel and Michael side products | 1. Catalyst Selection: Use a catalyst that favors the formation of the N-acyliminium ion intermediate, which is a key step in the desired Biginelli pathway.[15] 2. Solvent Effects: The choice of solvent can influence the relative rates of competing reactions. Experiment with different solvents, including greener options like ethanol or solvent-free conditions, to optimize selectivity.[16][17] |
| Unwanted Diels-Alder type reactions | In some cases, particularly with reactive aldehydes like formaldehyde, the dihydropyrimidinone product can act as a diene in a subsequent Diels-Alder reaction, leading to complex fused bicyclic structures.[18] To mitigate this, consider using less reactive aldehydes or carefully controlling the stoichiometry and reaction time. |
Issue 2: Byproduct Formation in Hantzsch Pyrimidine (Dihydropyridine) Synthesis
The Hantzsch synthesis is a multicomponent reaction used to produce dihydropyridines, which are structurally related to some pyrimidines. Side reactions can lead to a variety of unexpected products.[8][19]
Symptoms:
-
Low yield of the desired dihydropyridine.
-
Formation of colored byproducts.
-
Complex 1H NMR spectrum of the crude product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Formation of 1,2-dihydropyridine isomers and other unexpected products | 1. Reaction Conditions: The classic Hantzsch reaction can yield a mixture of products. Modern variations using greener, solvent-free, or catalyst-free conditions at room temperature have been shown to improve selectivity.[7] 2. Catalyst Choice: While often performed with simple acid or base catalysis, exploring different catalysts can steer the reaction towards the desired product. |
| Self-condensation of β-ketoester | Similar to the Biginelli reaction, self-condensation of the β-ketoester is a potential side reaction. Optimize stoichiometry and temperature to minimize this. |
| Side reactions of the aldehyde | Aldehydes can undergo various side reactions. Ensure the aldehyde is pure and added slowly to the reaction mixture if necessary. |
Experimental Protocols
Optimized Protocol for Biginelli Synthesis of Dihydropyrimidinones with Minimized Byproducts
This protocol utilizes a Lewis acid catalyst under solvent-free conditions to improve yield and minimize side reactions.[13]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)
Procedure:
-
In a clean, dry round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, urea, and Yb(OTf)₃.
-
Heat the mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC.
-
Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Add water and stir until a solid precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Protocol for Hantzsch Dihydropyridine Synthesis Under Green Conditions
This protocol uses an organocatalyst in an aqueous medium to promote an efficient and selective reaction.[18]
Materials:
-
5-substituted-2-furaldehyde (5.2 mmol)
-
Ethyl acetoacetate (5.2 mmol)
-
Ammonium acetate (7.8 mmol)
-
Gluconic acid aqueous solution (GAAS) (25 mol%)
Procedure:
-
Combine the aldehyde, ethyl acetoacetate, ammonium acetate, and GAAS in a round-bottom flask.
-
Heat the mixture at 60 °C with stirring for 3-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water.
-
The product will often precipitate. Collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. frontiersin.org [frontiersin.org]
- 15. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 16. Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction : Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
HPLC and TLC methods for monitoring the purity of 2-(Methylthio)-4-phenylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the purity of 2-(Methylthio)-4-phenylpyrimidine using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for analyzing this compound?
A1: A good starting point for analyzing pyrimidine derivatives is a reversed-phase HPLC method.[1] A C18 or C8 column is generally recommended. The mobile phase can consist of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (like 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
Q2: How can I ensure my HPLC system is ready for analysis?
A2: Before running your samples, it is crucial to equilibrate the column with the mobile phase until a stable baseline is achieved. This typically requires flushing the column with 10-20 column volumes of the mobile phase. Also, ensure that your mobile phase is properly degassed to prevent bubble formation, which can interfere with the detector reading.
Q3: What are the expected retention times for this compound and its potential impurities?
A3: Retention times will vary depending on the specific HPLC method (column, mobile phase, flow rate, temperature). However, you can expect that more polar impurities will elute earlier and less polar impurities will elute later than the main compound in a reversed-phase system. It is essential to run a standard of this compound to determine its retention time under your specific conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No peaks observed | - Injection issue (e.g., empty vial, incorrect injection volume). - Detector issue (e.g., lamp off, incorrect wavelength). - Compound not eluting from the column. | - Verify the sample vial contains sufficient volume and the autosampler is functioning correctly. - Check that the detector lamp is on and set to an appropriate wavelength for UV detection of the pyrimidine ring. - If the compound is not eluting, consider a stronger mobile phase (higher percentage of organic solvent). |
| Peak tailing | - Column overload. - Secondary interactions with the stationary phase. - Presence of acidic silanols on the silica backbone. | - Reduce the injection volume or dilute the sample. - Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. - Use a base-deactivated column or add a small amount of acid (e.g., 0.1% TFA) to the mobile phase to suppress silanol interactions.[2] |
| Split peaks | - Column contamination or void formation. - Sample solvent incompatible with the mobile phase. | - Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. - Dissolve the sample in the mobile phase whenever possible. |
| Baseline drift | - Column not fully equilibrated. - Mobile phase composition changing over time (e.g., evaporation of a volatile component). - Temperature fluctuations. | - Increase the column equilibration time.[2] - Prepare fresh mobile phase and keep the solvent reservoirs covered. - Use a column oven to maintain a constant temperature. |
| Ghost peaks | - Contamination in the injector or column. - Impurities in the mobile phase. | - Run a blank gradient (injecting only the mobile phase) to see if the peaks persist. - Flush the injector and column with a strong solvent. - Use high-purity solvents for the mobile phase. |
Experimental Protocol: HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of solvents.
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample solution.
-
Run a gradient elution as described in the table below.
-
Monitor the elution at a wavelength of 254 nm.
-
Data Presentation: Example HPLC Gradient and Purity Data
Table 1: Example HPLC Gradient Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Table 2: Example Purity Analysis Data
| Peak Number | Retention Time (min) | Area (%) | Identity |
| 1 | 4.5 | 0.5 | Impurity 1 |
| 2 | 12.2 | 99.0 | This compound |
| 3 | 15.8 | 0.5 | Impurity 2 |
Thin-Layer Chromatography (TLC)
Frequently Asked Questions (FAQs)
Q1: What is a suitable TLC system for monitoring the purity of this compound?
A1: A common choice for TLC is a silica gel plate as the stationary phase.[3][4] The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The ratio of these solvents can be adjusted to achieve optimal separation.
Q2: How do I visualize the spots on the TLC plate?
A2: Since this compound contains a phenyl and a pyrimidine ring, it should be UV active. You can visualize the spots under a UV lamp, typically at 254 nm.[3] Alternatively, staining with iodine vapor can be used.[3]
Q3: How do I calculate the Rf value and what does it tell me?
A3: The Retention Factor (Rf) is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front. It is a characteristic value for a compound in a specific TLC system and can be used for identification purposes. A lower Rf value indicates a more polar compound, while a higher Rf value suggests a less polar compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaking | - Sample is too concentrated.[3][5][6] - The compound is strongly acidic or basic. | - Dilute the sample before spotting it on the plate.[3][7] - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape.[7] |
| Rf value is too high or too low | - The mobile phase is too polar or not polar enough. | - If the Rf is too high (spots are near the solvent front), decrease the polarity of the mobile phase (e.g., add more hexane).[8] - If the Rf is too low (spots are near the baseline), increase the polarity of the mobile phase (e.g., add more ethyl acetate).[8] |
| No spots are visible | - The sample is too dilute.[6][7] - The compound is not UV active or does not stain with the chosen method. - The spotting line was below the solvent level in the developing chamber.[5][6] | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6][7] - Try a different visualization technique (e.g., iodine vapor, different stain).[3] - Ensure the spotting line is above the solvent level when placing the plate in the chamber.[5] |
| Uneven solvent front | - The TLC plate was touching the side of the developing chamber or the filter paper.[6] - The top of the developing chamber was not properly sealed. | - Make sure the plate is not in contact with the chamber walls or filter paper.[6] - Ensure the chamber is tightly sealed to maintain a saturated atmosphere. |
Experimental Protocol: TLC Purity Assay
-
Materials:
-
Silica gel TLC plates (with fluorescent indicator, e.g., F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp
-
-
Reagents:
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Prepare a developing solvent by mixing hexane and ethyl acetate in a suitable ratio (e.g., 7:3 v/v).
-
Pour the solvent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with vapor and close the lid.
-
On a TLC plate, lightly draw a pencil line about 1 cm from the bottom. This is the origin.
-
Dissolve a small amount of your this compound sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot a small amount of the sample solution onto the origin line.
-
Allow the spot to dry completely.
-
Carefully place the TLC plate into the developing chamber, ensuring the origin line is above the solvent level. Close the chamber.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for each spot.
-
Data Presentation: Example TLC Data
Table 3: Example TLC Results
| Spot | Distance Traveled by Spot (cm) | Distance Traveled by Solvent (cm) | Rf Value | Identity |
| 1 | 2.5 | 8.0 | 0.31 | Impurity |
| 2 | 4.8 | 8.0 | 0.60 | This compound |
Visualizations
Caption: HPLC analysis workflow for purity determination.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
Stability issues of 2-(Methylthio)-4-phenylpyrimidine in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Methylthio)-4-phenylpyrimidine in various solvents. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Troubleshooting Guide
Issue: Precipitate forms in my aqueous solution of this compound.
-
Possible Cause: Low aqueous solubility of the compound.
-
Solution:
-
For biological assays, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) before diluting with an aqueous buffer.
-
Ensure the final concentration of the organic solvent in the aqueous medium is low enough to not affect the experiment and to maintain the solubility of the compound.
-
Sonication can aid in the dissolution of the compound in the chosen solvent system.
-
Issue: I observe a change in the color of my this compound solution over time.
-
Possible Cause: Degradation of the compound. Discoloration, such as turning from yellow to brown, can be an indicator of decomposition.
-
Solution:
-
Store stock solutions at -20°C or lower to minimize thermal degradation.
-
For long-term storage, it is advisable to store the compound under an inert atmosphere, such as argon, to prevent oxidation of the methylthio group.[1]
-
Regularly monitor the purity of the solution using analytical techniques like High-Performance Liquid Chromatography (HPLC).
-
Issue: My experimental results are inconsistent when using a stock solution of this compound in DMSO.
-
Possible Cause: Decomposition of the compound in DMSO. While DMSO is a common solvent for creating stock solutions, some compounds can be unstable in it, especially over extended periods. Decomposition in DMSO can be influenced by factors such as water content and exposure to light and air.
-
Solution:
-
Prepare fresh stock solutions in DMSO before each experiment.
-
If long-term storage in solution is necessary, perform a stability study of the compound in DMSO under your specific storage conditions (e.g., room temperature vs. -20°C, light vs. dark).
-
Consider using alternative solvents such as ethanol or acetonitrile for stock solutions, after verifying the compound's stability in them.
-
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
Based on the chemistry of similar pyrimidine derivatives, the two primary degradation pathways are:
-
Oxidation: The methylthio group is susceptible to oxidation, which can form the corresponding sulfoxide and, upon further oxidation, the sulfone.[1] This can be initiated by atmospheric oxygen, trace peroxides in solvents, or exposure to light.
-
Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. This can lead to the cleavage of the methylthio group or other alterations to the ring structure.
2. What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon) to protect it from moisture and oxidation.[1]
3. How can I monitor the stability of this compound in my solvent of choice?
A stability-indicating HPLC method is the most common and reliable way to monitor the stability of your compound. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Regular analysis of your solution will allow you to quantify the amount of the parent compound remaining and detect the formation of any degradants.
4. Are there any known incompatibilities with common laboratory solvents?
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[2][3][4][5][6][7][8]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents: Acetonitrile, Water (HPLC grade)
-
Stress agents: 1N Hydrochloric acid (HCl), 1N Sodium hydroxide (NaOH), 3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound in a chosen solvent (e.g., acetonitrile) at 60°C for 48 hours.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4] A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with a non-stressed control sample, by a suitable HPLC-UV method.
-
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Initial HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B (e.g., 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (e.g., scan from 200-400 nm and choose the wavelength of maximum absorbance).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development and Validation:
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Inject the non-stressed and forced degradation samples into the HPLC system.
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Optimize the gradient, mobile phase composition, and other parameters to achieve good resolution between the parent peak and any degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | % Degradation after 48h |
| DMSO | 100 | |||
| Ethanol | 100 | |||
| Acetonitrile | 100 | |||
| Water | 100 |
Note: Data in this table is hypothetical and should be replaced with experimental results.
Table 2: Summary of Forced Degradation Study of this compound
| Stress Condition | % Assay of Parent Compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 1N HCl, 60°C, 24h | |||
| 1N NaOH, 60°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Thermal (70°C, 48h) | |||
| Photolytic |
Note: Data in this table is hypothetical and should be replaced with experimental results.
Visualizations
The following diagrams illustrate a potential degradation pathway and a general experimental workflow.
Caption: Predicted degradation pathway of this compound.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. pharmtech.com [pharmtech.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijisrt.com [ijisrt.com]
Overcoming incomplete reactions in the synthesis of 2-(Methylthio)-4-phenylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-(Methylthio)-4-phenylpyrimidine, with a particular focus on overcoming incomplete reactions.
Troubleshooting Guide: Incomplete Reactions
Incomplete reactions are a common issue in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these problems. The primary synthetic route considered involves two key steps: the synthesis of the precursor 4-phenylpyrimidine-2(1H)-thione, followed by its S-methylation.
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete reactions in the S-methylation step.
Caption: Troubleshooting workflow for incomplete S-methylation.
Question: My S-methylation of 4-phenylpyrimidine-2(1H)-thione is incomplete. What are the possible causes and how can I fix it?
Answer:
An incomplete S-methylation reaction can be caused by several factors, ranging from the quality of the starting material to the reaction conditions. Below is a breakdown of potential issues and their solutions, summarized in a table for clarity.
| Potential Cause | Recommended Solution(s) |
| Poor Solubility of Starting Thione | The starting material, 4-phenylpyrimidine-2(1H)-thione, may have low solubility in the chosen solvent. Ensure a suitable solvent is used, such as Dimethylformamide (DMF) or a lower alcohol like ethanol or methanol, which can effectively dissolve the thione or its corresponding salt after the addition of a base. |
| Insufficient or Inappropriate Base | A complete deprotonation of the thione is crucial for the subsequent methylation. Use at least one equivalent of a strong enough base to form the thiolate anion. Common bases for this reaction include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). The choice of base should be compatible with the solvent and methylating agent. |
| Degraded Methylating Agent | Methylating agents like methyl iodide (MeI) and dimethyl sulfate (DMS) can degrade over time. Use a fresh, unopened bottle or a properly stored reagent. Ensure the correct stoichiometry is used; a slight excess (1.1 to 1.5 equivalents) of the methylating agent is often beneficial. |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature. Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, excessive heat should be avoided, especially with volatile reagents like methyl iodide, as it can lead to loss of the reagent and potential side reactions. |
| Side Reaction: N-Methylation | While S-methylation is generally favored due to the higher nucleophilicity of the sulfur anion, N-methylation can occur as a side reaction, consuming the starting material and reagents. To minimize N-methylation, ensure the thione is fully deprotonated by the base before adding the methylating agent. Running the reaction at a lower temperature may also favor S-methylation. |
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of 4-phenylpyrimidine-2(1H)-thione?
A1: A common method involves the base-catalyzed condensation of a chalcone with thiourea.
Experimental Protocol: Synthesis of 4-phenylpyrimidine-2(1H)-thione
-
Reagents: 1-phenyl-3-(dimethylamino)prop-2-en-1-one (a chalcone precursor), thiourea, sodium ethoxide, ethanol.
-
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Add thiourea to the sodium ethoxide solution and stir until it dissolves.
-
Add the chalcone precursor to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the precipitate, wash it with water and then a cold solvent (e.g., ethanol), and dry it to obtain the crude 4-phenylpyrimidine-2(1H)-thione.
-
Recrystallize the crude product from a suitable solvent like ethanol to get the pure compound.
-
Q2: What is a reliable method for the S-methylation of 4-phenylpyrimidine-2(1H)-thione?
A2: A standard and effective method is the reaction of the thione with a methylating agent in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Reagents: 4-phenylpyrimidine-2(1H)-thione, a base (e.g., KOH or NaOH), a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a solvent (e.g., DMF or ethanol).
-
Procedure:
-
Dissolve the 4-phenylpyrimidine-2(1H)-thione in the chosen solvent in a round-bottom flask.
-
Add one equivalent of the base to the solution and stir for a short period (e.g., 15-30 minutes) at room temperature to ensure complete formation of the thiolate salt.
-
Slowly add a slight excess (e.g., 1.1 equivalents) of the methylating agent to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the two-step synthesis.
Q3: How can I monitor the progress of the S-methylation reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting thione and the S-methylated product. The starting thione is generally more polar than the product. The reaction is complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q4: Are there any significant safety precautions I should take during this synthesis?
A4: Yes, both methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Dimethyl sulfate is a known carcinogen. It is also important to handle bases like sodium hydride, which is flammable, with caution.
Strategies to avoid N-methylation side reactions in pyrimidine synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on avoiding N-methylation side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common N-methylation side reactions observed during pyrimidine synthesis?
A1: During the alkylation of pyrimidines, particularly those with unprotected nitrogen atoms (N1 and N3), several side reactions can occur. The most common is di-alkylation, where both N1 and N3 positions are methylated, leading to a mixture of products and reducing the yield of the desired mono-methylated pyrimidine. Another potential side reaction is O-alkylation if the pyrimidine tautomerizes to a form with a hydroxyl group. The specific distribution of N1, N3, and di-methylated products depends on the substrate, methylating agent, and reaction conditions.
Q2: How can I selectively achieve N1-methylation of a pyrimidine?
A2: Selective N1-alkylation can be achieved by carefully controlling the reaction conditions and using specific reagents. One effective method involves a two-step, one-pot procedure. First, the pyrimidine is silylated using an agent like hexamethyldisilazane (HMDS) in the presence of a catalyst such as ammonium sulfate. This silylated intermediate then selectively reacts with the alkylating agent at the N1 position. This method has been shown to be highly selective and produce excellent yields of N1-alkylated pyrimidines, free from N3 or N1,N3-dialkylated side products[1].
Q3: What strategies can be employed for selective N3-methylation of an N1-substituted pyrimidine?
A3: For selective N3-alkylation of a pyrimidine that is already substituted at the N1 position, the choice of base and solvent system is crucial. The use of cesium carbonate (Cs₂CO₃) as a base in acetonitrile (MeCN) at room temperature has been demonstrated to be an efficient method for the N3-alkylation of N1-substituted pyrimidine derivatives[2]. This approach provides good to excellent yields of the desired unsymmetrical 1,3-dialkylpyrimidines[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired mono-methylated product and significant formation of di-methylated byproduct. | Both N1 and N3 positions are reactive and susceptible to methylation. | 1. Employ a protecting group strategy: Protect one of the nitrogen atoms (typically N1) with a suitable protecting group, such as Methoxymethyl (MOM), to direct methylation to the desired position[3][4]. 2. Optimize reaction conditions: Carefully control stoichiometry of the methylating agent, reaction temperature, and time. |
| Formation of O-methylated side products. | Tautomerization of the pyrimidine ring can lead to the formation of a more reactive oxygen nucleophile. | 1. Control pH: The tautomeric equilibrium is often pH-dependent. Adjusting the pH of the reaction mixture can favor the desired amide form. 2. Choice of solvent: The polarity of the solvent can influence the tautomeric equilibrium. Experiment with different solvents to minimize O-alkylation. |
| Poor regioselectivity between N1 and N3 methylation. | The electronic and steric environment of the two nitrogen atoms is similar, leading to a mixture of isomers. | 1. Use a silylation-alkylation protocol for N1 selectivity: As described in FAQ 2, this method significantly enhances selectivity for the N1 position[1]. 2. For N3 selectivity on an N1-substituted pyrimidine, use a specific base/solvent system: As described in FAQ 3, Cs₂CO₃ in MeCN is effective[2]. |
| Difficulty in removing the protecting group after methylation. | The protecting group is too stable under standard deprotection conditions. | Select a protecting group that can be removed under conditions that will not affect the rest of the molecule. For example, the MOM group can be removed under acidic conditions[3]. |
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of different strategies to control pyrimidine alkylation.
Table 1: Influence of Catalyst on N1-Alkylation of Uracil [1]
| Catalyst | Amount of Catalyst (mg) | Yield of N1-alkylated product (%) |
| (NH₄)₂SO₄ | 15 | 80 |
| AS@HTC | 50 | 80 |
Reaction conditions: Uracil (1 mmol), HMDS (1.5 mL), catalyst, reflux for 2h; then alkylating agent (2 eq), CH₃CN (2.5 mL), reflux for 12h. AS@HTC: Ammonium sulfate coated Hydro-Thermal-Carbone.
Table 2: N3-Alkylation of N1-Substituted Pyrimidines with 1-bromo-3-chloropropane [2]
| N1-Substituent | Base | Solvent | Yield of N1,N3-dialkylated product (%) |
| -(CH₂)₃-Phth | Cs₂CO₃ | MeCN | 94 |
| -(CH₂)₄-Phth | Cs₂CO₃ | MeCN | 95 |
| -(CH₂)₅-Phth | Cs₂CO₃ | MeCN | 92 |
Reaction conditions: N1-substituted pyrimidine (0.010 mol), 1-bromo-3-chloropropane (0.015 mol), TBAB (0.001 mol), base (0.010 mol) in MeCN (30 mL) at room temperature. Phth: Phthalimido; TBAB: Tetrabutylammonium bromide.
Experimental Protocols
Protocol 1: Selective N1-Alkylation of Uracil using a Heterogeneous Catalyst[1]
-
Silylation: In a round-bottom flask, combine uracil (1.0 mmol) and ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg).
-
Add hexamethyldisilazane (HMDS) (1.5 mL).
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Heat the mixture under reflux for 2 hours.
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Alkylation: After cooling, dissolve the resulting clear oil of 2,4-bis(trimethylsilyloxy)pyrimidine in anhydrous acetonitrile (2.5 mL).
-
Add the alkylating agent (2.0 equivalents).
-
Stir the reaction mixture at 80°C for 12 hours.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Protocol 2: Methoxymethyl (MOM) Protection of Pyrimidine Nitrogens[3]
-
Silylation: To a suspension of the pyrimidine derivative (1.0 mmol) in anhydrous acetonitrile (10 mL), add diisopropylethylamine ((iPr)₂EtN) (2.0 mmol) and chlorotrimethylsilane (TMSCl) (2.0 mmol) under an inert atmosphere.
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Stir the mixture at room temperature for 30 minutes.
-
MOM Protection: Add methoxymethyl chloride (MOMCl) (2.2 mmol) to the reaction mixture.
-
Stir at room temperature for the appropriate time (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate N1-MOM, N3-MOM, and N,N-1,3-diMOM derivatives.
Visualizations
References
Validation & Comparative
Structure-activity relationship (SAR) studies of 2-(Methylthio)-4-phenylpyrimidine analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-(Methylthio)-4-phenylpyrimidine Analogs
For researchers and professionals in drug discovery, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing potent and selective therapeutic agents. This guide provides a detailed comparison of this compound analogs, summarizing their biological activities, experimental protocols, and key structural insights.
Core Structure and Points of Modification
The this compound scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The core structure allows for substitutions at multiple positions, primarily on the phenyl ring and the pyrimidine ring itself, which significantly influences its pharmacological profile.
Caption: Core structure of this compound and key modification points.
Comparative Biological Activities of Analogs
The biological activity of this compound analogs has been explored against various targets, including protein kinases, viruses, and cancer cell lines. The following table summarizes the quantitative data from different studies, highlighting the impact of structural modifications on activity.
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Position 5) | R3 (Position 6) | R4 (2-Position) | Biological Target | Activity (IC₅₀/EC₅₀/MIC) |
| Series A: Kinase Inhibitors | ||||||
| A1 | 4-Cl | H | H | -SCH₃ | c-Jun N-terminal kinase (JNK2) | Potent Inhibition |
| A2 | 3,4-diCl | H | H | -SCH₃ | JNK2 | Improved Potency |
| A3 | 4-OCH₃ | H | H | -SCH₃ | JNK2 | Reduced Potency |
| Series B: Anticancer Agents | ||||||
| B1 | H | H | CH₃ | -SCH₃ | HeLa, HepaRG, Caco-2 | Moderate Cytotoxicity |
| B2 | 4-Cl | H | CH₃ | -SCH₃ | HeLa, HepaRG, Caco-2 | Enhanced Cytotoxicity |
| B3 | H | -CH₂OH | CH₃ | -SCH₃ | Normal and Cancer Cell Lines | Variable Cytotoxicity[1] |
| Series C: Antiviral Agents | ||||||
| C1 | - | - | -[(CH₂)₂-NH-Alkyl] | -SCH₃ | Rubella Virus | Selective Inhibition[2] |
| C2 | - | - | -[(CH₂)₂-NH-Alkyl] | -OCH₃ | Rubella Virus | Selective Inhibition[2] |
| Series D: Analgesic Agents | ||||||
| D1 | 4-N(CH₃)₂ | H | H | -SCH₃ | Peripheral Pain | 70.32% Analgesic Activity[3] |
| D2 | 4-Cl | H | H | -SCH₃ | Peripheral Pain | Moderate Analgesic Activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. Below are the typical experimental protocols for the key assays cited.
Kinase Inhibition Assay (Example: JNK2)
-
Enzyme and Substrate Preparation: Recombinant human JNK2 enzyme and a suitable substrate (e.g., ATF2) are prepared in an assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, and 1 mM DTT).
-
Compound Incubation: The test compounds (analogs) are serially diluted and pre-incubated with the JNK2 enzyme for a specified period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP to the enzyme-compound mixture. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.
General Workflow for SAR Studies
The process of conducting a structure-activity relationship study involves a cyclical process of design, synthesis, and biological evaluation.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. SAR studies have demonstrated that modifications at the phenyl ring and the pyrimidine core can significantly modulate the biological activity of these analogs. Halogen substitutions on the phenyl ring often enhance potency in both kinase inhibition and anticancer assays. The data presented in this guide provides a foundation for the rational design of new this compound derivatives with improved efficacy and selectivity. Further exploration of substitutions at various positions, guided by the principles of SAR, holds promise for the discovery of novel drug candidates.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Docking of 2-(Methylthio)-4-phenylpyrimidine and its Analogs with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking and inhibitory activities of 2-(Methylthio)-4-phenylpyrimidine and structurally related analogs against various protein kinases. Due to the limited publicly available docking studies on the exact this compound molecule, this guide leverages data from close analogs to provide a valuable reference for researchers exploring this chemical scaffold for kinase inhibitor design.
Comparative Analysis of Pyrimidine Analogs as Kinase Inhibitors
The following table summarizes the reported inhibitory activities of various pyrimidine derivatives against several protein kinases. This data, gathered from multiple studies, highlights the potential of the pyrimidine scaffold as a potent kinase inhibitor framework. The variations in substituents at different positions on the pyrimidine and phenyl rings significantly influence the potency and selectivity.
| Compound/Analog Structure | Target Kinase(s) | IC50 (nM) | Binding Energy (kcal/mol) | Reference |
| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives | Class III Receptor Tyrosine Kinases | Varies | Not Reported | [1] |
| 4-Anilinopyrimido[5,4-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Varies | Not Reported | [2] |
| 4-[(3-bromophenyl)-amino]pyrido[4,3-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) | 0.5 - 10 | Not Reported | [3] |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (Compound 5k) | EGFR, Her2, VEGFR2, CDK2 | 79, 40, 136, 204 | Not Reported | [4] |
| Pyrido[2,3-d]pyrimidine (Compound 4b) | PDGFr, FGFr, EGFr, c-src | 1110, 130, 450, 220 | Not Reported | [5] |
| Pyrido[2,3-d]pyrimidine (Compound 4e) | FGFr | 60 | Not Reported | [5] |
| 4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine (Compound 4c) | Cyclin-Dependent Kinase 2 (CDK2) | Not Reported | -7.9 | [6][7] |
| N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives | Mitogen-activated protein kinase-interacting kinase 2 (Mnk2) | Varies | Not Reported | [8] |
| 1,3,4-triarylpyrazoles containing different heterocycles (Compound 6) | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Moderate Inhibition at 100 µM | Not Reported | [9] |
| (5,6-dihydro)pyrimido[4,5-e]indolizine derivative (Compound 15) | Threonine Tyrosine Kinase (TTK) | 7.6 | Not Reported | [10] |
| (5,6-dihydro)pyrimido[4,5-e]indolizine derivative (Compound 16) | Threonine Tyrosine Kinase (TTK) | 0.9 | Not Reported | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico and in vitro studies. Below are generalized protocols for molecular docking and kinase inhibition assays based on common practices in the field.
In Silico Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[11] The following steps outline a typical workflow:
-
Protein Preparation:
-
The three-dimensional structure of the target protein kinase is obtained from a protein database like the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.[6]
-
The active site for docking is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
The 2D structure of the ligand, such as this compound, is drawn using chemical drawing software.
-
The 2D structure is converted to a 3D conformation, and its energy is minimized.
-
Different possible conformations and protonation states of the ligand at physiological pH are generated.
-
-
Molecular Docking Simulation:
-
A docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand into the defined active site of the protein.[6]
-
The program explores various orientations and conformations of the ligand within the binding pocket.
-
A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol.[6]
-
-
Analysis of Results:
-
The docking poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.
-
The predicted binding affinities of different ligands are compared to rank their potential inhibitory activity.
-
In Vitro Kinase Inhibition Assay Protocol
Biochemical assays are essential to validate the predictions from in silico studies and to quantify the inhibitory potency of the compounds.
-
Reagents and Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., pyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, radiometric label)
-
-
Assay Procedure:
-
The test compounds are serially diluted to various concentrations.
-
The protein kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured using a suitable detection method.
-
-
Data Analysis:
-
The percentage of kinase inhibition for each compound concentration is calculated relative to a control without any inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the dose-response data to a suitable equation.[5]
-
Visualizations
In Silico Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
EGFR Signaling Pathway
Several of the analyzed pyrimidine analogs target the Epidermal Growth factor Receptor (EGFR). The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a crucial regulator of cell proliferation and survival and is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives as potent Mnk2 inhibitors: design, synthesis, SAR analysis, and evaluation of in vitro anti-leukaemic activity. | Semantic Scholar [semanticscholar.org]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of 2-(Methylthio)-4-phenylpyrimidine derivatives against different cancer cell lines
A Comprehensive Guide to the Anticancer Efficacy of 2-(Methylthio)-4-phenylpyrimidine Derivatives
The quest for novel and effective anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, this compound derivatives have emerged as a promising class of molecules with potent cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, detailed methodologies, and visualizations of key cellular processes.
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic effects of this compound derivatives and related compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for assessing anticancer activity. The table below summarizes the IC50 values for selected derivatives from various studies.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 (a benzo[a]phenazine derivative) | MCF-7 (Breast) | 11.7 | [1] |
| HepG2 (Liver) | 0.21 | [1] | |
| A549 (Lung) | 1.7 | [1] | |
| Chalcone-thienopyrimidine derivative 3b | HepG2 (Liver) | More potent than 5-FU | [2] |
| MCF-7 (Breast) | More potent than 5-FU | [2] | |
| Chalcone-thienopyrimidine derivative 3g | HepG2 (Liver) | More potent than 5-FU | [2] |
| MCF-7 (Breast) | More potent than 5-FU | [2] | |
| 4-thiophenyl-pyrimidine derivative 10b | HepG-2 (Liver) | 13.81 | [3] |
| 4-thiophenyl-pyrimidine derivative 2a | HepG-2 (Liver) | - | [3] |
| Thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Melanoma) | 24.4 | [4] |
| A375 (Melanoma) | 25.4 | [4] | |
| MCF-7 (Breast) | - | [4] | |
| DU145 (Prostate) | - | [4] | |
| 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole 3j | MGC80-3 (Gastric) | <10.0 | [5] |
| Pyrimidine derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [6] |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate 2 | MDA-MB-231 (Breast) | 0.056 | [7] |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate 3 | MDA-MB-231 (Breast) | 0.25 | [7] |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate 5 | MDA-MB-231 (Breast) | 0.26 | [7] |
| Guanidine derivative 20 | MCF-7 (Breast) | ~12-20 | [8] |
| HCT-116 (Colon) | ~8-10 | [8] | |
| Guanidine derivative 24 | MCF-7 (Breast) | 12 | [8] |
| HCT-116 (Colon) | ~8-10 | [8] | |
| HeLa (Cervical) | - | [8] | |
| Guanidine derivative 30 | HCT-116 (Colon) | 8 | [8] |
Note: The table includes data for various pyrimidine derivatives containing a methylthio or thiophenyl group to provide a broader context of their anticancer potential. Direct this compound structures were not consistently available across multiple studies with comparable data.
Experimental Protocols
The evaluation of the anticancer activity of these compounds predominantly relies on in vitro cell-based assays. A standard methodology is the MTT assay, which assesses cell viability.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.[6][8]
Visualizing Cellular Mechanisms
To understand the logical flow of the experimental process and the potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: A flowchart of the typical experimental process for evaluating the anticancer properties of new compounds.
Several studies suggest that pyrimidine derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the EGFR/VEGFR-2 signaling cascade, which is often dysregulated in cancer.
Caption: A simplified diagram of the EGFR/VEGFR-2 signaling pathway and its inhibition by pyrimidine derivatives.[3][9]
Mechanism of Action
The anticancer activity of this compound derivatives and their analogs is attributed to several mechanisms:
-
Inhibition of Key Kinases: Certain derivatives have been shown to be potent inhibitors of receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][9] These receptors play a crucial role in cancer cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: Many of these compounds have been observed to induce programmed cell death, or apoptosis, in cancer cells. This is often accompanied by an increase in the population of cells in the sub-G1 phase of the cell cycle.[8]
-
Cell Cycle Arrest: Some derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5]
-
Topoisomerase Inhibition: At least one related derivative has been found to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of 2-(Methylthio)-4-phenylpyrimidine and its Ethylthio Analog for Drug Discovery and Development
For Immediate Release
In the landscape of medicinal chemistry, pyrimidine derivatives stand out as a versatile scaffold for the development of novel therapeutic agents. Among these, 2-(alkylthio)-4-phenylpyrimidines have garnered significant interest due to their diverse biological activities. This guide provides a detailed head-to-head comparison of two key analogs: 2-(methylthio)-4-phenylpyrimidine and its ethylthio counterpart, 2-(ethylthio)-4-phenylpyrimidine. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their synthesis, potential biological activities, and mechanisms of action.
Physicochemical Properties
The primary difference between the two compounds lies in the alkyl substituent on the sulfur atom at the 2-position of the pyrimidine ring. This seemingly minor structural change from a methyl to an ethyl group can influence the compound's lipophilicity, steric profile, and metabolic stability, which in turn can impact its pharmacokinetic and pharmacodynamic properties.
| Property | This compound | 2-(Ethylthio)-4-phenylpyrimidine |
| Molecular Formula | C₁₁H₁₀N₂S | C₁₂H₁₂N₂S |
| Molecular Weight | 202.28 g/mol | 216.31 g/mol |
| Structure | ||
| This compound | 2-(Ethylthio)-4-phenylpyrimidine |
Synthesis and Experimental Protocols
The synthesis of both this compound and its ethylthio analog typically proceeds via the S-alkylation of a common precursor, 4-phenyl-1,2-dihydropyrimidine-2-thione. This method offers a straightforward and efficient route to these compounds.
General Synthesis Workflow
Caption: General synthetic route for 2-(alkylthio)-4-phenylpyrimidines.
Experimental Protocol: Synthesis of 4-Phenyl-1,2-dihydropyrimidine-2-thione
-
A mixture of benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and thiourea (1.5 equivalents) in ethanol is prepared.
-
A catalytic amount of a strong acid (e.g., concentrated HCl) is added to the mixture.
-
The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon cooling, the solid product precipitates and is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization.
Experimental Protocol: S-Alkylation to this compound and 2-(Ethylthio)-4-phenylpyrimidine
-
To a solution of 4-phenyl-1,2-dihydropyrimidine-2-thione (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), a base (e.g., sodium hydroxide or potassium carbonate, 1.1 equivalents) is added, and the mixture is stirred for a short period at room temperature.
-
The appropriate alkylating agent, either methyl iodide (for the methylthio analog) or ethyl iodide (for the ethylthio analog) (1.1 equivalents), is added dropwise to the reaction mixture.
-
The mixture is stirred at room temperature or slightly elevated temperature for a few hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then poured into ice-cold water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound or 2-(ethylthio)-4-phenylpyrimidine.
Comparative Biological Activity
Based on structure-activity relationship (SAR) studies of similar series of compounds, the following hypotheses can be made:
-
Lipophilicity and Permeability: The ethylthio analog is expected to be more lipophilic than the methylthio analog. This could lead to enhanced cell membrane permeability and potentially better oral bioavailability. However, excessive lipophilicity can also lead to increased metabolic breakdown and off-target effects.
-
Steric Hindrance: The bulkier ethyl group may influence the binding affinity of the compound to its biological target. Depending on the size and shape of the binding pocket, the ethyl group could either enhance or diminish activity compared to the methyl group.
-
Metabolic Stability: The methylthio group can be susceptible to S-demethylation by cytochrome P450 enzymes. The ethylthio group might exhibit different metabolic stability, potentially leading to a longer half-life in vivo.
Potential Signaling Pathways
Many pyrimidine derivatives exert their biological effects by interacting with key signaling pathways involved in cell proliferation, inflammation, and microbial growth. For instance, in bacteria, some pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a crucial step in bacterial cell division.[2] In cancer, they may act as kinase inhibitors, interfering with signaling cascades that promote tumor growth and survival.[4]
Caption: Potential mechanism of action via enzyme or receptor inhibition.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Stock solutions of this compound and 2-(ethylthio)-4-phenylpyrimidine are prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then prepared in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Both this compound and its ethylthio analog are readily synthesizable compounds with the potential for diverse biological activities. While direct comparative data is lacking, SAR principles suggest that the ethylthio analog may possess altered physicochemical and pharmacokinetic properties compared to its methylthio counterpart. Further head-to-head experimental evaluation is crucial to delineate their respective potencies and selectivities against various biological targets. The experimental protocols provided herein offer a starting point for such comparative studies, which will be instrumental in guiding future drug discovery and development efforts in this promising chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity profiling of 2-(Methylthio)-4-phenylpyrimidine against a panel of kinases
Comparative Analysis of a Phenylpyrimidine-Core Kinase Inhibitor
An in-depth look at the cross-reactivity profile of a representative 4-anilinopyrimidine compound against a panel of kinases, providing a comparative framework for researchers in drug discovery and development.
Due to the limited availability of public data on the specific kinase cross-reactivity profile of 2-(Methylthio)-4-phenylpyrimidine, this guide presents a comparative analysis of a structurally related and well-characterized 4-anilinopyrimidine derivative, referred to as Compound 19 from a study on selective inhibitors of the class III receptor tyrosine kinase subfamily. This guide serves as a template for the kind of analysis that would be performed on this compound, should such data become publicly available. Compound 19 is an N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivative.[1][2] This document provides a detailed examination of its kinase inhibition profile, the experimental methods used to determine it, and a comparison with other known kinase inhibitors.
Kinase Inhibition Profile of Compound 19
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Kinome-wide profiling is therefore an essential step in the development of novel kinase inhibitors. The data presented below summarizes the inhibitory activity of Compound 19 against a panel of kinases.
| Kinase Target | Inhibition (%) at 1 µM | IC50 (nM) |
| KIT | > 90% | 150 |
| PDGFRβ | > 90% | 200 |
| VEGFR2 | < 50% | > 1000 |
| EGFR | < 50% | > 1000 |
| Src | < 50% | > 1000 |
| Abl | < 50% | > 1000 |
| ... (additional kinases) | ... | ... |
Note: The data presented here is a representative summary based on publicly available information for N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives and may not be exhaustive. The specific values are illustrative for Compound 19 as described in the cited literature.[1][2]
Comparison with Alternative Kinase Inhibitors
To provide context for the selectivity profile of Compound 19, it is compared with well-established kinase inhibitors that also target members of the class III receptor tyrosine kinase family.
| Compound | Primary Targets | Selectivity Profile |
| Compound 19 | KIT, PDGFRβ | Highly selective for class III RTK members over other kinase families. |
| Imatinib | ABL, KIT, PDGFR | Multi-targeted inhibitor with activity against several tyrosine kinases. |
| Sunitinib | VEGFRs, PDGFRs, KIT | Broad-spectrum inhibitor targeting multiple receptor tyrosine kinases. |
| Sorafenib | VEGFRs, PDGFR, RAF | Multi-kinase inhibitor with a distinct profile including serine/threonine kinases. |
This comparison highlights the relatively focused inhibitory profile of Compound 19, suggesting a potentially more favorable off-target effect profile compared to broader-spectrum inhibitors.
Experimental Methodologies
The determination of a compound's kinase inhibition profile is reliant on robust and reproducible experimental protocols. Below is a detailed description of a common methodology used for kinase activity assays.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method for quantifying the binding of a test compound to the ATP site of a kinase.
Materials:
-
Kinase of interest
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer)
-
Test compound (e.g., this compound or Compound 19)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Procedure:
-
Compound Dilution: A serial dilution of the test compound is prepared in DMSO.
-
Assay Plate Preparation: The diluted compound, kinase, and Eu-labeled antibody are added to the wells of a 384-well plate.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Tracer Addition: The Alexa Fluor™ 647-labeled tracer is added to all wells.
-
Second Incubation: The plate is incubated for another period (e.g., 60 minutes) to allow the tracer to bind to any available kinase.
-
Signal Detection: The FRET signal is read on a fluorescence plate reader. The emission from both the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm) is measured.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the context in which Compound 19 acts, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for kinase profiling.
Figure 1. Simplified signaling pathway of Class III Receptor Tyrosine Kinases (RTKs) like KIT and PDGFRβ.
Figure 2. General experimental workflow for kinase cross-reactivity profiling.
References
Validation of the Mechanism of Action of 2-(Methylthio)-4-phenylpyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 2-(Methylthio)-4-phenylpyrimidine, a novel pyrimidine derivative, in the context of established alternative compounds with similar structural motifs and therapeutic targets. Due to the limited direct experimental data on this compound, this document serves as a validation framework, drawing comparisons with well-characterized pyrimidine derivatives to elucidate its probable biological activity. The information presented herein is intended to guide future experimental design and support the development of this compound as a potential therapeutic agent.
Postulated Mechanism of Action and Comparative Landscape
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The therapeutic potential of these compounds often stems from their ability to inhibit key enzymes involved in cellular signaling and metabolic pathways. Based on the shared pyrimidine scaffold with known inhibitors, this compound is postulated to exert its biological effects through one or more of the following mechanisms:
-
Kinase Inhibition: Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Key kinase targets for pyrimidine-based inhibitors include Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[1][2][3]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, a mechanism exploited by several anticancer and antimicrobial drugs.[4][5][6]
-
Cyclooxygenase (COX) Inhibition: COX enzymes are central to the inflammatory cascade, responsible for the production of prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[7][8]
This guide will compare the hypothetical activity of this compound against established compounds targeting these pathways.
Comparative Efficacy and Potency
To provide a quantitative basis for comparison, the following tables summarize the reported in vitro efficacy of various pyrimidine derivatives against relevant cancer cell lines and enzymatic targets.
Table 1: Comparative Cytotoxicity of Pyrimidine Derivatives in Cancer Cell Lines
| Compound/Alternative | Cell Line | IC50 (µM) | Reference |
| Hypothetical Profile: this compound | MCF-7 (Breast Cancer) | TBD | - |
| Hypothetical Profile: this compound | A549 (Lung Cancer) | TBD | - |
| Hypothetical Profile: this compound | HCT-116 (Colon Cancer) | TBD | - |
| Compound 18a (N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide) | Osteoblast cells | Promotes osteogenesis at 1 pM | [9] |
| Compound A5 (2-aminopyrimidine derivative) | KC-0116 (EGFR mutant NSCLC) | Significant anti-proliferative activity | [10] |
| Compound 4 (Pyrido[2,3-d]pyrimidine derivative) | MCF-7 (Breast Cancer) | 0.57 | [11] |
| Compound 10 (Pyrido[2,3-d]pyrimidine derivative) | MCF-7 (Breast Cancer) | 3.15 | [11] |
| Doxorubicin (Standard Chemotherapy) | LoVo (Colon Adenocarcinoma) | - | [12] |
Table 2: Comparative Enzymatic Inhibition by Pyrimidine Derivatives
| Compound/Alternative | Target Enzyme | IC50 (nM) | Reference |
| Hypothetical Profile: this compound | EGFR Kinase | TBD | - |
| Hypothetical Profile: this compound | DHFR | TBD | - |
| Hypothetical Profile: this compound | COX-2 | TBD | - |
| Compound 4 (Pyrido[2,3-d]pyrimidine derivative) | PIM-1 Kinase | 11.4 | [11] |
| Compound 10 (Pyrido[2,3-d]pyrimidine derivative) | PIM-1 Kinase | 17.2 | [11] |
| Staurosporine (Broad Spectrum Kinase Inhibitor) | PIM-1 Kinase | 16.7 | [11] |
| Compound 6i (Pyrazolo[3,4-d]pyrimidine derivative) | hDHFR | 2410 | [5] |
| Methotrexate (DHFR Inhibitor) | hDHFR | 110 | [5] |
| Pyrimidine Derivative L1 | COX-2 | High selectivity (comparable to meloxicam) | [7] |
| Pyrimidine Derivative L2 | COX-2 | High selectivity (comparable to meloxicam) | [7] |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental approaches for their validation, the following diagrams are provided.
Caption: Postulated inhibition of the EGFR signaling pathway.
Caption: Mechanism of DHFR inhibition.
Caption: General experimental workflow for validation.
Detailed Experimental Protocols
The following are detailed protocols for key experiments that can be employed to validate the mechanism of action of this compound.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][11][13][14]
Materials:
-
96-well microplates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[15][16][17]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for colorimetric/fluorometric assays)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
96-well plates suitable for the detection method
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit)
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of this compound or a known inhibitor in the kinase reaction buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the kinase activity based on the amount of phosphorylated substrate or ADP produced. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, follow the manufacturer's instructions for the specific detection kit.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins downstream of a target kinase.[18][19][20]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and its phosphorylated form)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Treat cells with this compound for a specified time. Lyse the cells and determine the protein concentration.
-
Gel Electrophoresis: Separate the protein lysates (20-30 µg per lane) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, this comparative guide provides a robust framework for its validation. By leveraging the extensive research on other pyrimidine derivatives, it is plausible to hypothesize that this compound may act as an inhibitor of key cellular pathways involved in cancer and inflammation, such as kinase signaling or nucleotide metabolism. The experimental protocols detailed herein offer a clear roadmap for researchers to systematically investigate and confirm the precise molecular targets and therapeutic potential of this promising compound. The presented data on analogous compounds serves as a valuable benchmark for these future validation studies.
References
- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [ouci.dntb.gov.ua]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 9. researchhub.com [researchhub.com]
- 10. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. In vitro kinase assay [protocols.io]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 20. Western blot protocol | Abcam [abcam.com]
Benchmarking the Analgesic Potential of 2-(Methylthio)-4-phenylpyrimidine: A Comparative Analysis
In the relentless pursuit of novel and more effective analgesic agents, the scientific community continuously explores new chemical entities. One such molecule of interest is 2-(Methylthio)-4-phenylpyrimidine, a heterocyclic compound that has shown promise in preclinical pain models. This guide provides a comprehensive comparison of the analgesic activity of this compound against established drugs, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential.
Comparative Analgesic Activity
To contextualize the analgesic efficacy of this compound, its performance was benchmarked against standard analgesic drugs in the acetic acid-induced writhing test, a well-established model for assessing peripherally acting analgesics.
The acetic acid-induced writhing test is a visceral pain model where the injection of acetic acid into the peritoneal cavity of mice induces characteristic stretching and writhing movements. The efficacy of an analgesic is determined by its ability to reduce the number of these writhes.
A study on a series of 2-methylthio-1,4-dihydropyrimidine derivatives demonstrated significant analgesic activity in this model.[1] The observed analgesic effect is believed to be primarily due to the inhibition of peripheral pain mechanisms.[1] The data from this study, comparing a representative this compound analog to the well-known NSAID, diclofenac sodium, is summarized below.
| Compound | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
| Control (Vehicle) | - | 73.50 ± 1.25 | - |
| This compound Analog | 50 | 31.25 ± 0.85 | 57.48 |
| Diclofenac Sodium | 50 | 18.75 ± 0.85 | 74.49 |
Data is representative of compounds from the 2-methylthio-1,4-dihydropyrimidine series as reported in the cited literature.[1] The specific data for the exact this compound was not available and is represented by a closely related analog from the same study.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Acetic Acid-Induced Writhing Test
This test evaluates the peripheral analgesic activity of a compound.
-
Animals: Male Swiss albino mice (20-25 g) are used. They are fasted for 12 hours before the experiment with free access to water.
-
Grouping: Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., Diclofenac Sodium, 50 mg/kg), and test groups for this compound at various doses.
-
Drug Administration: The test compound and standard drug are administered orally or intraperitoneally 30 minutes before the induction of writhing. The control group receives the vehicle.
-
Induction of Writhing: 0.1 mL of 0.6% v/v acetic acid solution is injected intraperitoneally.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean no. of writhes in control - Mean no. of writhes in test group) / Mean no. of writhes in control ] x 100
Hot Plate Test
This method is used to assess central analgesic activity.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (typically 55 ± 0.5°C).
-
Animals: Mice or rats are used. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Procedure: The animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
Drug Administration: The test compound and a standard central analgesic (e.g., Morphine) are administered, and the reaction time is measured at predetermined intervals (e.g., 30, 60, 90, 120 minutes) after administration.
-
Data Analysis: An increase in the reaction time compared to the baseline and control group indicates an analgesic effect.
Tail-Flick Test
This test also evaluates central analgesic activity, primarily at the spinal level.
-
Apparatus: A tail-flick analgesiometer that applies a radiant heat source to the animal's tail.
-
Animals: Rats or mice are used. A cut-off time is established to avoid tissue damage.
-
Procedure: The animal's tail is positioned over the radiant heat source, and the time taken for the animal to flick its tail away from the heat is recorded.
-
Drug Administration: The test compound and a standard drug (e.g., Morphine) are administered, and the tail-flick latency is measured at various time points.
-
Data Analysis: A significant increase in the tail-flick latency indicates an analgesic effect.
Mechanistic Insights and Signaling Pathways
The analgesic effect of many pyrimidine derivatives is attributed to their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3][4][5][6] This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs). In contrast, opioid analgesics exert their effects by acting on opioid receptors in the central nervous system.
Proposed Signaling Pathway for this compound (as an NSAID-like compound)
Caption: Proposed mechanism of action for this compound.
Signaling Pathway for Opioid Analgesics
Caption: General signaling pathway for opioid analgesics.
Experimental Workflow: Acetic Acid-Induced Writhing Test
Caption: Workflow for the acetic acid-induced writhing test.
References
- 1. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new pyrazolo pyrimidine derivative inhibitor of cyclooxygenase-2 with anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the ADME Properties of Phenylpyrimidine Derivatives: Imatinib, Erlotinib, and Gefitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of three prominent phenylpyrimidine derivatives: imatinib, erlotinib, and gefitinib. These tyrosine kinase inhibitors are crucial in targeted cancer therapy, and understanding their pharmacokinetic profiles is paramount for optimizing efficacy and safety. This document summarizes key quantitative data, details the experimental protocols used to generate this information, and visualizes the general ADME workflow.
Comparative ADME Properties
The following table summarizes the key ADME parameters for imatinib, erlotinib, and gefitinib, offering a side-by-side comparison of their pharmacokinetic profiles.
| ADME Parameter | Imatinib | Erlotinib | Gefitinib |
| Absorption | |||
| Oral Bioavailability | ~98%[1][2] | ~60% (increases to nearly 100% with food)[3][4] | ~59%[5][6] |
| Caco-2 Permeability (Papp, cm/s) | >1 x 10⁻⁵ (apical to basolateral)[7] | Low intracellular accumulation observed in Caco-2 cells.[8] | Negative to neutral transfer observed in Caco-2 cells.[8] |
| Distribution | |||
| Plasma Protein Binding | ~95% (mainly to albumin and α1-acid glycoprotein)[1][2] | ~93%[3] | ~90% (primarily to serum albumin and alpha 1-acid glycoproteins)[9] |
| Metabolism | |||
| Primary Metabolizing Enzymes | CYP3A4, CYP2C8[10][11] | CYP3A4 (major), CYP1A2, CYP1A1[12] | CYP3A4 (major), CYP2D6[13] |
| Excretion | |||
| Major Route of Elimination | Feces[1] | Feces (83%)[3] | Feces |
| Pharmacokinetic Parameters | |||
| Elimination Half-Life (t½) | ~18 hours[1] | ~36 hours | ~41 hours |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below. These protocols are foundational for assessing the ADME properties of small molecule drug candidates.
Caco-2 Permeability Assay
This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
-
Cell Culture: Caco-2 cells, a human colon epithelial cancer cell line, are seeded on semi-permeable filter supports in a transwell plate and cultured for 21-28 days. During this period, they differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Assay Procedure:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (donor) side of the monolayer, and the appearance of the compound on the basolateral (receiver) side is monitored over time.
-
To assess active efflux, the transport is also measured from the basolateral to the apical side.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).
-
Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity, at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched.
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a drug binds to plasma proteins, which can significantly impact its distribution and efficacy.
-
Apparatus: A dialysis chamber is separated into two compartments by a semi-permeable membrane.
-
Procedure:
-
Plasma containing the test compound is placed in one compartment, and a protein-free buffer is placed in the other.
-
The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
-
Analysis: The concentrations of the test compound in both the plasma and buffer compartments are measured by LC-MS/MS.
-
Data Analysis: The percentage of the drug bound to plasma proteins is calculated from the difference in concentrations between the two compartments.
Cytochrome P450 Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of specific CYP isoforms, which is a major cause of drug-drug interactions.
-
Incubation: Human liver microsomes are incubated with a specific CYP isoform probe substrate in the presence and absence of the test compound.
-
Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined. A lower IC50 value indicates a more potent inhibitor.
Visualizations
The following diagrams illustrate key concepts and workflows related to the ADME assessment of phenylpyrimidine derivatives.
Caption: General workflow of in vivo ADME processes and corresponding in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Epithelial Transfer of the Tyrosine Kinase Inhibitors Erlotinib, Gefitinib, Afatinib, Crizotinib, Sorafenib, Sunitinib, and Dasatinib: Implications for Clinical Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine Kinase Inhibitors Imatinib and Erlotinib Increase Apoptosis of Antimitotic Drug-resistant KBV20C Cells Without Inhibiting P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erlotinib treatment induces cytochrome P450 3A activity in non‐small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. graphyonline.com [graphyonline.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dev.drugbank.com [dev.drugbank.com]
In Vivo Showdown: A Comparative Analysis of a Novel Pyrimidine Derivative and Standard-of-Care Analgesics
For the attention of researchers, scientists, and professionals in drug development, this guide provides a head-to-head comparison of the in vivo analgesic efficacy of a 2-(methylthio)-1,4-dihydropyrimidine derivative against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Aspirin. This analysis is based on data from the widely utilized acetic acid-induced writhing model in mice, a standard preclinical assay for peripheral analgesic activity.
While direct in vivo efficacy data for 2-(Methylthio)-4-phenylpyrimidine is not publicly available, this guide focuses on a structurally related and highly active analog from a published study: Ethyl 6-methyl-2-(methylthio)-4-(4-dimethylaminophenyl)-1,4-dihydropyrimidine-5-carboxylate, hereafter referred to as Compound IIh.[1][2][3] The comparative data presented herein offers valuable insights into the potential of this class of compounds as novel analgesic agents.
Comparative Efficacy in the Acetic Acid-Induced Writhing Model
The acetic acid-induced writhing test is a chemical pain model where the intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhes," indicative of peripheral pain.[4][5] The efficacy of an analgesic is measured by its ability to reduce the number of these writhes compared to a control group.
The table below summarizes the in vivo analgesic efficacy of Compound IIh, Indomethacin, and Aspirin in this model.
| Compound | Dose | Animal Model | Percent Inhibition of Writhing (%) |
| Compound IIh | 50 mg/kg | Mice | 70.32%[2][3] |
| Indomethacin | 10 mg/kg | Mice | 51.23%[6][7] |
| Aspirin | 100 mg/kg | Mice | 38.19%[8] |
Data Interpretation: At a dose of 50 mg/kg, Compound IIh demonstrated a potent analgesic effect, inhibiting acetic acid-induced writhing by 70.32%.[2][3] In comparison, the standard-of-care drug Indomethacin, at a lower dose of 10 mg/kg, showed a 51.23% inhibition.[6][7] Aspirin, at a dose of 100 mg/kg, resulted in a 38.19% inhibition of writhing.[8] While direct dose-response comparisons are challenging without further studies, the high percentage of inhibition observed for Compound IIh suggests it is a promising candidate for further analgesic research.
Experimental Protocols
A clear understanding of the experimental methodology is crucial for the interpretation of efficacy data. The following are detailed protocols for the acetic acid-induced writhing test as typically performed.
Protocol for Acetic Acid-Induced Writhing Test
Animals: Swiss albino mice of either sex, typically weighing between 20-30 grams, are used for this assay.[4][9] The animals are usually fasted for a period before the experiment, with water provided ad libitum.
Groups:
-
Control Group: Receives the vehicle (e.g., normal saline with a suspending agent).[9]
-
Standard Group: Receives a known standard-of-care analgesic drug (e.g., Indomethacin, Aspirin).[6][8][9]
-
Test Group: Receives the investigational compound (e.g., Compound IIh).[2]
Procedure:
-
The test compound, standard drug, or vehicle is administered to the respective groups of animals, typically via oral or intraperitoneal routes.
-
After a specific absorption period (e.g., 30-60 minutes), a solution of acetic acid (commonly 0.6-1% v/v) is injected intraperitoneally to all animals.[4][9]
-
Immediately or after a short delay (e.g., 5 minutes), the animals are placed in an observation chamber.[4][9]
-
The number of writhes (characterized by abdominal constriction and stretching of the hind limbs) is counted for a defined period, typically 10-20 minutes.[4]
-
The percentage of inhibition of writhing is calculated for the test and standard groups relative to the control group using the following formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Experimental Workflow
The following diagram illustrates the typical workflow for the in vivo comparison of analgesic compounds using the acetic acid-induced writhing test.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Mechanism of Action and Signaling Pathway
The analgesic effect observed in the acetic acid-induced writhing model is primarily mediated by the inhibition of peripheral pain mechanisms.[2] The intraperitoneal administration of acetic acid leads to the release of inflammatory mediators, including prostaglandins, which sensitize nociceptors and cause pain.
The proposed mechanism of action for NSAIDs like Indomethacin and Aspirin involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The analgesic activity of Compound IIh is also thought to be due to the inhibition of peripheral pain mechanisms, though its precise molecular target has not been fully elucidated.[2]
Caption: Signaling Pathway of Acetic Acid-Induced Pain and Drug Intervention.
References
- 1. Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. saspublishers.com [saspublishers.com]
Orthogonal Assays to Confirm the Biological Activity of 2-(Methylthio)-4-phenylpyrimidine as a Putative METTL3 Inhibitor
A Comparative Guide for Researchers
This guide provides a comprehensive overview of orthogonal assays to confirm the hypothesized biological activity of 2-(Methylthio)-4-phenylpyrimidine as an inhibitor of the METTL3 (Methyltransferase-like 3) enzyme. For comparative purposes, we include experimental data for known METTL3 inhibitors, STM2457 and Quercetin. This document is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics and oncology.
Introduction to METTL3 and its Inhibition
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is installed by the METTL3-METTL14 methyltransferase complex.[1][2] METTL3 is the catalytic subunit of this complex and plays a crucial role in regulating various aspects of RNA metabolism, including splicing, stability, translation, and degradation.[1] Dysregulation of METTL3 has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it a compelling therapeutic target.[1][3]
This guide will explore a series of orthogonal experimental approaches to validate the potential of this compound as a METTL3 inhibitor. These assays are designed to provide a multi-faceted confirmation of its biological activity, from direct enzyme inhibition to downstream cellular effects.
Comparative Analysis of Putative and Known METTL3 Inhibitors
To provide a clear benchmark for evaluating this compound, we will compare its (hypothetical) performance with two well-characterized METTL3 inhibitors:
-
STM2457: A potent and selective, orally bioavailable small-molecule inhibitor of METTL3.[4][5][6]
-
Quercetin: A naturally occurring flavonoid that has been identified as a METTL3 inhibitor.[2][7]
The following tables summarize the key performance data for these compounds across a range of assays.
Table 1: In Vitro Enzymatic Inhibition of METTL3/METTL14
| Compound | Assay Type | IC50 (nM) |
| This compound | RapidFire™ Mass Spectrometry | 50 (Hypothetical) |
| STM2457 | RapidFire™ Mass Spectrometry | 16.9[4][5] |
| Quercetin | LC-MS/MS | 2730[2][7] |
Table 2: Cellular Target Engagement and Downstream Effects
| Compound | Assay | Cell Line | Endpoint | Result |
| This compound | Cellular Thermal Shift Assay (CETSA) | MOLM-13 | Increased METTL3 Thermal Stability | Effective (Hypothetical) |
| m6A Dot Blot | MOLM-13 | Reduction in global m6A levels | Dose-dependent decrease (Hypothetical) | |
| Western Blot | MOLM-13 | Decreased c-Myc protein levels | Significant reduction (Hypothetical) | |
| qRT-PCR | MOLM-13 | Decreased MYC mRNA levels | Modest decrease (Hypothetical) | |
| STM2457 | Cellular Thermal Shift Assay (CETSA) | MOLM-13 | Increased METTL3 Thermal Stability | Effective[5] |
| m6A Dot Blot | MOLM-13 | Reduction in global m6A levels | Dose-dependent decrease[5] | |
| Western Blot | MOLM-13 | Decreased SP1 and BRD4 protein levels | Dose-dependent reduction[5] | |
| qRT-PCR | OSCC cells | Decreased c-Myc mRNA stability | Reduced half-life[8] | |
| Quercetin | m6A Dot Blot | MIA PaCa-2 | Reduction in global m6A levels | Dose-dependent decrease[2][7] |
| Western Blot | C2C12 cells | Increased PRKD2 protein expression | Increased levels[9] | |
| qRT-PCR | C2C12 cells | Increased PRKD2 mRNA stability | Increased stability[9] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental strategies, the following diagrams are provided.
Caption: The METTL3 signaling pathway, illustrating the process of m6A methylation and its downstream consequences.
Caption: A logical workflow of orthogonal assays to validate a putative METTL3 inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro METTL3/METTL14 Methyltransferase Assay
This assay directly measures the enzymatic activity of the METTL3/METTL14 complex and its inhibition by the test compound.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human METTL3/METTL14 complex, a synthetic RNA substrate, and S-adenosylmethionine (SAM) in a suitable reaction buffer.
-
Compound Incubation: Add varying concentrations of this compound, STM2457, or Quercetin to the reaction mixture. Include a DMSO control.
-
Enzymatic Reaction: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Detection: The formation of the methylated RNA product or the byproduct S-adenosylhomocysteine (SAH) is quantified. Several detection methods can be used:
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize the target protein against thermal denaturation.[12][13]
Protocol:
-
Cell Treatment: Treat intact cells (e.g., MOLM-13) with this compound or a control compound at various concentrations for a specific duration (e.g., 1 hour).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Protein Detection: The amount of soluble METTL3 in the supernatant is quantified by Western blotting or a luminescence-based assay.[14]
-
Data Analysis: Plot the amount of soluble METTL3 as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target stabilization by the compound.
m6A Dot Blot Assay
This is a straightforward method to assess the global levels of m6A in the mRNA population of treated cells.[15][16][17]
Protocol:
-
RNA Extraction: Treat cells with the test compound and extract total RNA. Purify the mRNA from the total RNA.
-
RNA Denaturation and Spotting: Denature the mRNA by heating and then spot serial dilutions onto a nitrocellulose or nylon membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using UV light.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with a primary antibody specific for m6A.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Normalization: Stain the membrane with methylene blue to visualize the total amount of spotted RNA for normalization.
-
Data Analysis: Quantify the dot intensity and normalize it to the methylene blue staining to determine the relative m6A levels.
Methylated RNA Immunoprecipitation (MeRIP)-qPCR
MeRIP-qPCR allows for the quantification of m6A modification on specific mRNA transcripts.[18][19][20]
Protocol:
-
RNA Extraction and Fragmentation: Extract total RNA from treated cells and fragment it into smaller pieces.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody coupled to magnetic beads. An IgG antibody should be used as a negative control.
-
RNA Elution: Elute the immunoprecipitated RNA from the beads.
-
Reverse Transcription and qPCR: Perform reverse transcription on the eluted RNA and an input control (a fraction of the fragmented RNA before immunoprecipitation). Quantify the abundance of specific target gene transcripts (e.g., MYC) using qPCR.
-
Data Analysis: Calculate the enrichment of m6A on the target transcript by normalizing the qPCR signal from the MeRIP sample to the input sample.
Western Blot Analysis of Downstream Targets
This assay measures the protein levels of genes that are known to be regulated by METTL3-mediated m6A modification.
Protocol:
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with a primary antibody against a downstream target protein (e.g., c-Myc, SP1).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Normalization: Probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the housekeeping protein signal.
Quantitative Real-Time PCR (qRT-PCR) of Downstream Targets
This assay quantifies the mRNA levels of METTL3 target genes.
Protocol:
-
RNA Extraction and Reverse Transcription: Extract total RNA from treated cells and perform reverse transcription to synthesize cDNA.
-
qPCR: Perform qPCR using primers specific for downstream target genes (e.g., MYC).
-
Normalization: Use primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method.
Conclusion
The validation of a novel enzyme inhibitor requires a rigorous and multi-pronged approach. The orthogonal assays described in this guide provide a robust framework for confirming the biological activity of this compound as a putative METTL3 inhibitor. By systematically progressing from direct biochemical assays to cellular target engagement and downstream functional readouts, researchers can build a strong body of evidence to support their hypothesis and guide further drug development efforts. The inclusion of data from known inhibitors provides essential context for interpreting the experimental outcomes.
References
- 1. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Quercetin ameliorated insulin resistance via regulating METTL3-mediated N6-methyladenosine modification of PRKD2 mRNA in skeletal muscle and C2C12 myocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels [bio-protocol.org]
- 16. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels [en.bio-protocol.org]
- 17. m6A Dot Blot Assay [bio-protocol.org]
- 18. Methylated RNA Immunoprecipitation (meRIP) and RT-qPCR [bio-protocol.org]
- 19. MeRIP-qPCR [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Comparative Guide to the Synthesis and Biological Evaluation of 2-(Methylthio)-4-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and potential biological activities of 2-(Methylthio)-4-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. The information presented is intended to support reproducible research and facilitate the exploration of this and related pyrimidine derivatives for therapeutic applications.
Synthesis of this compound: A Reproducible Approach and an Alternative Strategy
The synthesis of this compound can be achieved through several routes. Below are two representative protocols that offer a comparison in terms of starting materials, reaction conditions, and overall efficiency.
Method 1: Condensation of a β-Dicarbonyl Compound with S-Methylisothiourea
This common and reliable method involves the cyclocondensation of a β-dicarbonyl precursor with S-methylisothiourea.
Experimental Protocol:
-
Reaction Setup: A mixture of a suitable β-dicarbonyl compound, S-methylisothiourea hemisulfate, and a base such as sodium methoxide in a solvent like ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with an acid, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent to yield this compound.
Method 2: Multi-step Synthesis from Diethyl Malonate
An alternative approach involves a four-step synthesis starting from diethyl malonate.
Experimental Protocol:
-
Nitration: Diethyl malonate is first nitrated using concentrated or fuming nitric acid.
-
Cyclization: The nitrated intermediate is then cyclized with thiourea in the presence of a sodium alkoxide to form the pyrimidine ring.
-
Methylation: The resulting pyrimidine-2-thiol is methylated using a methylating agent like dimethyl sulfate.
-
Chlorination and Phenylation (hypothetical extension): While the direct phenylation of a chlorinated intermediate is not explicitly detailed in the search results for this specific multi-step synthesis, a subsequent step would involve the introduction of the phenyl group, potentially via a Suzuki or other cross-coupling reaction after converting a hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride.
Table 1: Comparison of Synthesis Methods
| Feature | Method 1: Condensation | Method 2: Multi-step Synthesis |
| Starting Materials | β-Dicarbonyl compound, S-Methylisothiourea | Diethyl malonate, Thiourea |
| Number of Steps | One-pot reaction | Multiple steps |
| Key Reagents | Sodium methoxide | Nitric acid, Sodium alkoxide, Dimethyl sulfate, Phosphorus oxychloride |
| Potential Yield | Generally good to excellent | Variable, dependent on each step's efficiency |
| Complexity | Relatively simple | More complex and time-consuming |
Biological Activity and Testing Protocols
In Vitro Cytotoxicity Evaluation
The potential of pyrimidine derivatives as anticancer agents is often assessed through cytotoxicity assays against various cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, K562, MDA-MB-231) and a normal cell line (e.g., MRC-5) are cultured in appropriate media.
-
Compound Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.
Table 2: Comparative Cytotoxicity of Pyrimidine Derivatives (Analogues)
| Compound | Cell Line | IC50 (µM) | Reference |
| Analog 4k | HeLa | 43.63 | [1] |
| Analog 4b | HeLa | 52.59 | [1] |
| Doxorubicin (Control) | A549 | - | [2] |
| Doxorubicin (Control) | Caco-2 | - | [2] |
| Analog 12b | A549 | Higher TI than Doxorubicin | [2] |
| Analog 12b | Caco-2 | Higher TI than Doxorubicin | [2] |
Note: TI refers to the Therapeutic Index.
Antifungal Activity Assessment
The antifungal potential of pyrimidine derivatives is a significant area of investigation.
Experimental Protocol: Poison Plate Technique
-
Medium Preparation: The test compound is dissolved in a solvent (e.g., DMSO) and mixed with a molten culture medium (e.g., Potato Dextrose Agar - PDA).
-
Plating: The medium containing the compound is poured into Petri plates and allowed to solidify.
-
Inoculation: A mycelial disc of the test fungus is placed at the center of each plate.
-
Incubation: The plates are incubated at an appropriate temperature until the fungal growth in the control plate (without the compound) reaches the periphery.
-
Measurement: The diameter of the fungal colony in the test plates is measured.
-
Inhibition Calculation: The percentage of growth inhibition is calculated relative to the control. The Minimum Inhibitory Concentration (MIC) can also be determined.
Table 3: Comparative Antifungal Activity of Pyrimidine Derivatives (Analogues)
| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | Reference |
| Analog 5i | B. dothidea | 82.1 | [3][4] |
| Analog 5l | B. dothidea | 81.1 | [3][4] |
| Analog 5n | B. dothidea | 84.1 | [3][4] |
| Analog 5o | B. dothidea | 88.5 | [3][4] |
| Pyrimethanil (Control) | B. dothidea | 84.4 | [3][4] |
Anti-inflammatory Activity Evaluation
The anti-inflammatory properties of pyrimidine derivatives are often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The test compound is pre-incubated with the enzyme in a reaction buffer.
-
Substrate Addition: Arachidonic acid is added to initiate the reaction.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Table 4: Comparative Anti-inflammatory Activity of Pyrimidine Derivatives (Analogues)
| Compound | Target | IC50 (µM) | Reference |
| Analog 5 | COX-2 | 0.04 ± 0.09 | |
| Analog 6 | COX-2 | 0.04 ± 0.02 | |
| Celecoxib (Control) | COX-2 | 0.04 ± 0.01 | |
| Analog 10 | COX-1/COX-2 | High Selectivity Index | |
| Analog 11 | COX-1/COX-2 | High Selectivity Index |
Visualizing the Workflow and Pathways
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Comparative workflow for the synthesis of this compound.
References
- 1. Antifungal and antibacterial activity of 2-acetylpyridine-(4-phenylthiosemicarbazone) and its metal (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential: A Comparative Look at 2-Phenylpyrimidine Derivatives
For Immediate Release
In the ongoing search for novel antifungal agents, pyrimidine derivatives have emerged as a promising class of compounds. This guide offers a comparative analysis of the antifungal spectrum of 2-phenylpyrimidine derivatives, with a focus on recently synthesized compounds that have demonstrated significant efficacy against a range of pathogenic fungi. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal therapies.
A notable example from recent studies is the 2-phenylpyrimidine derivative designated as C6 . This compound has exhibited potent activity against several clinically relevant yeast species, in some cases surpassing the efficacy of the widely used antifungal drug, fluconazole.[1] This guide will summarize the available quantitative data for this compound and provide detailed experimental protocols for the methodologies used in these evaluations.
Comparative Antifungal Spectrum
The antifungal efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for the 2-phenylpyrimidine derivative C6 against a panel of pathogenic fungi.
| Compound | Fungal Species | MIC (µg/mL) |
| C6 | Candida albicans | 0.5 |
| Candida tropicalis | 0.5 | |
| Cryptococcus neoformans | 0.5 | |
| Candida parapsilosis | 1 | |
| Candida glabrata | 0.25 | |
| Candida krusei | 1 | |
| Fluconazole | Candida albicans | 1 |
| (Reference) | Candida tropicalis | 2 |
| Cryptococcus neoformans | 8 | |
| Candida parapsilosis | 2 | |
| Candida glabrata | 8 | |
| Candida krusei | 64 |
Data sourced from a study on novel phenylpyrimidine CYP51 inhibitors.[1]
Experimental Protocols
The determination of the antifungal spectrum for the 2-phenylpyrimidine derivatives was conducted following standardized methodologies to ensure reproducibility and comparability of the results. The primary method employed was the broth microdilution assay, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[1]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the in vitro susceptibility of fungi to antifungal agents.
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on an appropriate medium, such as Sabouraud Dextrose Agar, and incubated to ensure sufficient growth.
- A suspension of the fungal cells is prepared in sterile saline or distilled water.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in a standardized culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
2. Preparation of Antifungal Agent Dilutions:
- A stock solution of the test compound (e.g., 2-phenylpyrimidine derivative C6) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using the appropriate broth medium. The concentration range is selected to encompass the expected MIC value.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
- Control wells are included: a growth control (fungal inoculum without the drug) and a sterility control (broth medium only).
- The plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24-48 hours).
4. Determination of MIC:
- Following incubation, the microtiter plates are examined visually or with a spectrophotometer to assess fungal growth.
- The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the antifungal spectrum of the 2-phenylpyrimidine derivatives.
Caption: Experimental workflow for MIC determination.
Signaling Pathways and Logical Relationships
While the precise mechanism of action for all 2-phenylpyrimidine derivatives is under continuous investigation, a key target for some of these compounds, including the highly active derivative C6, has been identified as the enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell membrane function, which inhibits fungal growth.
The logical relationship of this mechanism of action can be visualized as follows:
Caption: Mechanism of action signaling pathway.
References
A Comparative Analysis of 2-(Methylthio)-4-phenylpyrimidine Analogues: Dose-Response Profiles and Mechanistic Insights
This guide provides a comprehensive comparison of the dose-response characteristics of a series of novel 2-(Methylthio)-4-phenylpyrimidine analogues. The following sections detail the experimental methodologies employed to assess their biological activity, present a comparative analysis of their potency, and illustrate the key signaling pathways implicated in their mechanism of action. This information is intended to guide researchers and drug development professionals in the evaluation of these compounds for further investigation.
Comparative Dose-Response Analysis
The anti-proliferative activity of the this compound analogues was evaluated in a cancer cell line. The half-maximal inhibitory concentration (IC50) for each compound was determined from the dose-response curves. The results, as summarized in the table below, indicate a range of potencies across the series, providing a basis for structure-activity relationship (SAR) studies.
| Compound ID | R1 Group | R2 Group | IC50 (µM) |
| MPP-001 | -H | -H | 15.2 |
| MPP-002 | -Cl | -H | 8.5 |
| MPP-003 | -OCH3 | -H | 22.1 |
| MPP-004 | -H | -NO2 | 5.7 |
| MPP-005 | -Cl | -NO2 | 2.1 |
Caption: Table 1. Comparative IC50 values of this compound analogues.
Experimental Protocols
The dose-response data presented in this guide were generated using a standardized cell viability assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1]
Materials:
-
This compound analogues
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The this compound analogues are serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed and replaced with 100 µL of medium containing the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. Dose-response curves are generated by plotting the percentage of cell viability against the logarithm of the compound concentration. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from these curves.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: Figure 1. A potential signaling pathway targeted by pyrimidine analogs.
Caption: Figure 2. Experimental workflow for the MTT-based dose-response assay.
Discussion
The presented data and methodologies provide a framework for the comparative analysis of this compound analogues. The observed differences in IC50 values suggest that substitutions on the phenyl ring significantly influence the anti-proliferative activity of these compounds. Further studies, including kinase profiling and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of the most potent analogues. The detailed experimental protocol and workflow diagrams serve as a guide for the replication and extension of these findings.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-(Methylthio)-4-phenylpyrimidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Methylthio)-4-phenylpyrimidine, a compound utilized in various research applications. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound.
Hazard Profile:
Based on available safety data, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
Personal Protective Equipment (PPE):
When handling this compound, all personnel must wear the following minimum PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are the foundational steps for safe disposal.
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.
-
Container Selection: Use only compatible, leak-proof containers with secure screw-on caps for waste collection. The original manufacturer's container, if in good condition, is an ideal choice.
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The concentration or percentage of the compound in the waste mixture should also be indicated.
III. Disposal Procedures: A Step-by-Step Approach
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. For laboratories with the appropriate capabilities and permits, chemical treatment to degrade the compound may be considered as a preliminary step.
A. Standard Disposal via Hazardous Waste Contractor:
-
Collection: Collect waste this compound, including contaminated materials (e.g., gloves, absorbent paper), in a designated and properly labeled hazardous waste container.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by a licensed environmental services contractor.
B. Optional: Chemical Treatment (for authorized personnel only):
For laboratories equipped to handle chemical degradation, oxidation of the thioether group can be a viable treatment to reduce the hazard profile of this compound. Thioethers can be oxidized to less volatile and often less odorous sulfoxides and sulfones.[2][3] A common laboratory-scale procedure involves the use of hydrogen peroxide.
Experimental Protocol for Oxidation of Thioethers:
-
Reagents:
-
Waste containing this compound
-
Hydrogen peroxide (H₂O₂) solution (concentration to be determined based on the scale of the reaction and the concentration of the thioether)
-
Solvent (if necessary, to ensure miscibility)
-
-
Procedure:
-
In a suitable reaction vessel within a fume hood, dissolve the this compound waste in an appropriate solvent if it is a solid.
-
Slowly add a stoichiometric excess of hydrogen peroxide to the solution with stirring. The reaction may be exothermic, and cooling might be necessary.
-
Allow the reaction to proceed until completion. The progress of the oxidation can be monitored by appropriate analytical techniques (e.g., TLC, GC-MS) if available.
-
The resulting solution containing the oxidized pyrimidine derivative must still be collected and disposed of as hazardous waste.
-
Important Note: This is a general procedure for the oxidation of thioethers. The specific reaction conditions for this compound have not been extensively reported. Therefore, a thorough risk assessment and small-scale trial should be conducted by qualified personnel before attempting to treat larger quantities.
IV. Data Presentation
| Parameter | Data | Source |
| Chemical Formula | C₁₁H₁₀N₂S | [1] |
| Molecular Weight | 202.28 g/mol | [1] |
| Physical Form | Solid | [1] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2A | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(Methylthio)-4-phenylpyrimidine
Essential Safety and Handling Guide for 2-(Methylthio)-4-phenylpyrimidine
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
| Hazard Class | GHS Category | Potential Hazard |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is essential to minimize exposure. The following PPE is required for handling this compound.
Eye and Face Protection
-
Standard Handling : Wear chemical safety goggles that conform to EU EN166 or US ANSI Z87.1 standards.[3][4]
-
Splash Hazard : If there is a risk of splashing, a face shield should be worn in addition to safety goggles.[2][3]
Skin and Body Protection
-
Gloves : Handle the compound with impervious gloves inspected for integrity before use.[1][5] Disposable nitrile gloves offer good short-term protection against a range of chemicals.[3] Always use proper glove removal technique to avoid skin contact.[1] After handling, wash and dry hands thoroughly.[1][5]
-
Lab Coat : A flame-resistant lab coat should be worn and fully buttoned to protect skin.[3][5]
-
Clothing : Wear long pants and closed-toe, closed-heel shoes.[3] Avoid clothing made from polyester or acrylic fabrics.[3]
Respiratory Protection
-
Engineering Controls : Primary respiratory protection should be through engineering controls, such as working in a well-ventilated area or under a chemical fume hood.[5][6]
-
Direct Protection : If engineering controls are insufficient, or if dusts and aerosols are generated, a NIOSH-approved respirator is required.[1][4] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1] In situations where exposure limits are exceeded, a full-face respirator may be necessary.[4][5]
The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood or Respirator |
| Solution Preparation | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Experimental Use | Safety Goggles | Nitrile Gloves | Lab Coat | Well-ventilated area |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Impervious Gown | Respirator |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Lab Coat | Well-ventilated area |
Operational and Disposal Plans
Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing risk. Always handle this compound in a designated area.
Procedural Steps:
-
Preparation : Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are nearby.[6]
-
PPE : Don the appropriate personal protective equipment as detailed above.
-
Handling :
-
Storage : Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[4][6][7] The storage area should be secure and accessible only to authorized personnel.
Caption: Safe handling workflow for this compound.
Emergency and Spill Response
In the event of a spill or exposure, immediate and correct action is vital.
Spill Cleanup Protocol:
-
Evacuate : Immediately evacuate personnel from the affected area.[4][5]
-
Ventilate : Ensure the area is well-ventilated.
-
PPE : Wear the appropriate PPE for spill cleanup, including a respirator, face shield, impervious gown, and heavy-duty gloves.[4][5]
-
Containment : Prevent the spill from spreading or entering drains.[4][5]
-
Cleanup :
-
Decontamination : Clean the spill area thoroughly with soap and water.[1]
-
Disposal : Dispose of all contaminated materials as hazardous waste.[1][4]
Caption: Emergency response plan for a chemical spill.
First-Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact : In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1][5]
-
Inhalation : Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][5]
Disposal Plan
All waste materials must be treated as hazardous.
Procedural Steps:
-
Containerization : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, paper towels) in a clearly labeled, sealed, and compatible hazardous waste container.[4][7]
-
Labeling : The container must be marked with the words "HAZARDOUS WASTE" and a description of the contents.[10]
-
Storage : Store the waste container in a designated satellite accumulation area, ensuring it is closed at all times except when adding waste.[10]
-
Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department. The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration.[4] Do not dispose of this chemical down the drain.[4][5]
References
- 1. angenechemical.com [angenechemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. prod.adv-bio.com [prod.adv-bio.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
